molecular formula C7H6F3NO B1358264 2-Methoxy-4-(trifluoromethyl)pyridine CAS No. 219715-34-1

2-Methoxy-4-(trifluoromethyl)pyridine

Cat. No.: B1358264
CAS No.: 219715-34-1
M. Wt: 177.12 g/mol
InChI Key: BYGXVIBRFSQTPY-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H6F3NO and its molecular weight is 177.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-(trifluoromethyl)pyridine
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InChI

InChI=1S/C7H6F3NO/c1-12-6-4-5(2-3-11-6)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGXVIBRFSQTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20889132
Record name Pyridine, 2-methoxy-4-(trifluoromethyl)-
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Molecular Weight

177.12 g/mol
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CAS No.

219715-34-1
Record name 2-Methoxy-4-(trifluoromethyl)pyridine
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Record name Pyridine, 2-methoxy-4-(trifluoromethyl)-
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Record name Pyridine, 2-methoxy-4-(trifluoromethyl)-
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Record name Pyridine, 2-methoxy-4-(trifluoromethyl)-
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Record name 2-Methoxy-4-(trifluoromethyl)pyridine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that serves as a crucial building block in the synthesis of agrochemicals and pharmaceuticals. Its unique electronic properties, stemming from the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group, make it a valuable intermediate for creating molecules with specific biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of the herbicide Pyroxsulam.

Chemical and Physical Properties

This compound is typically a colorless to light-yellow liquid or solid under standard conditions. It is soluble in many organic solvents such as ethanol and acetone.[1]

PropertyValueSource
Molecular Formula C₇H₆F₃NO[2]
Molar Mass 177.12 g/mol [1]
Appearance Colorless to light-yellow liquid or solid[1]
Boiling Point ~170 - 180 °C[1]
CAS Number 219715-34-1[3]

Spectroscopic Data

¹H NMR ¹³C NMR ¹⁹F NMR IR (selected peaks)
(CDCl₃, 400 MHz)(CDCl₃, 100 MHz)(CDCl₃, 376 MHz)(cm⁻¹)
δ 8.32 (d, J = 4.0 Hz, 1H)δ 161.0δ -64.03 (s, 3F)1271 (C-O-C asym stretch)
δ 7.84 (d, J = 8.0 Hz, 1H)δ 150.61015 (C-O-C sym stretch)
δ 6.95 (dd, J = 4.0 Hz, 1H)δ 136.4 (q, J = 5 Hz)
δ 4.03 (s, 3H)δ 123.2 (q, J = 270 Hz)
δ 116.0
δ 113.4 (q, J = 33 Hz)
δ 54.1

Source: Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine[4][5][6]

Synthesis

Synthesis of this compound

A common method for the synthesis of this compound is through the nucleophilic substitution of a halogenated pyridine precursor.

Experimental Protocol:

  • Reactants: 2-chloro-4-(trifluoromethyl)pyridine (45.5 g, 0.251 mol), 30% mass fraction of sodium methanol solution (135.5 g, 0.753 mol).

  • Procedure:

    • In a dry reaction flask, add 2-chloro-4-(trifluoromethyl)pyridine and the sodium methanol solution.

    • Stir the mixture well and heat to 65 °C.

    • Maintain the temperature and monitor the reaction progress by gas chromatography (GC) until the starting material is completely consumed.

    • Cool the reaction mixture to room temperature and filter to remove any insoluble material.

    • Recover the methanol by distillation under reduced pressure.

    • Add water to the residue and extract with dichloromethane.

    • Separate the organic and aqueous phases.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.

  • Yield: 40.9 g (92.1%) of this compound as a light-yellow liquid.[3]

Synthesis Workflow

G A 2-chloro-4-(trifluoromethyl)pyridine C Reaction at 65°C A->C B Sodium Methoxide Solution (30%) B->C D Workup (Filtration, Distillation, Extraction, Drying) C->D E This compound D->E G A This compound C Sulfonylation A->C B Chlorosulfonic Acid B->C D This compound-3-sulfonyl chloride C->D G Condensation Reaction D->G E 2-amino-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine E->G F Base (e.g., Pyridine) F->G H Pyroxsulam G->H G Pyroxsulam Pyroxsulam ALS Acetolactate Synthase (ALS) Pyroxsulam->ALS BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Protein Protein Synthesis BCAA->Protein Cell Cell Division & Growth Protein->Cell Weed Weed Death Cell->Weed

References

An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)pyridine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-4-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and agrochemical synthesis. Its unique electronic and steric properties, conferred by the methoxy and trifluoromethyl substituents on the pyridine ring, make it a valuable building block for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on experimental details and data relevant to researchers in the field.

Chemical Structure and Properties

This compound possesses a pyridine ring functionalized with a methoxy group at the 2-position and a trifluoromethyl group at the 4-position. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group significantly influence the electronic distribution and reactivity of the pyridine core.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The compound is typically a colorless to light yellow liquid or solid under standard conditions.[1] It is soluble in many organic solvents.[1]

PropertyValueReference
Molecular Formula C₇H₆F₃NO[1]
Molar Mass 177.124 g/mol [1]
Appearance Colorless to light yellow liquid or solid[1]
Boiling Point ~170 - 180 °C (Predicted: 172.9 ± 40.0 °C)[1][2]
Density 1.263 ± 0.06 g/cm³ (Predicted)[2]
Vapor Pressure 7.398 - 7.399 hPa at 25°C[2]
pKa 1.04 ± 0.10 (Predicted)[2]
Storage Temperature Room Temperature, Sealed in dry conditions[2]
Solubility Soluble in organic solvents like ethanol and acetone[1]
Spectroscopic Data
SpectroscopyData for 2-methoxy-3-(trifluoromethyl)pyridineReference
¹H NMR (400 MHz, CDCl₃) δ 8.32 (d, J = 4.0 Hz, 1H), δ 7.84 (d, J = 8.0 Hz, 1H), δ 6.95 (dd, J = 4.0 Hz, 1H), δ 4.03 (s, 3H)[3]
¹³C NMR (100 MHz, CDCl₃) δ 161.0, 150.6, 136.4 (q, J = 5 Hz), 123.2 (q, J = 270 Hz), 116.0, 113.4 (q, J = 33 Hz), 54.1[3]
¹⁹F NMR (376 MHz, CDCl₃) δ -64.03 (s, 3F)[3]
FT-IR Methoxy groups typically show asymmetrical vibrations between 1210-1310 cm⁻¹ and symmetrical vibrations between 1010-1050 cm⁻¹.[4]
Mass Spectrometry (HRMS-EI) m/z Anal. Calculated for C₇H₆NOF₃: 177.0401, Found: 177.0403[3]

Synthesis and Reactivity

Several synthetic routes to this compound have been reported. A common and efficient method involves the nucleophilic substitution of a halogenated precursor.

Synthesis via Nucleophilic Substitution

A widely used method for the preparation of this compound is the nucleophilic substitution of 2-chloro-4-(trifluoromethyl)pyridine with sodium methoxide.[2][5]

Materials:

  • 2-Chloro-4-(trifluoromethyl)pyridine (45.5 g, 0.251 mol)

  • 30% (w/w) Sodium methoxide solution in methanol (135.5 g, 0.753 mol)

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a dry reaction flask, add 2-chloro-4-(trifluoromethyl)pyridine and the sodium methoxide solution in methanol.

  • Stir the mixture well and heat to 65 °C.

  • Maintain the reaction at 65 °C and monitor its progress by gas chromatography (GC) until the starting material is completely consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any insoluble materials.

  • Recover the methanol by distillation under reduced pressure.

  • To the residue, add water and extract the product with dichloromethane.

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the final product, this compound, as a light yellow liquid (40.9 g, 92.1% yield).[5]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product reactant1 2-Chloro-4-(trifluoromethyl)pyridine reaction Nucleophilic Substitution (65 °C) reactant1->reaction reactant2 Sodium Methoxide in Methanol reactant2->reaction filtration Filtration reaction->filtration distillation Distillation filtration->distillation extraction Extraction (DCM/Water) distillation->extraction drying Drying (Na₂SO₄) extraction->drying concentration Concentration drying->concentration product This compound concentration->product Applications cluster_compound cluster_applications Key Applications cluster_examples Specific Examples compound This compound agrochemicals Agrochemicals compound->agrochemicals pharma Pharmaceuticals compound->pharma pyroxsulam Pyroxsulam (Herbicide) agrochemicals->pyroxsulam drug_discovery Drug Discovery Building Block pharma->drug_discovery

References

Filibuvir (CAS 219715-34-1): A Technical Guide to a Non-Nucleoside HCV NS5B Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Filibuvir (formerly PF-00868554), a potent and selective non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). Filibuvir, identified by the CAS number 219715-34-1, was developed by Pfizer as an orally available therapeutic agent for chronic HCV infection. This document details its mechanism of action, in vitro and in vivo antiviral activity, resistance profile, and the experimental methodologies employed for its characterization. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the core attributes of this compound and its class.

Core Compound Information

Filibuvir is a dihydropyranone derivative that acts as an allosteric inhibitor of the HCV NS5B polymerase.[1] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, Filibuvir binds to a distinct, non-catalytic pocket known as the "Thumb II" allosteric site.[1][2] This binding induces a conformational change in the enzyme, thereby impeding viral RNA synthesis.[1]

PropertyValueReference
IUPAC Name (2R)-2-cyclopentyl-2-[2-(2,6-diethylpyridin-4-yl)ethyl]-5-[(5,7-dimethyl-[3][4][5]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-3H-pyran-6-one[2]
CAS Number 219715-34-1 (for Filibuvir, although this CAS number is also associated with an intermediate)
Alternate CAS 877130-28-4[2]
Molecular Formula C₂₉H₃₇N₅O₃[2]
Molar Mass 503.647 g/mol [2]
Mechanism of Action Non-nucleoside inhibitor of HCV NS5B polymerase; binds to the Thumb II allosteric pocket.[1][2]

Mechanism of Action and Signaling Pathway

Filibuvir exerts its antiviral effect by specifically targeting the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome.[6] As a non-nucleoside inhibitor, it does not directly compete with nucleotide triphosphates for the active site. Instead, it binds to a hydrophobic pocket located in the thumb domain of the polymerase, approximately 35 Å from the catalytic center.[7] This allosteric binding event induces a conformational change that is thought to interfere with the proper positioning of the RNA template-product duplex and disrupt the translocation of the polymerase along the RNA template, ultimately halting viral RNA elongation.[2][6]

G cluster_virus HCV Replication Cycle cluster_drug Drug Intervention Viral_Entry Viral Entry Translation_Polyprotein_Processing Translation & Polyprotein Processing Viral_Entry->Translation_Polyprotein_Processing RNA_Replication RNA Replication Complex (on intracellular membranes) Translation_Polyprotein_Processing->RNA_Replication NS5B_Polymerase NS5B RNA Polymerase RNA_Replication->NS5B_Polymerase RNA_Synthesis Viral RNA Synthesis (Elongation) NS5B_Polymerase->RNA_Synthesis Conformational_Change Induces Conformational Change NS5B_Polymerase->Conformational_Change leads to Virion_Assembly Virion Assembly & Release RNA_Synthesis->Virion_Assembly Filibuvir Filibuvir (PF-00868554) Allosteric_Binding Binds to Thumb II Allosteric Site Filibuvir->Allosteric_Binding Targets Allosteric_Binding->NS5B_Polymerase Inhibition Inhibition of RNA Elongation Conformational_Change->Inhibition results in Inhibition->RNA_Synthesis Blocks

Fig. 1: Mechanism of Action of Filibuvir on HCV NS5B Polymerase.

Quantitative In Vitro Activity

The antiviral potency of Filibuvir has been evaluated in various in vitro assays. The following tables summarize key quantitative data.

Table 1: Enzymatic Inhibition

ParameterValueAssay DescriptionHCV GenotypeReference
IC₅₀ 0.019 µM (mean)Inhibition of recombinant NS5B polymerase activityGenotype 1[2][8]

Table 2: Cell-Based Antiviral Activity

ParameterValueAssay DescriptionHCV Genotype(s)Cell LineReference
EC₅₀ 0.059 µM (mean)HCV subgenomic replicon assay1a and 1bHuh-7[8]
EC₅₀ 0.043 ± 0.022 µMLuciferase reporter replicon assay with 24 clinical isolates1a and 1bHuh-7[4]

Experimental Protocols

HCV Subgenomic Replicon Assay (Luciferase Reporter)

This assay is a cornerstone for evaluating the antiviral activity of compounds against HCV replication in a cellular context.

Methodology:

  • Cell Culture: Human hepatoma (Huh-7) cells harboring a stable HCV subgenomic replicon are used. These replicons typically contain a reporter gene, such as firefly luciferase, for quantifiable measurement of viral replication.[9]

  • Compound Preparation: Filibuvir is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in cell culture medium.

  • Assay Procedure:

    • Replicon-containing Huh-7 cells are seeded in 96-well plates.

    • After cell attachment, the culture medium is replaced with medium containing the serially diluted Filibuvir or control compounds (e.g., DMSO as a negative control, another known HCV inhibitor as a positive control).

    • The plates are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.[9]

  • Data Acquisition:

    • After incubation, the cells are lysed, and the luciferase substrate is added.

    • The luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.

  • Data Analysis:

    • The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits HCV replication by 50%, is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

G cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Data Acquisition & Analysis Seed_Cells Seed Huh-7 cells with HCV replicon (luciferase reporter) in 96-well plates Prepare_Compound Prepare serial dilutions of Filibuvir in DMSO and culture medium Add_Compound Add Filibuvir dilutions and controls to cells Prepare_Compound->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Lyse_Cells Lyse cells and add luciferase substrate Incubate->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence Calculate_EC50 Calculate EC50 values from dose-response curve Measure_Luminescence->Calculate_EC50

Fig. 2: Workflow for the HCV Subgenomic Replicon Assay.
In Vitro NS5B Polymerase Activity Assay

This biochemical assay directly measures the inhibitory effect of Filibuvir on the enzymatic activity of the purified HCV NS5B polymerase.

Methodology:

  • Enzyme and Template Preparation: Recombinant, purified HCV NS5B polymerase is used. A homopolymeric RNA template, such as poly(A), and a corresponding primer, oligo(U), are typically employed.

  • Reaction Mixture: The assay is performed in a reaction buffer containing the NS5B enzyme, the RNA template/primer, ribonucleotide triphosphates (rNTPs, including a radiolabeled one like [³³P]UTP), and the test compound (Filibuvir) at various concentrations.

  • Assay Procedure:

    • The reaction is initiated by the addition of the rNTPs.

    • The mixture is incubated at a specific temperature (e.g., 30°C) for a set time to allow for RNA synthesis.

    • The reaction is terminated, and the newly synthesized radiolabeled RNA is separated from the unincorporated radiolabeled rNTPs (e.g., by precipitation or filtration).

  • Data Acquisition: The amount of incorporated radioactivity, which corresponds to the polymerase activity, is quantified using a scintillation counter or phosphorimager.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of enzyme inhibition against the log of the inhibitor concentration.

Resistance Mutation Analysis

Identifying and characterizing resistance mutations is crucial for understanding the long-term efficacy of an antiviral agent.

Methodology:

  • In Vitro Resistance Selection:

    • HCV replicon-containing cells are cultured in the presence of suboptimal concentrations of Filibuvir.

    • The cells are passaged over an extended period, allowing for the selection of replicon variants with reduced susceptibility to the compound.

  • Genotypic Analysis:

    • RNA is extracted from the resistant cell populations.

    • The NS5B coding region is amplified by RT-PCR and sequenced to identify mutations.

  • Phenotypic Analysis:

    • The identified mutations are introduced into a wild-type replicon construct using site-directed mutagenesis.

    • The susceptibility of these mutant replicons to Filibuvir is then assessed using the replicon assay described above to confirm their role in conferring resistance.

The primary resistance mutation identified for Filibuvir is M423T/I/V in the NS5B polymerase.[2] This mutation is located in the Thumb II allosteric binding pocket and reduces the binding affinity of the inhibitor.

G Start Culture HCV replicon cells with suboptimal Filibuvir Passage Serial passaging of cells Start->Passage Selection Selection of resistant cell populations Passage->Selection RNA_Extraction Extract RNA from resistant cells Selection->RNA_Extraction RT_PCR RT-PCR amplification of NS5B gene RNA_Extraction->RT_PCR Sequencing Sequence NS5B gene RT_PCR->Sequencing Identify_Mutations Identify mutations (e.g., M423T/I/V) Sequencing->Identify_Mutations Site_Directed_Mutagenesis Introduce mutations into wild-type replicon Identify_Mutations->Site_Directed_Mutagenesis Phenotypic_Assay Perform replicon assay to confirm resistance Site_Directed_Mutagenesis->Phenotypic_Assay End Characterized Resistance Profile Phenotypic_Assay->End

Fig. 3: Workflow for Resistance Mutation Analysis.

Synthesis Overview

The chemical synthesis of Filibuvir is a multi-step process that has been described in a series of publications. A key step involves an Evans aldol reaction to establish the crucial stereocenter of the molecule. The synthesis culminates in a reductive coupling of a β-keto-lactone intermediate with an aldehyde.[3][5][10]

Clinical Development

Filibuvir underwent Phase 1 and 2 clinical trials to evaluate its safety, pharmacokinetics, and antiviral activity in patients with chronic HCV genotype 1 infection. The clinical trial identifier for a key study is NCT00987337. These studies demonstrated that Filibuvir was generally well-tolerated and resulted in a dose-dependent reduction in HCV RNA levels. However, the development of Filibuvir was discontinued by Pfizer for strategic reasons.[2]

Conclusion

Filibuvir (CAS 219715-34-1) is a well-characterized non-nucleoside inhibitor of the HCV NS5B polymerase with potent in vitro activity against genotype 1. Its mechanism of action through allosteric inhibition of the Thumb II pocket provides a clear rationale for its antiviral effect. While its clinical development was halted, the extensive preclinical and clinical data available for Filibuvir make it a valuable tool compound for researchers studying HCV replication, NS5B polymerase function, and the mechanisms of antiviral resistance. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and similar classes of antiviral agents.

References

The Ascendance of Trifluoromethylpyridines: A Technical Guide to Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into pyridine scaffolds has emerged as a cornerstone of modern medicinal and agrochemical research. Trifluoromethylpyridines (TFMPs) offer a unique constellation of physicochemical properties that address key challenges in drug discovery and crop protection, including metabolic stability, target affinity, and bioavailability. This in-depth technical guide provides a comprehensive overview of TFMP chemistry, from fundamental synthesis to cutting-edge applications, with a focus on providing actionable data and detailed experimental insights.

Core Physicochemical Properties of Trifluoromethylpyridines

The introduction of a trifluoromethyl group significantly alters the electronic and physical properties of the pyridine ring. The strong electron-withdrawing nature of the CF3 group impacts the pKa of the pyridine nitrogen, while its lipophilicity influences the molecule's LogP value. These parameters are critical for predicting a compound's behavior in biological systems.

CompoundpKaLogPSource
2-(Trifluoromethyl)pyridine-1.70[1]
3-(Trifluoromethyl)pyridine-1.7[2]
4-(Trifluoromethyl)pyridine2.92 (Predicted)1.7[3][4]
2-Chloro-5-(trifluoromethyl)pyridine-2.7[5]
3-Chloro-5-(trifluoromethyl)pyridine-2.4[6]
2-Fluoro-6-(trifluoromethyl)pyridine-2.2[7][8]
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine-2.8[9]
2-Hydroxy-5-(trifluoromethyl)pyridine-0.6[10]
3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine-2.7[11]
3-(Trifluoromethyl)pyridine 1-oxide-0.32 (Predicted)-[12]

Key Synthetic Methodologies

The synthesis of trifluoromethylpyridines can be broadly categorized into three main approaches: the construction of the pyridine ring from trifluoromethyl-containing building blocks, the direct trifluoromethylation of a pre-existing pyridine ring, and the modification of trifluoromethylpyridine intermediates.[2]

Cyclocondensation Reactions

This "bottom-up" approach involves the formation of the pyridine ring from acyclic precursors already bearing a trifluoromethyl group. Common building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[13]

Synthesis_Cyclocondensation BuildingBlock CF3-Containing Building Block Cyclization Cyclization BuildingBlock->Cyclization AcyclicPrecursor Acyclic Precursor AcyclicPrecursor->Cyclization TFMP Trifluoromethylpyridine Derivative Cyclization->TFMP

Cyclocondensation approach to TFMP synthesis.
Direct Trifluoromethylation

The direct introduction of a CF3 group onto a pyridine ring is a powerful strategy. Various reagents and methods have been developed for this purpose, including the use of trifluoromethylating agents like the Togni reagent.

Synthesis of Key Intermediates

Many applications of TFMPs rely on the synthesis of versatile intermediates, such as chlorinated trifluoromethylpyridines, which can be further functionalized.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of TFMP chemistry. The following sections provide methodologies for the synthesis of a key intermediate and a final product, as well as for the evaluation of critical biological properties.

Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

Reactants: 2-chloro-5-(trichloromethyl)pyridine, Antimony Trichloride, Hydrogen Fluoride.

Procedure:

  • Transfer 2-chloro-5-(trichloromethyl)pyridine to an on-ring chlorination vessel.

  • Add antimony trichloride as a catalyst and carry out on-ring chlorination to obtain 2,3-dichloro-5-(trichloromethyl)pyridine.

  • Transfer the chlorinated product to a fluorination vessel.

  • Add hydrogen fluoride to the fluorination vessel.

  • Subject the fluorination reaction material to washing, steam distillation, pH adjustment, and distillation in a rectifying tower to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine.

Another method involves the reaction of 2-chloro-5-trifluoromethylpyridine with chlorine gas in the presence of a catalyst at 100 to 150 °C and a pressure of 0.5 to 5.0 MPa.[10] A simple synthesis has also been reported involving the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with liquid ammonia at 125-135°C and 2.0-3.5MPa pressure for 8-15 hours.[1]

Synthesis_Intermediate Start 2-Chloro-5- (trichloromethyl)pyridine Chlorination On-ring Chlorination (SbCl3) Start->Chlorination Intermediate1 2,3-Dichloro-5- (trichloromethyl)pyridine Chlorination->Intermediate1 Fluorination Fluorination (HF) Intermediate1->Fluorination Purification Washing, Distillation, pH Adjustment Fluorination->Purification Product 2,3-Dichloro-5- (trifluoromethyl)pyridine Purification->Product PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor TFMP-containing Inhibitor Inhibitor->PI3K Inhibition Kinase_Inhibition_Workflow Start Prepare Kinase, Substrate, and TFMP Inhibitor Reaction Initiate Kinase Reaction with ATP Start->Reaction Incubate1 Incubate Reaction->Incubate1 Stop Add ADP-Glo™ Reagent Incubate1->Stop Incubate2 Incubate 40 min Stop->Incubate2 Detect Add Kinase Detection Reagent Incubate2->Detect Incubate3 Incubate 30-60 min Detect->Incubate3 Measure Measure Luminescence Incubate3->Measure Analyze Calculate IC50 Measure->Analyze Metabolic_Stability_Workflow Prepare Prepare Microsomes, Buffer, and TFMP Compound Incubate Incubate at 37°C Prepare->Incubate Start Initiate Reaction with NADPH Incubate->Start Sample Sample at Time Points Start->Sample Quench Quench with Acetonitrile Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate t1/2 and CLint Analyze->Calculate

References

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group has become an indispensable tool in modern drug design, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted roles of the CF₃ group in medicinal chemistry, with a focus on its impact on metabolic stability, lipophilicity, and target binding affinity. This guide also furnishes detailed experimental protocols for the evaluation of these key parameters and visualizes critical concepts through logical and pathway diagrams.

The Physicochemical Impact of the Trifluoromethyl Group

The unique electronic properties of the trifluoromethyl group distinguish it from other substituents, making it a valuable addition to the medicinal chemist's toolbox. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can significantly alter the acidity or basicity of nearby functional groups, influencing a molecule's ionization state at physiological pH.[1][2]

Furthermore, the CF₃ group is significantly more lipophilic than a hydrogen atom and is often considered a "super-methyl" group due to its increased size and lipophilicity.[3] This enhanced lipophilicity can improve a drug's ability to cross biological membranes, a critical factor for oral absorption and penetration of the blood-brain barrier.[3][4]

Perhaps one of the most valued attributes of the trifluoromethyl group is its contribution to metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[3][5] By replacing a metabolically labile methyl or hydrogen group with a CF₃ group, medicinal chemists can block common sites of metabolism, thereby increasing the drug's half-life and bioavailability.[5]

Quantitative Effects on Drug Properties

The introduction of a trifluoromethyl group can lead to quantifiable improvements in a drug's pharmacological profile. The following tables summarize the impact of the CF₃ group on key drug parameters for representative drug classes.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties

Drug/Analog PairPropertyValue (with CF₃)Value (without CF₃)Fold Difference/Comment
Celecoxib vs. SC-560 logP3.6 (Celecoxib)3.1 (SC-560)Celecoxib is more lipophilic.
Metabolic Half-life (t½)~11 hours (Celecoxib)Data not readily availableThe CF₃ group in Celecoxib is expected to contribute to its metabolic stability.
Bioavailability~22-40% (Celecoxib)Poor oral bioavailability (SC-560)The overall structural differences and lipophilicity contribute to this difference.
Fluoxetine vs. Des-trifluoromethyl Fluoxetine logP~4.1 (Fluoxetine)Data not readily availableThe CF₃ group significantly increases lipophilicity.[3]
Metabolic Half-life (t½)1-3 days (acute), 4-6 days (chronic) (Fluoxetine)Data not readily availableThe CF₃ group enhances metabolic stability.
Leflunomide (Active Metabolite A77 1726) logPData not readily availableData not readily availableThe CF₃ group is a key feature of the active metabolite.
Metabolic Half-life (t½)~2 weeks (A77 1726)Not applicableThe active metabolite containing the CF₃ group has a very long half-life.[6]

Table 2: Comparative Binding Affinity and Selectivity

Drug/Analog PairTargetIC₅₀/Kᵢ (with CF₃)IC₅₀/Kᵢ (without CF₃)Selectivity (with CF₃)Selectivity (without CF₃)
Celecoxib vs. SC-560 COX-115 µM (Celecoxib)0.009 µM (SC-560)COX-2 selectiveCOX-1 selective
COX-20.04 µM (Celecoxib)6.3 µM (SC-560)~375-fold for COX-2~700-fold for COX-1
Fluoxetine vs. Des-trifluoromethyl Fluoxetine SERT (Serotonin Transporter)High affinity (Fluoxetine)Lower affinityHighly selective for SERTReduced selectivity

Experimental Protocols

Accurate assessment of the physicochemical and pharmacokinetic properties of drug candidates is crucial for successful drug development. The following are detailed protocols for key in vitro assays.

Determination of Lipophilicity (logP) by the Shake-Flask Method

The shake-flask method is the gold-standard for determining the partition coefficient (logP) of a compound between n-octanol and water.[4][5][7][8]

Materials:

  • Test compound

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol)

  • Volumetric flasks

  • Centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in n-octanol.

    • Prepare a series of calibration standards of the test compound in n-octanol.

  • Partitioning:

    • Add a known volume of the n-octanol stock solution to a centrifuge tube.

    • Add an equal volume of water to the centrifuge tube.

    • Cap the tube and shake vigorously for a predetermined amount of time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the mixture at a sufficient speed and duration to achieve complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from the n-octanol layer.

    • Analyze the concentration of the test compound in the n-octanol aliquot using a suitable analytical method, referencing the calibration curve.

    • The concentration in the aqueous phase can be determined by difference or by direct measurement if the analytical method is sensitive enough.

  • Calculation:

    • logP = log₁₀ ([Compound]ₙ-octanol / [Compound]water)

In Vitro Metabolic Stability Assessment

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in Phase I metabolic enzymes like cytochrome P450s.[9][10][11][12]

Materials:

  • Test compound

  • Pooled liver microsomes (human or other species)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (known to be metabolized)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound.

    • Prepare a working solution of the test compound in buffer.

    • Thaw the liver microsomes on ice and dilute to the desired concentration in buffer.

  • Incubation:

    • In a 96-well plate, add the microsomal solution.

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Immediately add the test compound working solution to the wells.

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding cold acetonitrile.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Clᵢₙₜ).

This assay provides a more comprehensive assessment of metabolic stability by using intact liver cells, which contain both Phase I and Phase II metabolic enzymes.[13][14][15][16]

Materials:

  • Cryopreserved or fresh hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compound

  • Positive control compounds

  • Multi-well plates (e.g., 12- or 24-well)

  • Incubator (37°C, 5% CO₂)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Plating:

    • Thaw and plate the hepatocytes in multi-well plates according to the supplier's instructions.

    • Allow the cells to attach and form a monolayer.

  • Incubation:

    • Prepare a working solution of the test compound in culture medium.

    • Remove the plating medium from the cells and add the medium containing the test compound.

  • Time Points and Sampling:

    • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), collect aliquots of the incubation medium.

  • Sample Processing and Analysis:

    • Terminate the metabolic activity in the collected samples (e.g., by adding a cold organic solvent).

    • Process the samples for LC-MS/MS analysis to quantify the parent compound.

  • Data Analysis:

    • Similar to the microsomal stability assay, determine the in vitro half-life (t½) and intrinsic clearance (Clᵢₙₜ).

Visualization of Key Concepts

Diagrams generated using Graphviz (DOT language) illustrate important workflows and signaling pathways related to the role of the trifluoromethyl group in medicinal chemistry.

experimental_workflow_metabolic_stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution add_compound Add Test Compound prep_microsomes Prepare Microsome Suspension pre_incubate Pre-incubate Microsomes at 37°C prep_microsomes->pre_incubate prep_cofactor Prepare NADPH Regenerating System initiate_reaction Initiate Reaction with NADPH System prep_cofactor->initiate_reaction pre_incubate->initiate_reaction initiate_reaction->add_compound time_points Incubate and Sample at Time Points add_compound->time_points terminate Terminate Reaction (e.g., with Acetonitrile) time_points->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze data_analysis Calculate t½ and CLint analyze->data_analysis

Experimental Workflow for Microsomal Stability Assay

logical_relationship_cf3 cluster_properties Physicochemical Properties cluster_outcomes Pharmacological Outcomes cf3 Trifluoromethyl Group (CF3) lipophilicity Increased Lipophilicity cf3->lipophilicity metabolic_stability Enhanced Metabolic Stability cf3->metabolic_stability pka_modulation pKa Modulation cf3->pka_modulation binding_interactions Altered Binding Interactions cf3->binding_interactions bioavailability Improved Bioavailability lipophilicity->bioavailability membrane_permeability Increased Membrane Permeability lipophilicity->membrane_permeability cns_penetration Improved CNS Penetration lipophilicity->cns_penetration metabolic_stability->bioavailability half_life Longer Half-Life metabolic_stability->half_life pka_modulation->bioavailability binding_affinity Enhanced Binding Affinity/ Selectivity binding_interactions->binding_affinity

Influence of the CF3 Group on Drug Properties

celecoxib_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation mediate Celecoxib Celecoxib (with CF3 group) Celecoxib->COX2 selective inhibition

Celecoxib's Mechanism of Action on the COX-2 Pathway

fluoxetine_pathway cluster_pre cluster_synapse cluster_post Serotonin_Vesicle Serotonin Vesicle Synaptic_Cleft Synaptic Cleft Serotonin_Vesicle->Synaptic_Cleft Serotonin Release Presynaptic_Neuron Presynaptic Neuron Serotonin_Receptor Serotonin Receptor Synaptic_Cleft->Serotonin_Receptor Binds to SERT Serotonin Transporter (SERT) Synaptic_Cleft->SERT Reuptake Postsynaptic_Neuron Postsynaptic Neuron SERT->Presynaptic_Neuron Fluoxetine Fluoxetine (with CF3 group) Fluoxetine->SERT Inhibits

Fluoxetine's Mechanism of Action on Serotonin Reuptake

Conclusion

The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry that can be strategically employed to enhance the druglike properties of a molecule. Its ability to improve metabolic stability, modulate lipophilicity, and enhance binding affinity has led to its incorporation into numerous successful drugs. A thorough understanding of the physicochemical effects of the CF₃ group, coupled with robust in vitro and in vivo characterization, is essential for the rational design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of the trifluoromethyl group in their drug discovery endeavors.

References

A Technical Guide to the Physicochemical Characteristics of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine scaffolds represents a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical profile of the parent pyridine molecule.[1] This, in turn, can dramatically alter a compound's biological activity, metabolic stability, and pharmacokinetic properties.[2] This technical guide provides an in-depth overview of the core physicochemical characteristics of fluorinated pyridines, complete with experimental protocols and visual workflows to aid researchers in this dynamic field.

Core Physicochemical Properties

The introduction of fluorine into the pyridine ring induces significant changes in its electronic and conformational properties. These modifications are primarily driven by the strong electron-withdrawing nature of fluorine, which impacts the electron density of the aromatic system.[3] This section details the key physicochemical parameters that are modulated by fluorination.

Acidity (pKa)

The basicity of the pyridine nitrogen is a critical determinant of its interaction with biological targets. Fluorination generally leads to a decrease in the pKa of the pyridinium ion, making it more acidic. This effect is most pronounced when fluorine is substituted at positions ortho or para to the nitrogen atom, due to the combination of inductive and resonance effects. A systematic decrease in the acidic pKa, ranging from 1.2 to 1.7 units, has been observed in a series of fluorinated pyrazolopyrimidinone cores.[4]

CompoundpKaReference
Pyridine5.25[5]
2-Fluoropyridine-0.44Theoretical[5]
3-Fluoropyridine2.97Theoretical[5]
3-Chloropyridine2.84[5]
Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter for drug absorption, distribution, metabolism, and excretion (ADME). The effect of fluorination on logP is not straightforward and depends on the position and number of fluorine atoms. While a single fluorine atom can increase lipophilicity, the overall effect is a complex interplay of molecular polarity and intermolecular interactions.[6] For instance, in a series of 2-(thiofluoroalkyl)pyridines, the fully fluorinated SCF3 derivative exhibited the highest lipophilicity, while internal difluorination in the ethyl series led to a decrease in logP compared to the non-fluorinated parent compound.[6]

CompoundlogP / logDReference
2-(Methylthio)pyridine1.69 (logD)[6]
2-(Difluoromethylthio)pyridine1.95 (logD)[6]
2-(Trifluoromethylthio)pyridine2.13 (logD)[6]
2-(Ethylthio)pyridine2.26 (logD)[6]
2-(1,1-Difluoroethylthio)pyridine1.82 (logD)[6]
Dipole Moment

The introduction of the highly electronegative fluorine atom significantly alters the dipole moment of the pyridine ring. The magnitude and direction of the dipole moment are dependent on the position of fluorination. These changes in molecular polarity can influence a molecule's solubility, crystal packing, and interactions with biological macromolecules.

CompoundDipole Moment (Debye)
Pyridine2.19
3-Fluoropyridine1.87
2,6-Difluoropyridine3.23
Bond Lengths and Angles

Fluorination leads to subtle but significant changes in the geometry of the pyridine ring. The carbon-fluorine bond is the strongest single bond in organic chemistry, with a typical length of about 1.35 Å.[7] The C-N bond lengths in pyridine are approximately 135.2 pm, indicating partial double bond character.[8][9] The introduction of fluorine can cause a shortening of the adjacent C-N bond, as observed in 2-fluoropyridine.[10] These structural modifications can impact the molecule's conformational preferences and its ability to fit into binding pockets. The internal angles of the pyridine ring can also be distorted from the ideal 120° for sp² hybridized carbons, leading to ring strain which can affect reactivity.[11][12]

Bond/AngleTypical ValueReference
C-F Bond Length~1.35 Å[7]
C-N Bond Length (Pyridine)~1.352 Å[8][9]
C-C Bond Angle (Planar Ring)Deviates from 120°[11][12]

Experimental Protocols

Accurate determination of physicochemical properties is paramount in drug discovery and development. The following section provides detailed methodologies for two fundamental experimental procedures.

Determination of pKa by Potentiometric Titration

This method relies on monitoring the pH of a solution of the analyte as a titrant of known concentration is added.[13]

Materials and Equipment:

  • Potentiometer with a combined pH electrode

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker or reaction vessel

  • Nitrogen gas source

Procedure:

  • Calibration: Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[14]

  • Sample Preparation: Prepare a 1 mM solution of the fluorinated pyridine in deionized water. For sparingly soluble compounds, a co-solvent may be used, but the pKa value will be specific to that solvent mixture.

  • Inert Atmosphere: Purge the sample solution with nitrogen gas for approximately 10 minutes to remove dissolved carbon dioxide.[15]

  • Initial Acidification: Acidify the sample solution to a pH of approximately 1.8-2.0 with 0.1 M HCl.[14]

  • Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small increments (e.g., 0.05-0.1 mL).[16]

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Endpoint Determination: Continue the titration until the pH reaches approximately 12-12.5.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[16] Perform at least three replicate titrations to ensure accuracy.[15]

Determination of logP by the Shake-Flask Method

This classic method involves partitioning a compound between two immiscible solvents, typically n-octanol and water, and measuring the concentration of the compound in each phase.[17][18]

Materials and Equipment:

  • n-Octanol (pre-saturated with water)

  • Phosphate buffer (pH 7.4, pre-saturated with n-octanol)

  • Separatory funnels or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge (if necessary to separate emulsions)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Phase Preparation: Prepare n-octanol saturated with pH 7.4 phosphate buffer and pH 7.4 phosphate buffer saturated with n-octanol by vigorously mixing equal volumes of the two phases and allowing them to separate overnight.[19]

  • Sample Preparation: Prepare a stock solution of the fluorinated pyridine in the aqueous phase. The initial concentration should be accurately known.

  • Partitioning: In a separatory funnel or centrifuge tube, combine a known volume of the sample solution with a known volume of the pre-saturated n-octanol. The volume ratio of the two phases can be adjusted depending on the expected lipophilicity of the compound.[17]

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) to ensure the compound reaches equilibrium between the two phases.[18]

  • Phase Separation: Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the fluorinated pyridine in each phase using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[20]

Visualizing Synthesis and Physicochemical Relationships

Graphical representations are invaluable tools for understanding complex chemical processes and relationships. The following diagrams, generated using the DOT language, illustrate a typical synthesis workflow and the impact of fluorination on key molecular properties.

G General Synthesis Workflow for 3-Fluoropyridine cluster_start Starting Material cluster_reaction1 Diazotization cluster_reaction2 Fluorination (Balz-Schiemann) cluster_product Final Product 3-Aminopyridine 3-Aminopyridine Diazonium Salt Formation Diazonium Salt Formation 3-Aminopyridine->Diazonium Salt Formation NaNO2, HBF4 Thermal Decomposition Thermal Decomposition Diazonium Salt Formation->Thermal Decomposition Heat 3-Fluoropyridine 3-Fluoropyridine Thermal Decomposition->3-Fluoropyridine

Caption: A simplified workflow for the synthesis of 3-fluoropyridine via the Balz-Schiemann reaction.

G Influence of Fluorination on Physicochemical Properties Fluorination Fluorination pKa pKa Fluorination->pKa Decreases logP logP Fluorination->logP Modulates Dipole Moment Dipole Moment Fluorination->Dipole Moment Increases Binding Affinity Binding Affinity pKa->Binding Affinity Metabolic Stability Metabolic Stability logP->Metabolic Stability Solubility Solubility logP->Solubility Dipole Moment->Binding Affinity Dipole Moment->Solubility

References

The Trifluoromethylpyridine Core: A Linchpin in Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl group into the pyridine scaffold has emerged as a cornerstone of modern medicinal chemistry and agrochemical design. Trifluoromethylpyridine (TFMP) derivatives have risen to prominence due to the unique physicochemical properties conferred by this structural combination, leading to enhanced biological activity, improved metabolic stability, and favorable pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery, significance, and application of TFMP derivatives, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action through signaling pathways.

Discovery and Significance of the Trifluoromethylpyridine Moiety

The journey of trifluoromethylpyridine derivatives began with the first reported synthesis of a trifluoromethyl-substituted pyridine ring in 1947.[1] However, it was in the latter half of the 20th century that their potential in biological applications began to be fully realized, particularly in the agrochemical sector with the introduction of compounds like the herbicide Fluazifop-butyl.[2]

The significance of the TFMP moiety stems from the synergistic effects of the trifluoromethyl group and the pyridine ring. The trifluoromethyl group, with its high electronegativity and lipophilicity, can significantly modulate a molecule's properties.[3] It often leads to:

  • Increased Lipophilicity: Enhancing the ability of a compound to cross biological membranes, which can improve absorption and distribution.[3]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes such as cytochrome P450s.[3] This can lead to a longer half-life and reduced dosing frequency.

  • Modulation of Electronic Properties: As a potent electron-withdrawing group, the trifluoromethyl group can alter the pKa of nearby functional groups and influence binding interactions with biological targets.[3]

  • Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced potency.

The pyridine ring, a bioisostere of a phenyl ring, offers advantages such as improved solubility and the potential for hydrogen bonding through its nitrogen atom, which can be crucial for target engagement. The combination of these two structural features has proven to be a powerful strategy in the design of novel bioactive molecules.

Synthesis of Trifluoromethylpyridine Derivatives

The synthesis of trifluoromethylpyridine derivatives is primarily achieved through three main strategies:

  • Chlorine/Fluorine Exchange: This method typically involves the fluorination of a trichloromethylpyridine precursor using a fluorine source like hydrogen fluoride. This is a common industrial method for producing key intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine.

  • Cyclocondensation Reactions: This approach involves the construction of the pyridine ring from acyclic precursors that already contain a trifluoromethyl group. Common building blocks include trifluoroacetic acid derivatives and trifluoroacetoacetates.

  • Direct Trifluoromethylation: This strategy involves the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring using various trifluoromethylating reagents.

Quantitative Data on Trifluoromethylpyridine Derivatives

The following tables summarize the quantitative bioactivity and pharmacokinetic data for a selection of notable trifluoromethylpyridine derivatives across various therapeutic and agrochemical applications.

Table 1: Anticancer Activity of Trifluoromethylpyridine Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
SelinexorMyeloid LeukemiaCytotoxicity< 0.5[4]
Pexidartinib analogVariousKinase Inhibition-[4]
Thiazolo[4,5-d]pyrimidine derivative 3bC32 (Melanoma)MTT Assay24.4[1]
Thiazolo[4,5-d]pyrimidine derivative 3bA375 (Melanoma)MTT Assay25.4[1]
4-(trifluoromethyl)isoxazole TTI-4MCF-7 (Breast)MTT Assay2.63[5]

Table 2: Antiviral Activity of Trifluoromethylpyridine Derivatives

Compound/DerivativeVirusCell LineAssay TypeEC50 (µg/mL)Reference
Piperazine derivative A16TMVin vivoProtective18.4[6]
Piperazine derivative A16CMVin vivoProtective347.8[6]
Pyrimidine derivative 5jTMVin vivoCurative126.4[7]
Pyrimidine derivative 5mTMVin vivoProtective103.4[7]

Table 3: Antimicrobial Activity of Trifluoromethylpyridine Derivatives

Compound/DerivativeMicroorganismAssay TypeMIC (µM)Reference
Chalcone derivative A3Bacillus subtilisBroth Dilution101[8]
Chalcone derivative A3Fungal strainsBroth Dilution51[8]
Chalcone derivative B3Fungal strainsBroth Dilution48[8]

Table 4: Pharmacokinetic Parameters of Selected Trifluoromethyl-Containing Drugs

DrugTmax (h)Cmax (ng/mL)Half-life (t½) (h)Oral Bioavailability (%)SpeciesReference
Selinexor--6-8-Human[4]
Berotralstat2 (fasting), 5 (fed)97.8 - 15893-Human[4]
GNE-A--1.6711.2Rat[9]
GNE-A---88.0Mouse[9]
GNE-A--16.355.8Dog[9]
GNE-A---72.4Monkey[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis and biological evaluation of trifluoromethylpyridine derivatives.

Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

Materials:

  • 2,3-dichloro-5-(trichloromethyl)pyridine

  • Anhydrous hydrogen fluoride (HF)

  • Mercuric oxide (HgO)

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

  • Sodium bicarbonate (NaHCO3)

Procedure:

  • To a polyethylene reactor, add 106.16 g (0.4 mol) of 2,3-dichloro-5-(trichloromethyl)pyridine and 180 g (9 mol) of anhydrous hydrogen fluoride.[10]

  • Cool the mixture to -20 °C.[10]

  • Slowly add mercuric oxide over 3 hours, ensuring the reaction temperature does not exceed 35 °C.[10]

  • Stir the reaction mixture for approximately 22 hours until the system turns gray-white.[10]

  • Filter the reaction mixture.[10]

  • Neutralize the filtrate with sodium bicarbonate.[10]

  • Extract the product with dichloromethane.[10]

  • Dry the organic layer with anhydrous sodium sulfate.[10]

  • Remove the dichloromethane under reduced pressure to obtain the final product, 2,3-dichloro-5-(trifluoromethyl)pyridine.[10]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a general guideline for determining the IC50 of a trifluoromethylpyridine inhibitor against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate peptide

  • Trifluoromethylpyridine inhibitor stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP solution

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the trifluoromethylpyridine inhibitor in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations, keeping the final DMSO concentration at ≤1%.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted inhibitor or vehicle control to the wells of the assay plate.

    • Add 2.5 µL of a solution containing the kinase and substrate in Kinase Assay Buffer.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (no kinase control) from all experimental wells.

    • Normalize the data to the positive control (vehicle-treated) wells.

    • Plot the normalized luminescence against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Antiviral Activity Assay (Half-Leaf Method for TMV)

Materials:

  • Nicotiana tabacum L. plants

  • Tobacco Mosaic Virus (TMV)

  • Trifluoromethylpyridine derivative solutions at various concentrations

  • Ningnanmycin (positive control)

  • Phosphate buffer

Procedure:

  • Select healthy Nicotiana tabacum L. plants of similar age and size.[6]

  • Mechanically inoculate the entire surface of each leaf with TMV.

  • After inoculation, rinse the leaves with water.

  • Divide each leaf into two halves along the main vein.

  • Apply the trifluoromethylpyridine derivative solution to one half of the leaf and a solvent control to the other half. For the positive control, use a separate set of leaves and apply ningnanmycin.

  • Maintain the plants under controlled greenhouse conditions.

  • After 2-3 days, count the number of local lesions on each half of the leaves.

  • Calculate the inhibition rate using the formula: Inhibition rate (%) = [(C - T) / C] × 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

  • Determine the EC50 value by testing a range of concentrations and plotting the inhibition rate against the logarithm of the compound concentration.[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the role of trifluoromethylpyridine derivatives. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical drug discovery workflow.

drug_discovery_workflow cluster_0 Discovery & Synthesis cluster_1 Preclinical Development cluster_2 Clinical Development cluster_3 Regulatory & Market start Target Identification & Validation synthesis Synthesis of TFMP Derivatives start->synthesis screening High-Throughput Screening synthesis->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead adme_tox ADME/Tox Profiling hit_to_lead->adme_tox in_vivo In Vivo Efficacy Studies adme_tox->in_vivo ind IND-Enabling Studies in_vivo->ind phase1 Phase I (Safety) ind->phase1 phase2 Phase II (Efficacy) phase1->phase2 phase3 Phase III (Pivotal Trials) phase2->phase3 nda NDA Submission & Review phase3->nda approval FDA Approval nda->approval market Post-Market Surveillance approval->market

Caption: A generalized workflow for the discovery and development of trifluoromethylpyridine-based drugs.

kinase_signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., MET, EGFR) growth_factor->receptor ras RAS receptor->ras activates pi3k PI3K receptor->pi3k activates raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription akt AKT pi3k->akt mtor mTOR akt->mtor mtor->transcription inhibitor TFMP Kinase Inhibitor inhibitor->receptor inhibits gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway inhibited by a trifluoromethylpyridine derivative.

Conclusion

Trifluoromethylpyridine derivatives represent a versatile and highly valuable class of compounds in the fields of drug discovery and agrochemical development. Their unique combination of physicochemical properties has led to the successful development of numerous commercial products and a robust pipeline of clinical and preclinical candidates. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the discovery of new and improved TFMP derivatives with significant therapeutic and agricultural benefits. This technical guide serves as a foundational resource for researchers and scientists working to harness the full potential of this remarkable chemical scaffold.

References

An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Methoxy-4-(trifluoromethyl)pyridine, a key intermediate in the development of pharmaceuticals and agrochemicals.

IUPAC Nomenclature and Chemical Properties

The compound with the common name this compound is systematically named This compound according to IUPAC nomenclature.[1] It is a fluorinated heterocyclic compound with the molecular formula C₇H₆F₃NO.[2]

A summary of its key chemical and physical properties is presented in the table below:

PropertyValueSource
Molecular FormulaC₇H₆F₃NO[2]
Molar Mass177.124 g/mol [2]
AppearanceColorless to light-yellow liquid or solid[2]
Boiling Point172.9 ± 40.0 °C (Predicted)[3]
Density1.263 ± 0.06 g/cm³ (Predicted)[3]
Vapor Pressure7.398-7.399 hPa at 25℃[3]
pKa1.04 ± 0.10 (Predicted)[3]
SolubilitySoluble in many organic solvents like ethanol and acetone.[2]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a chlorine atom on the pyridine ring with a methoxy group.

Experimental Protocol:

This protocol is based on the reaction of 2-chloro-4-(trifluoromethyl)pyridine with sodium methoxide.[3][4]

Materials:

  • 2-Chloro-4-(trifluoromethyl)pyridine (45.5 g, 0.251 mol)

  • 30% (mass fraction) sodium methanol solution (135.5 g, 0.753 mol)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • To a dry reaction flask, add 2-chloro-4-(trifluoromethyl)pyridine and the 30% sodium methanol solution.[3][4]

  • Stir the mixture thoroughly and heat it to 65 °C.[3][4]

  • Maintain this temperature and monitor the reaction progress using gas chromatography (GC) until the starting material is completely consumed.[3][4]

  • After the reaction is complete, cool the mixture to room temperature.[4]

  • Filter the reaction mixture to remove any insoluble materials.[3][4]

  • Recover the methanol by distillation under reduced pressure.[3][4]

  • Add water to the remaining residue and extract the aqueous phase with dichloromethane to separate the organic and aqueous layers.[3][4]

  • Dry the organic phase over anhydrous sodium sulfate.[3][4]

  • Concentrate the organic phase under reduced pressure to yield the final product, this compound, as a light yellow liquid (40.9 g, 92.1% yield).[3][4]

Synthesis Workflow:

Synthesis_Workflow Reactants 2-Chloro-4-(trifluoromethyl)pyridine + 30% Sodium Methoxide Solution Reaction Reaction at 65 °C (Monitored by GC) Reactants->Reaction Heating Workup Cooling & Filtration Reaction->Workup Extraction Methanol Recovery & Aqueous Extraction with Dichloromethane Workup->Extraction Drying Drying of Organic Phase (Anhydrous Na₂SO₄) Extraction->Drying Product This compound (Light yellow liquid) Drying->Product Concentration

Caption: Workflow for the synthesis of this compound.

Applications in Agrochemicals and Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various agrochemicals and pharmaceuticals. Its trifluoromethyl group significantly influences the lipophilicity, metabolic stability, and binding affinity of the final molecules to their biological targets.[5]

One notable application is in the production of the herbicide pyroxsulam .[6] Pyroxsulam is an acetolactate synthase (ALS) inhibitor used for the control of weeds in cereal crops.[6] The this compound moiety is a key substructure of this herbicide.[6] While phenyl analogues with a similar structure showed high herbicidal activity, they also caused significant injury to wheat.[6][7] The pyridine-based structure of pyroxsulam, derived from this compound, provides greater selectivity for wheat crops.[6][7]

The unique electronic and steric properties conferred by the methoxy and trifluoromethyl groups make this compound a valuable scaffold for the development of new bioactive molecules.[5]

References

A Technical Guide to Fluorinated Heterocyclic Compounds in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synergistic Power of Fluorine and Heterocycles

The strategic incorporation of heterocyclic moieties and fluorine atoms into molecular structures represents two of the most powerful tactics in modern medicinal chemistry.[1][2] Heterocycles, cyclic compounds containing atoms of at least two different elements in their rings, are prevalent in over 85% of all biologically active compounds, forming the core scaffolds of countless natural products and synthetic drugs.[1][3] Concurrently, the introduction of fluorine, the most electronegative element, into organic molecules—a practice that gained significant traction in the mid-20th century—has led to a dramatic increase in successful drug candidates.[2][4] It is estimated that approximately 20-25% of all pharmaceuticals and over half of agrochemicals on the market contain fluorine.[5][6][7]

The combination of these two dominant fields into fluorinated heterocyclic compounds creates a class of molecules with unique and often superior physicochemical and pharmacological properties.[4][7] These compounds benefit from the structural diversity and biological recognition of the heterocyclic core, enhanced by the profound electronic and metabolic effects of fluorine substitution.[5] This guide provides an in-depth overview of the synthesis, properties, applications, and analysis of fluorinated heterocyclic compounds, tailored for professionals in research and drug development.

The Impact of Fluorination on Heterocyclic Scaffolds

Introducing fluorine into a heterocyclic molecule can dramatically alter its properties in predictable and advantageous ways. This "fluorine effect" is a cornerstone of modern drug design.[8]

Key Physicochemical and Pharmacological Modifications:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by enzymes like Cytochrome P450.[1][9] This often blocks sites of oxidative metabolism, prolonging the drug's half-life and improving its pharmacokinetic profile.[10]

  • Modulation of Basicity (pKa): Due to its strong electron-withdrawing nature, fluorine can significantly lower the pKa of nearby basic functional groups, such as amines within a heterocyclic ring. This modification is crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to target proteins.[1][4]

  • Enhanced Binding Affinity: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds, dipole-dipole, and dipole-charge interactions with protein targets.[11] This can lead to a significant increase in binding affinity and selectivity.[12]

  • Lipophilicity and Permeability: The effect of fluorine on lipophilicity is context-dependent. While trifluoromethyl (-CF3) groups are highly lipophilic, single fluorine substitutions on an aromatic ring can increase lipophilicity.[4][8] Conversely, fluorination of alkyl groups tends to decrease lipophilicity.[1] These modifications allow for the fine-tuning of a molecule's ability to cross biological membranes.[2]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of flexible heterocyclic rings, such as piperidines and azepanes.[11] This allows chemists to lock the molecule into a specific bioactive conformation, enhancing its interaction with a target receptor.[11]

G cluster_0 Core Heterocyclic Scaffold cluster_1 Strategic Fluorination cluster_2 Resulting Physicochemical Changes cluster_3 Improved Pharmacological Profile Lead Lead Compound (Heterocycle) Fluorination Introduction of Fluorine (e.g., -F, -CF3) Lead->Fluorination Modification pKa pKa Alteration Fluorination->pKa Metabolism Metabolic Stability ↑ Fluorination->Metabolism Lipophilicity Lipophilicity Modulation Fluorination->Lipophilicity Conformation Conformational Lock Fluorination->Conformation ImprovedDrug Optimized Drug Candidate pKa->ImprovedDrug Metabolism->ImprovedDrug Lipophilicity->ImprovedDrug Conformation->ImprovedDrug Bioavailability Bioavailability ↑ ImprovedDrug->Bioavailability Binding Binding Affinity ↑ ImprovedDrug->Binding Selectivity Selectivity ↑ ImprovedDrug->Selectivity

Caption: Logical workflow of strategic fluorination in drug design.

Key Classes and Applications

Fluorinated heterocycles are integral to numerous therapeutic and diagnostic agents approved by the U.S. Food and Drug Administration (FDA).[1]

Fluoroquinolone Antibiotics

The introduction of a fluorine atom into the quinolone core structure gave rise to the fluoroquinolones, a powerful class of broad-spectrum antibiotics.[13][14]

  • Mechanism of Action: Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[14][15][16] This inhibition prevents the relaxation of supercoiled DNA and the separation of daughter chromosomes during cell division, ultimately leading to bacterial cell death.[14]

  • Examples: Ciprofloxacin, Levofloxacin, and Moxifloxacin are widely prescribed for treating a variety of infections, including urinary tract, respiratory, and gastrointestinal infections.[3][14]

G cluster_0 Bacterial Cell FQ Fluoroquinolone Drug DNA_Gyrase DNA Gyrase FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV FQ->Topo_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication enables DNA_Gyrase->Replication Topo_IV->Replication enables Topo_IV->Replication Death Cell Death

Caption: Mechanism of action for fluoroquinolone antibiotics.
Fluorinated Nucleoside Analogs

Fluorinated nucleosides are a cornerstone of antiviral and anticancer therapies.[10][17][18] By mimicking natural nucleosides, they can be incorporated into growing DNA or RNA chains or inhibit key enzymes involved in nucleic acid synthesis.[17]

  • Antiviral Agents: Emtricitabine, a fluorinated cytosine analog, is a critical component of highly active antiretroviral therapy (HAART) for HIV, acting as a nucleoside reverse transcriptase inhibitor (NRTI).[19] Sofosbuvir, a fluorinated nucleotide prodrug, revolutionized Hepatitis C treatment by potently inhibiting the viral RNA polymerase.[19]

  • Anticancer Agents: 5-Fluorouracil (5-FU), a pioneering fluorinated drug, and its derivatives (e.g., Capecitabine, Gemcitabine) function as antimetabolites that inhibit thymidylate synthase, an enzyme crucial for DNA synthesis and repair, thereby halting the proliferation of cancer cells.[1][8]

Other Prominent Therapeutic Areas
  • Anti-inflammatory: Celecoxib, a selective COX-2 inhibitor containing a trifluoromethylated pyrazole ring, is used to treat arthritis and pain.[5]

  • Oncology: Many modern kinase inhibitors used in targeted cancer therapy, such as Umbralisib, feature fluorinated heterocyclic cores.[1]

  • Central Nervous System (CNS): The antidepressant Fluoxetine (Prozac) and numerous other CNS agents utilize fluorinated heterocyclic structures to achieve desired therapeutic effects.[5]

Applications in Diagnostics: Positron Emission Tomography (PET)

The radioactive isotope ¹⁸F is a preferred radionuclide for PET imaging due to its near-ideal half-life (~110 minutes) and low positron energy, which allows for high-resolution images.[20][21]

  • [¹⁸F]FDG: 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG) is the most widely used PET radiotracer in clinical oncology.[22][23] Cancer cells exhibit high glucose metabolism and thus accumulate [¹⁸F]FDG, allowing for the visualization of tumors.

  • Other Tracers: Numerous other ¹⁸F-labeled heterocyclic compounds are used to image specific biological processes, such as amino acid metabolism (e.g., ¹⁸FDOPA) and cell proliferation (e.g., ¹⁸FLT).[20]

Synthesis and Experimental Protocols

The synthesis of fluorinated heterocycles can be challenging, but various methods have been developed.[4] Strategies generally fall into two categories: introducing fluorine at a late stage of the synthesis or using pre-fluorinated building blocks.[1]

General Synthesis Workflow

A typical workflow involves the synthesis of the target compound, followed by purification and comprehensive characterization to confirm its structure and purity.

G cluster_char Structural Characterization Start Starting Materials (Heterocycle + Fluorinating Agent) Reaction Chemical Reaction (e.g., SNAr, Cycloaddition) Start->Reaction Workup Reaction Work-up & Crude Purification Reaction->Workup Purification Chromatography (e.g., HPLC, Column) Workup->Purification Product Pure Fluorinated Heterocycle Purification->Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR Analysis MS Mass Spectrometry (HRMS) Product->MS Analysis Xray X-ray Crystallography (if crystalline) Product->Xray Analysis

Caption: General experimental workflow for synthesis and characterization.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the synthesis of fluoroaryl benzimidazole derivatives, adapted from methodologies involving the reaction of highly fluorinated arenes with nucleophiles.[24]

Objective: To synthesize 1-(pentafluorophenyl)-1H-benzimidazole.

Materials:

  • Hexafluorobenzene

  • Benzimidazole

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzimidazole (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Addition of Reagent: Stir the suspension at room temperature for 15 minutes. Add hexafluorobenzene (1.1 eq) to the mixture dropwise.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1-(pentafluorophenyl)-1H-benzimidazole.

Protocol: Characterization by ¹⁹F NMR Spectroscopy

¹⁹F NMR is an indispensable tool for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and its wide chemical shift range, which minimizes signal overlap.[25][26][27]

Objective: To obtain a ¹⁹F NMR spectrum to confirm the identity and purity of a synthesized fluorinated heterocycle.

Equipment & Materials:

  • NMR Spectrometer

  • NMR tube

  • Synthesized fluorinated compound

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal or external standard (e.g., CFCl₃), if quantitative analysis is needed.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of an appropriate deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument for the ¹⁹F nucleus according to the manufacturer's instructions.

  • Acquisition: Set up a standard 1D ¹⁹F NMR experiment. A proton-decoupled experiment is often preferred to simplify the spectrum by removing ¹H-¹⁹F couplings.

  • Key Parameters:

    • Spectral Width: Ensure the spectral width is large enough to encompass all expected ¹⁹F signals (a range of ~300 ppm is often sufficient for common organofluorine compounds).[27]

    • Relaxation Delay (d1): Use an adequate relaxation delay (e.g., 1-2 seconds for qualitative spectra) to allow for full relaxation of the nuclei. For quantitative analysis, a longer delay (5x T₁) is required.

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the chemical shifts. The primary reference is CFCl₃ at 0 ppm.[27]

    • Integrate the signals to determine the relative ratios of different fluorine environments.

    • Analyze the coupling patterns (if not decoupled) to gain structural information about adjacent nuclei.

Quantitative Data Summary

The following tables summarize key data for representative FDA-approved fluorinated heterocyclic drugs.

Table 1: Selected FDA-Approved Fluorinated Heterocyclic Drugs (2016-2022) [1]

Drug NameHeterocyclic CoreTherapeutic IndicationBiological TargetYear Approved
Bictegravir Fluorinated PyridinoneHIV-1 InfectionIntegrase Strand Transfer Inhibitor2018
Pexidartinib Fluorinated PyridineTenosynovial Giant Cell TumorCSF1R Inhibitor2019
Umbralisib Fluoro-chromen-4-oneLymphoma / LeukemiaPI3K-delta / CK1-epsilon Inhibitor2021
Sotorasib Fluorinated PyridineNon-Small Cell Lung CancerKRAS G12C Inhibitor2021
Maribavir Dichlorofluorophenyl-imidazoleCytomegalovirus (CMV) InfectionUL97 Protein Kinase Inhibitor2021

Table 2: Activity Comparison of Fluoroquinolone Antibiotics

DrugGenerationGram-Positive ActivityGram-Negative ActivityAtypical Pathogen Activity
Nalidixic Acid First (Non-fluorinated)PoorModerateNone
Ciprofloxacin SecondModerateExcellentModerate
Levofloxacin ThirdGoodExcellentExcellent[16]
Moxifloxacin FourthExcellentGoodExcellent

Future Outlook

The field of fluorinated heterocyclic chemistry continues to be a vibrant and highly productive area of research. Future advancements are expected to focus on the development of more efficient, selective, and sustainable synthetic methods, particularly for late-stage fluorination.[2] The exploration of novel fluorinated heterocyclic scaffolds will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy, selectivity, and safety profiles, further solidifying their indispensable role in medicine and agriculture.[4][7]

References

Methodological & Application

Synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine from 2-chloro-4-trifluoromethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine from 2-chloro-4-(trifluoromethyl)pyridine via a nucleophilic aromatic substitution reaction. Detailed experimental protocols, safety precautions, and characterization methods are outlined to ensure reproducible and efficient synthesis. The target compound is a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Introduction

This compound is a key building block in organic synthesis, particularly in the agrochemical and pharmaceutical industries.[1] Its synthesis from the readily available 2-chloro-4-(trifluoromethyl)pyridine is a common and efficient transformation. This application note details a robust protocol for this nucleophilic aromatic substitution reaction, providing researchers with a reliable method for obtaining high yields of the desired product.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution (SNA) reaction, where the methoxide ion displaces the chloride ion on the pyridine ring.

Reaction: 2-chloro-4-(trifluoromethyl)pyridine + Sodium Methoxide → this compound + Sodium Chloride

Experimental Protocol

A detailed protocol for the synthesis of this compound is provided below.

Materials:

  • 2-chloro-4-(trifluoromethyl)pyridine

  • Sodium methoxide solution (30% in methanol)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-(trifluoromethyl)pyridine (45.5 g, 0.251 mol).[2][3]

  • Add a 30% mass fraction of sodium methanol solution (135.5 g, 0.753 mol) to the flask.[2][3]

  • Stir the mixture and heat to 65°C.[2][3]

  • Maintain the reaction at this temperature and monitor its progress by gas chromatography (GC) until the starting material is completely consumed.[2][3]

  • Once the reaction is complete, cool the mixture to room temperature.[2][3]

  • Filter the reaction mixture to remove any insoluble material.[2][3]

  • Recover the methanol by distillation under reduced pressure.[2][3]

  • To the residue, add water and extract the product with dichloromethane.[2][3]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.[2][3]

  • Concentrate the organic phase under reduced pressure to obtain the final product as a light-yellow liquid.[2][3]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValue
Reactants
2-chloro-4-(trifluoromethyl)pyridine (FW: 181.54 g/mol )45.5 g (0.251 mol)
Sodium methoxide solution (30% in methanol)135.5 g (0.753 mol)
Reaction Conditions
Temperature65°C
Reaction TimeMonitored by GC
Product
This compound (FW: 177.12 g/mol )40.9 g
Yield 92.1%

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Gas Chromatography (GC): To monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product. Predicted mass spectrometry data for the [M+H]⁺ adduct is m/z 178.04743.[4]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 2-chloro-4-(trifluoromethyl)pyridine is a hazardous substance; consult the Safety Data Sheet (SDS) before use.

  • Sodium methoxide is corrosive and flammable; handle with care.

Workflow Diagram

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Workup cluster_product Product Reactants 1. Add 2-chloro-4-(trifluoromethyl)pyridine and Sodium Methoxide Solution to Flask Heat 2. Heat to 65°C and Stir Reactants->Heat Monitor 3. Monitor by GC Heat->Monitor Cool 4. Cool to Room Temperature Monitor->Cool Filter 5. Filter Cool->Filter Distill 6. Distill off Methanol Filter->Distill Extract 7. Extract with Dichloromethane Distill->Extract Dry 8. Dry Organic Layer Extract->Dry Concentrate 9. Concentrate under Reduced Pressure Dry->Concentrate Product This compound Concentrate->Product

References

Synthetic Strategies for Polysubstituted Trifluoromethylpyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The strategic incorporation of the trifluoromethyl (CF3) group into pyridine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. This structural motif often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, leading to improved efficacy and pharmacokinetic profiles of bioactive molecules.[1][2] This document provides detailed application notes and protocols for key synthetic routes to polysubstituted trifluoromethylpyridines, tailored for researchers, scientists, and drug development professionals.

Introduction to Synthetic Routes

Several robust methods exist for the synthesis of trifluoromethylated pyridines. The primary strategies include the construction of the pyridine ring from trifluoromethyl-containing building blocks, the direct trifluoromethylation of a pre-existing pyridine ring, and the modification of pyridine precursors through halogen exchange. This note details three prominent and versatile methods: the Bohlmann-Rahtz Heteroannulation, Cobalt-Catalyzed [2+2+2] Cycloaddition, and Direct C-H Trifluoromethylation.

Method 1: Bohlmann-Rahtz Heteroannulation

The Bohlmann-Rahtz reaction is a powerful tool for constructing polysubstituted pyridines from readily available starting materials.[3][4] This method involves the condensation of a β-enamino ester or ketone with a trifluoromethyl-α,β-ynone, followed by a cyclodehydration to form the pyridine ring.[5] The use of a Lewis acid catalyst, such as zinc bromide, can facilitate the reaction under milder conditions.[6]

Experimental Protocol: General Procedure for the Synthesis of Polysubstituted Trifluoromethylpyridines via Bohlmann-Rahtz Heteroannulation[5]
  • Reaction Setup: In a round-bottom flask, combine the trifluoromethyl-α,β-ynone (1.0 equiv.), the β-enamino ester or β-enamino ketone (1.5 equiv.), and zinc(II) bromide (15 mol %).

  • Solvent Addition: Add toluene as the solvent.

  • Reaction Conditions: Stir the mixture at 110 °C in an oil bath for 8 hours.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data for Bohlmann-Rahtz Heteroannulation[5]
EntryTrifluoromethyl-α,β-ynone (1)β-Enamino Ester/Ketone (2/4)ProductYield (%)
14,4,4-Trifluoro-1-phenylbut-2-yn-1-oneEthyl 3-aminobut-2-enoateEthyl 4-methyl-2-phenyl-6-(trifluoromethyl)nicotinate85
21-(4-Chlorophenyl)-4,4,4-trifluorobut-2-yn-1-oneEthyl 3-aminobut-2-enoateEthyl 2-(4-chlorophenyl)-4-methyl-6-(trifluoromethyl)nicotinate82
34,4,4-Trifluoro-1-(p-tolyl)but-2-yn-1-one4-Aminopent-3-en-2-one1-(4-Methyl-2-phenyl-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one78
41,1,1-Trifluorodec-3-yn-2-oneEthyl 3-aminobut-2-enoateEthyl 2-hexyl-4-methyl-6-(trifluoromethyl)nicotinate65

Method 2: Cobalt-Catalyzed [2+2+2] Cycloaddition

Transition metal-catalyzed [2+2+2] cycloaddition reactions offer an atom-economical and highly efficient route to substituted pyridines.[7][8] The use of a cobalt catalyst allows for the regioselective synthesis of α-trifluoromethylated pyridines from the reaction of trifluoromethylated diynes with various nitriles.[9]

Experimental Protocol: Typical Procedure for Cobalt-Catalyzed [2+2+2] Cycloaddition[9]
  • Reaction Setup: In a glovebox, place the nitrile (1.0 equiv.), trifluoromethylated diyne (1.5 equiv.), zinc dust (10 mol %), zinc bromide (10 mol %), and CoCl2(phen) (3 mol %) in a two-necked round-bottom flask equipped with a magnetic stirring bar.

  • Solvent Addition: Add dichloroethane (DCE) as the solvent.

  • Reaction Conditions: Stir the resulting mixture at 80 °C for 3 hours.

  • Work-up and Purification: After cooling to room temperature, directly subject the reaction mixture to flash column chromatography on silica gel to isolate the product.

Quantitative Data for Cobalt-Catalyzed [2+2+2] Cycloaddition[9]
EntryNitrile (1)Trifluoromethylated Diyne (2A)ProductIsolated Yield (%)
1Benzonitrile1,1,1-Trifluoro-6-phenylhexa-2,5-diyne2-Phenyl-4-phenyl-6-(trifluoromethyl)pyridine95
2p-Toluonitrile1,1,1-Trifluoro-6-phenylhexa-2,5-diyne4-Phenyl-2-(p-tolyl)-6-(trifluoromethyl)pyridine93
3p-Bromobenzonitrile1,1,1-Trifluoro-6-phenylhexa-2,5-diyne2-(4-Bromophenyl)-4-phenyl-6-(trifluoromethyl)pyridine82
4Acetonitrile1,1,1-Trifluoro-6-phenylhexa-2,5-diyne2-Methyl-4-phenyl-6-(trifluoromethyl)pyridine88

Method 3: Direct C-H Trifluoromethylation

Direct C-H functionalization represents a highly desirable and step-economical approach to introduce trifluoromethyl groups onto a pyridine ring.[10] One effective strategy involves the activation of the pyridine as an N-methylpyridinium salt, followed by a regioselective nucleophilic trifluoromethylation.[11][12][13][14]

Experimental Protocol: Regioselective Direct C-H Trifluoromethylation of Pyridine[11]
  • Formation of Pyridinium Salt: Prepare the N-methylpyridinium iodide salt from the corresponding pyridine.

  • Reaction Setup: In a reaction vessel, combine the N-methylpyridinium iodide salt, trifluoroacetic acid, and silver carbonate.

  • Solvent Addition: Add N,N-dimethylformamide (DMF) as the solvent.

  • Reaction Conditions: Stir the reaction mixture under the specified conditions (e.g., temperature and time, which may vary depending on the substrate).

  • Work-up and Purification: Upon completion, perform a suitable aqueous work-up, extract the product with an organic solvent, dry, and purify by column chromatography.

Note: Detailed conditions for specific substrates can be found in the supporting information of the cited literature.

Quantitative Data for Direct C-H Trifluoromethylation[11]
EntryPyridine SubstrateProductYield (%)Regioselectivity
1Pyridine4-Trifluoromethylpyridine85High
23-Methylpyridine3-Methyl-4-(trifluoromethyl)pyridine78High
34-Phenylpyridine4-Phenyl-2-(trifluoromethyl)pyridine72High
4Isoquinoline1-(Trifluoromethyl)isoquinoline80High

Visualization of Synthetic Workflows

To aid in the conceptualization of these synthetic strategies, the following diagrams illustrate the general workflows.

G cluster_0 Bohlmann-Rahtz Heteroannulation start1 Trifluoromethyl-α,β-ynone + β-Enamino Ester/Ketone step1_1 Lewis Acid Catalysis (e.g., ZnBr2) in Toluene start1->step1_1 step1_2 Condensation & Cyclodehydration (110 °C, 8h) step1_1->step1_2 end1 Polysubstituted Trifluoromethylpyridine step1_2->end1

Caption: Bohlmann-Rahtz Synthesis Workflow

G cluster_1 Cobalt-Catalyzed [2+2+2] Cycloaddition start2 Trifluoromethylated Diyne + Nitrile step2_1 CoCl2(phen), Zn, ZnBr2 in DCE start2->step2_1 step2_2 Cycloaddition (80 °C, 3h) step2_1->step2_2 end2 α-Trifluoromethylated Pyridine step2_2->end2

Caption: Cobalt-Catalyzed Cycloaddition Workflow

G cluster_2 Direct C-H Trifluoromethylation start3 Pyridine Derivative step3_1 N-Methylation (Formation of Pyridinium Salt) start3->step3_1 step3_2 Nucleophilic Trifluoromethylation (TFA, Ag2CO3 in DMF) step3_1->step3_2 end3 Regioselective Trifluoromethylpyridine step3_2->end3

Caption: Direct C-H Trifluoromethylation Workflow

Conclusion

The synthetic routes outlined in this document provide a versatile toolkit for accessing a wide range of polysubstituted trifluoromethylpyridines. The choice of method will depend on the desired substitution pattern, available starting materials, and scalability requirements. These protocols and the accompanying data serve as a valuable resource for researchers engaged in the design and synthesis of novel trifluoromethylpyridine-containing compounds for pharmaceutical and agrochemical applications.

References

Applications of 2-Methoxy-4-(trifluoromethyl)pyridine in Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-(trifluoromethyl)pyridine is a key fluorinated building block in the synthesis of modern agrochemicals. Its unique chemical properties, imparted by the trifluoromethyl group and the pyridine ring, contribute to the high efficacy and selectivity of the final active ingredients. This document provides detailed application notes and experimental protocols for major agrochemicals derived from or structurally related to this versatile intermediate, focusing on the herbicide pyroxsulam and the insecticide flonicamid.

I. Herbicide Applications: Pyroxsulam

Pyroxsulam is a post-emergence herbicide that incorporates the this compound moiety. It is highly effective for the control of a wide range of grass and broadleaf weeds in cereal crops, particularly wheat.

Mode of Action

Pyroxsulam is a systemic herbicide that is absorbed through the leaves, shoots, and roots of target plants. It functions as an acetolactate synthase (ALS) inhibitor. ALS is a critical enzyme in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine). By inhibiting this enzyme, pyroxsulam halts cell division and plant growth, leading to the death of susceptible weeds.[1]

Pyroxsulam Mode of Action Pyroxsulam Pyroxsulam ALS Acetolactate Synthase (ALS) Pyroxsulam->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes ProteinSynthesis Protein Synthesis & Cell Division AminoAcids->ProteinSynthesis Essential for PlantDeath Weed Death ProteinSynthesis->PlantDeath Inhibition leads to

Pyroxsulam's mechanism of inhibiting the ALS enzyme.
Application Notes

  • Target Crops: Primarily used in wheat (excluding durum varieties), rye, and triticale.[1][2]

  • Target Weeds: Effective against a broad spectrum of grass weeds including wild oats (Avena fatua), black-grass (Alopecurus myosuroides), and ryegrass (Lolium spp.), as well as numerous broadleaf weeds.

  • Application Timing: Applied post-emergence when weeds are actively growing. For optimal results, application should target young weeds.

  • Selectivity: The selectivity of pyroxsulam in wheat is primarily due to the crop's ability to rapidly metabolize the herbicide into inactive compounds.

Quantitative Efficacy Data

The efficacy of pyroxsulam is often expressed as the GR50 value, which is the herbicide rate required to cause a 50% reduction in plant growth.

Weed SpeciesBiotypeGR50 (g a.i./ha)Reference
Alopecurus myosuroidesSusceptible (TJ43)10.3[3]
Alopecurus myosuroidesResistant (AH93)43.3[3]
Lolium multiflorumResistant (Pro-197-Gln)9.75[4]
Lolium multiflorumResistant (Pro-197-Thr)>500[4]
Experimental Protocol: Greenhouse Herbicide Bioassay

This protocol outlines a general procedure for determining the dose-response of a weed species to pyroxsulam in a controlled greenhouse environment.

Herbicide Bioassay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_evaluation Evaluation Potting 1. Potting: Fill pots with soil mix Seeding 2. Seeding: Sow weed seeds Potting->Seeding Germination 3. Germination: Allow seeds to germinate and grow to 2-3 leaf stage Seeding->Germination HerbicidePrep 4. Herbicide Preparation: Prepare serial dilutions of Pyroxsulam Germination->HerbicidePrep Application 5. Application: Spray plants with herbicide solutions HerbicidePrep->Application Incubation 6. Incubation: Place pots in greenhouse for 21 days Application->Incubation DataCollection 7. Data Collection: Harvest above-ground biomass and record dry weight Incubation->DataCollection Analysis 8. Data Analysis: Calculate GR50 using dose-response curve DataCollection->Analysis

Workflow for a greenhouse herbicide bioassay.

Materials:

  • Pots (e.g., 10 cm diameter)

  • Potting mix (e.g., sandy loam soil, peat, and sand in a 2:1:1 ratio)

  • Seeds of the target weed species

  • Technical grade pyroxsulam

  • Solvent (e.g., acetone) and surfactant

  • Laboratory sprayer with a flat fan nozzle

  • Greenhouse with controlled temperature and light conditions

  • Drying oven

  • Analytical balance

Procedure:

  • Plant Preparation:

    • Fill pots with the potting mix.

    • Sow a predetermined number of weed seeds in each pot and cover lightly with soil.

    • Water the pots and place them in a greenhouse to allow for germination and growth.

    • Once the seedlings have reached the 2-3 leaf stage, thin them to a uniform number per pot (e.g., 4-5 plants).

  • Herbicide Application:

    • Prepare a stock solution of pyroxsulam in a suitable solvent.

    • Create a series of dilutions to achieve the desired application rates (e.g., 0, 0.125, 0.25, 0.5, 1, 2, and 4 times the recommended field rate). Include a surfactant as recommended.

    • Apply the herbicide solutions to the plants using a laboratory sprayer calibrated to deliver a specific volume (e.g., 450 L/ha).[3] An untreated control group should be sprayed with only the solvent and surfactant solution.

  • Incubation and Assessment:

    • Return the pots to the greenhouse and arrange them in a randomized complete block design.

    • After a 21-day incubation period, harvest the above-ground plant material from each pot.[3]

    • Dry the plant material in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.

    • Record the dry weight for each pot.

  • Data Analysis:

    • Express the dry weight of each treated group as a percentage of the untreated control.

    • Perform a non-linear regression analysis to fit a dose-response curve and calculate the GR50 value.

II. Insecticide Applications: Flonicamid

Flonicamid is a selective insecticide that contains a 4-(trifluoromethyl)pyridine core structure. It is effective against a wide range of sucking insect pests.

Mode of Action

Flonicamid acts as a feeding inhibitor.[5] After ingestion, it rapidly disrupts the feeding behavior of susceptible insects, leading to starvation and eventual death. Its mode of action is distinct from other major insecticide classes, making it a valuable tool for resistance management.[5]

Flonicamid Mode of Action Flonicamid Flonicamid Ingestion FeedingBehavior Disruption of Feeding Behavior Flonicamid->FeedingBehavior Starvation Starvation FeedingBehavior->Starvation Mortality Insect Mortality Starvation->Mortality

The feeding inhibition mechanism of flonicamid.
Application Notes

  • Target Pests: Highly effective against aphids (Aphididae), whiteflies (Aleyrodidae), thrips (Thysanoptera), and other sucking insects.

  • Target Crops: Used on a wide variety of crops including cotton, cereals, fruits, vegetables, and ornamentals.[5]

  • Application Method: Typically applied as a foliar spray. It exhibits systemic and translaminar activity.

  • Selectivity: Flonicamid has a favorable toxicological profile and shows low toxicity to many beneficial insects, making it suitable for Integrated Pest Management (IPM) programs.[5]

Quantitative Efficacy Data

The efficacy of flonicamid is often expressed as the LC50 value, which is the concentration of the insecticide that is lethal to 50% of the test population.

Insect SpeciesLC50 (mg/L or ppm)Exposure TimeReference
Myzus persicae5.12-[6]
Myzus persicae2.56-[7]
Aphis gossypii0.5824 hours[1]
Aphis gossypii0.37248 hours[8]
Lipaphis erysimi5.79-[7]
Bemisia tabaci (nymphs)25.359-[9]
Bemisia tabaci (adults)11.050-[9]
Experimental Protocol: Leaf-Dip Insecticide Bioassay

This protocol describes a standard leaf-dip bioassay for determining the toxicity of flonicamid to sucking insects like aphids.

Leaf_Dip_Bioassay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_exposure Exposure & Evaluation InsecticidePrep 1. Insecticide Preparation: Prepare serial dilutions of Flonicamid Dipping 3. Leaf Dipping: Dip leaves in insecticide solutions for 5-10 seconds InsecticidePrep->Dipping LeafPrep 2. Leaf Preparation: Excise leaves from host plants LeafPrep->Dipping Drying 4. Drying: Air-dry the treated leaves Dipping->Drying Setup 5. Bioassay Setup: Place leaves in Petri dishes with moist filter paper Drying->Setup Infestation 6. Insect Infestation: Introduce a known number of insects Setup->Infestation Incubation 7. Incubation: Incubate at controlled temperature and humidity Infestation->Incubation Mortality 8. Mortality Assessment: Record mortality at 24, 48, and 72 hours Incubation->Mortality Analysis 9. Data Analysis: Calculate LC50 using probit analysis Mortality->Analysis

Workflow for a leaf-dip insecticide bioassay.

Materials:

  • Host plants for the target insect species

  • Target insects (e.g., aphids)

  • Technical grade flonicamid

  • Solvent (e.g., acetone) and a wetting agent (e.g., Tween 80)

  • Petri dishes

  • Filter paper

  • Fine camel-hair brush

  • Growth chamber or incubator with controlled environmental conditions

Procedure:

  • Insecticide Preparation:

    • Prepare a stock solution of flonicamid in a suitable solvent.

    • Make a series of aqueous dilutions from the stock solution to obtain the desired test concentrations. Add a wetting agent to each dilution and the control solution.

  • Bioassay Setup:

    • Excise healthy leaves from the host plants.

    • Dip each leaf into a corresponding insecticide dilution (or the control solution) for 5-10 seconds with gentle agitation.[10]

    • Allow the leaves to air-dry completely.

    • Place a piece of moist filter paper in the bottom of each Petri dish and place a treated leaf on top.

  • Insect Exposure:

    • Using a fine camel-hair brush, transfer a known number of insects (e.g., 10-20 adult aphids) onto each treated leaf.

    • Seal the Petri dishes and place them in a growth chamber set to appropriate conditions (e.g., 25°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment and Data Analysis:

    • Assess insect mortality at specified time intervals (e.g., 24, 48, and 72 hours) after exposure. Insects that are unable to move when prodded with a fine brush are considered dead.

    • Correct the observed mortality using Abbott's formula if mortality is observed in the control group.

    • Perform a probit analysis on the mortality data to determine the LC50 value and its 95% confidence limits.

III. Synthesis of Agrochemicals

This compound serves as a crucial intermediate in the synthesis of pyroxsulam. A related compound, 4-(trifluoromethyl)nicotinic acid, is a key precursor for flonicamid.

Synthesis of Pyroxsulam

The commercial synthesis of pyroxsulam involves the reaction of 2-amino-5,7-dimethoxy-[6][7][11]triazolo[1,5-a]pyrimidine with this compound-3-sulfonyl chloride.[2]

Pyroxsulam Synthesis Intermediate1 2-Amino-5,7-dimethoxy- [1,2,4]triazolo[1,5-a]pyrimidine Pyroxsulam Pyroxsulam Intermediate1->Pyroxsulam Intermediate2 2-Methoxy-4-(trifluoromethyl)- pyridine-3-sulfonyl chloride Intermediate2->Pyroxsulam

Key intermediates in the synthesis of pyroxsulam.
Synthesis of Flonicamid

Flonicamid is synthesized from 4-(trifluoromethyl)nicotinic acid. The process involves the conversion of the carboxylic acid to an acid chloride, followed by an amidation reaction with aminoacetonitrile.[9]

Flonicamid Synthesis StartMaterial 4-(Trifluoromethyl)nicotinic acid AcidChloride 4-(Trifluoromethyl)nicotinoyl chloride StartMaterial->AcidChloride Acyl chlorination Flonicamid Flonicamid AcidChloride->Flonicamid Amine Aminoacetonitrile Amine->Flonicamid Amidation

Simplified synthesis pathway of flonicamid.

Conclusion

This compound and related trifluoromethylpyridine structures are integral components in the development of high-performance agrochemicals. The resulting products, such as the herbicide pyroxsulam and the insecticide flonicamid, exhibit potent and selective activity against their target organisms. The provided application notes and experimental protocols serve as a valuable resource for researchers and professionals in the field of agrochemical development and application.

References

Application Notes and Protocols: 2-Methoxy-4-(trifluoromethyl)pyridine as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-Methoxy-4-(trifluoromethyl)pyridine as a versatile synthetic intermediate in the development of agrochemicals and pharmaceuticals. The following sections detail its application in the synthesis of the herbicide Pyroxsulam and provide a protocol for the synthesis of a potential Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist.

Synthesis of the Herbicide Pyroxsulam

This compound is a key building block in the commercial synthesis of Pyroxsulam, a potent acetolactate synthase (ALS) inhibiting herbicide.[1][2] The synthesis involves the coupling of a sulfonyl chloride derivative of this compound with an aminotriazolopyrimidine.

Experimental Protocol: Synthesis of Pyroxsulam

This protocol is adapted from the process described in patent CN108892671B.[3]

Reaction Scheme:

Materials:

  • 2-Amino-5,7-dimethoxy[2][3][4]triazolo[1,5-a]pyrimidine (0.13 mol, 25.4 g)

  • This compound-3-sulfonyl chloride (0.1 mol, 27.5 g)

  • Dichloromethane (137 g)

  • 4-Dimethylaminopyridine (4-DMAP) (0.05 mmol, 0.006 g)

  • Triethylamine (0.13 mol, 13.1 g)

  • 4N Hydrochloric Acid (60 g)

  • Methanol

  • Water

Procedure:

  • To a reaction flask, add 2-amino-5,7-dimethoxy[2][3][4]triazolo[1,5-a]pyrimidine and dichloromethane. Stir the mixture.

  • Add 4-dimethylaminopyridine and this compound-3-sulfonyl chloride to the mixture and stir for 30 minutes.

  • Slowly add triethylamine dropwise at room temperature.

  • Heat the reaction mixture to 35°C and maintain for 3 hours.

  • After the reaction is complete, cool the mixture to 25°C and add 4N hydrochloric acid. Stir for 1 hour.

  • Cool the mixture to 10°C and filter the solid product.

  • Wash the solid with water, followed by methanol.

  • Dry the product to obtain Pyroxsulam.

Quantitative Data:

ParameterValueReference
Yield94%[3]
Purity (HPLC)98.5%[3]

Spectroscopic Data:

TechniqueDataReference
Mass Spectrometry (LC-MS/MS)m/z 434.85 > 195.04 (27 eV), 434.85 > 165.81 (33 eV), 434.85 > 123.89 (47 eV)[4]
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

Pyroxsulam is a systemic herbicide that inhibits the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[5][6] ALS is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[7][8] By inhibiting ALS, Pyroxsulam disrupts protein synthesis, leading to the cessation of cell division and plant growth, ultimately causing plant death.[6][8]

ALS_Inhibition Pyroxsulam Pyroxsulam ALS Acetolactate Synthase (ALS) Pyroxsulam->ALS Inhibits BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalyzes Biosynthesis of Protein Protein Synthesis BCAA->Protein Essential for Growth Cell Division and Plant Growth Protein->Growth Required for Experimental_Workflow Start This compound Functionalization Functionalization (e.g., Sulfonylation, Halogenation) Start->Functionalization Coupling Coupling Reaction (e.g., Suzuki, Amide formation) Functionalization->Coupling Product Final Product (e.g., Pyroxsulam, TRPV1 Antagonist) Coupling->Product Purification Purification (Chromatography, Recrystallization) Product->Purification Analysis Structural Analysis (NMR, MS, IR) Purification->Analysis Bioassay Biological Activity Screening Analysis->Bioassay

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylpyridines are crucial building blocks in medicinal chemistry and materials science. The incorporation of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, into the pyridine ring significantly alters the electronic properties of the molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the functionalization of these important heterocyclic compounds, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This document provides detailed application notes and protocols for key palladium-catalyzed cross-coupling reactions involving trifluoromethylpyridines, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the pyridine ring and its substituents in cross-coupling reactions. For instance, in halogenated trifluoromethylpyridines, the carbon-halogen bond is often activated towards oxidative addition to the palladium catalyst.

General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle. The cycle is initiated by the oxidative addition of an aryl or heteroaryl halide to a palladium(0) complex. This is followed by transmetalation with an organometallic reagent (in Suzuki and Sonogashira couplings) or coordination of an amine followed by deprotonation (in Buchwald-Hartwig amination). The final step is reductive elimination, which forms the desired product and regenerates the palladium(0) catalyst.

Palladium Cross-Coupling Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation (Suzuki/Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig) PdII->Transmetal Nu-M or H-Nu PdII_R_Nu R-Pd(II)L2-Nu Transmetal->PdII_R_Nu RedElim Reductive Elimination PdII_R_Nu->RedElim RedElim->Pd0 Regeneration Product R-Nu RedElim->Product Reagents R-X + Nu-M

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides. For trifluoromethylpyridines, this reaction is instrumental in synthesizing biaryl and heteroaryl-pyridine structures.

Application Note

The Suzuki-Miyaura coupling of trifluoromethylpyridyl halides or boronates is a highly effective method for introducing aryl or heteroaryl substituents. The electron-deficient nature of the trifluoromethyl-substituted pyridine ring can enhance the rate of the cross-coupling reaction. However, a common side reaction is protodeboronation, where the boronic acid or ester is replaced by a hydrogen atom.[1] To mitigate this, the use of more stable boron reagents like MIDA boronates or organotrifluoroborates is recommended.[1] Additionally, employing highly active catalyst systems with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos can promote rapid cross-coupling, outcompeting the protodeboronation.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine[2]

This protocol outlines the general procedure for the coupling of 4-bromo-2,6-bis(trifluoromethyl)pyridine with various organoboron reagents.

Suzuki_Miyaura_Workflow start Start reagents Combine Reactants: - 4-Bromo-2,6-bis(trifluoromethyl)pyridine - Organoboron reagent - Palladium catalyst - Ligand - Base - Solvent start->reagents degas Degas the reaction mixture reagents->degas heat Heat the reaction mixture (e.g., 80-120 °C) degas->heat monitor Monitor reaction progress (TLC, GC/MS, LC/MS) heat->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • 4-Bromo-2,6-bis(trifluoromethyl)pyridine

  • Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

  • Base (e.g., K2CO3, K3PO4, Cs2CO3) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add 4-bromo-2,6-bis(trifluoromethyl)pyridine, the organoboron reagent, the palladium catalyst, the ligand (if required), and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, GC/MS, or LC/MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh3)4 (3)-K2CO3Toluene10085-95
24-Methoxyphenylboronic acidPd(dppf)Cl2 (2)-K3PO41,4-Dioxane9090-98
33-Thienylboronic acidXPhos Pd G3 (1)-Cs2CO3Toluene11080-92
42,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol esterPd(dppf)Cl2 (3)-K3PO41,4-Dioxane10046-95[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling amines with aryl halides. This reaction is particularly valuable for synthesizing aminopyridine derivatives, which are prevalent in pharmaceuticals.[3]

Application Note

The Buchwald-Hartwig amination of halogenated trifluoromethylpyridines allows for the introduction of a wide range of primary and secondary amines. The regioselectivity of the reaction can be a challenge in di- or poly-halogenated substrates. For example, in 2,5-dibromo-3-(trifluoromethyl)pyridine, the amination selectively occurs at the C2 position due to its higher reactivity in palladium-catalyzed cross-coupling reactions.[3] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. Bulky, electron-rich phosphine ligands are often employed to facilitate the reaction.

Experimental Protocol: Regioselective Monoamination of 2,5-Dibromo-3-(trifluoromethyl)pyridine[4]

This protocol describes the selective amination at the C2 position of 2,5-dibromo-3-(trifluoromethyl)pyridine.

Buchwald_Hartwig_Workflow start Start reagents Combine Reactants: - 2,5-Dibromo-3-(trifluoromethyl)pyridine - Amine - Palladium pre-catalyst - Ligand - Base - Solvent start->reagents degas Degas the reaction mixture reagents->degas heat Heat the reaction mixture (e.g., 80-110 °C) degas->heat monitor Monitor reaction progress (TLC, GC/MS, LC/MS) heat->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • 2,5-Dibromo-3-(trifluoromethyl)pyridine

  • Amine (primary or secondary) (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd2(dba)3, Pd(OAc)2) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, BrettPhos) (1.2 - 2 times the palladium concentration)

  • Base (e.g., NaOt-Bu, K3PO4, Cs2CO3) (1.5 - 2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst, the ligand, and the base.

  • Add the anhydrous solvent, followed by 2,5-dibromo-3-(trifluoromethyl)pyridine and the amine.

  • Seal the vessel and heat the mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by an appropriate analytical technique.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by silica gel chromatography.

Data Presentation:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd2(dba)3 (2)BINAP (4)NaOt-BuToluene10085-95
2AnilinePd(OAc)2 (3)Xantphos (6)Cs2CO31,4-Dioxane11080-90
3BenzylamineBrettPhos Pd G3 (1)-K3PO4Toluene9090-98

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[4] This reaction is a powerful tool for the synthesis of arylalkynes.

Application Note

The Sonogashira coupling provides a direct method to introduce alkynyl functionalities onto trifluoromethylpyridine rings. The reaction conditions are generally mild and tolerant of various functional groups. The standard Sonogashira protocol involves a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base (such as triethylamine or diisopropylamine), which also serves as the solvent in some cases. Copper-free Sonogashira couplings have also been developed to avoid issues associated with the copper co-catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling of a Halogenated Trifluoromethylpyridine

This protocol provides a general framework for the Sonogashira coupling of a trifluoromethylpyridyl halide.

Sonogashira_Workflow start Start reagents Combine Reactants: - Trifluoromethylpyridyl halide - Terminal alkyne - Palladium catalyst - Copper(I) iodide - Amine base - Solvent start->reagents degas Degas the reaction mixture reagents->degas stir Stir at room temperature or with gentle heating degas->stir monitor Monitor reaction progress (TLC, GC/MS, LC/MS) stir->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for Sonogashira coupling.

Materials:

  • Halogenated trifluoromethylpyridine (e.g., 2-bromo-5-trifluoromethylpyridine)

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF, or the amine base itself)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction flask, add the halogenated trifluoromethylpyridine, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent and the amine base, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC or GC/MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation:

EntryTrifluoromethylpyridyl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
12-Bromo-5-(trifluoromethyl)pyridinePhenylacetylenePdCl2(PPh3)2 (2)CuI (4)Et3NTHF6080-90
24-Chloro-2-(trifluoromethyl)pyridineTrimethylsilylacetylenePd(PPh3)4 (3)CuI (5)i-Pr2NHDMF2585-95
32-Iodo-4-(trifluoromethyl)pyridine1-HexynePdCl2(PPh3)2 (1)CuI (2)Et3NEt3N5090-98

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of trifluoromethylpyridines. The protocols and data presented herein provide a comprehensive guide for researchers in medicinal chemistry and materials science to effectively utilize these powerful transformations. Careful selection of catalysts, ligands, bases, and reaction conditions is paramount to achieving high yields and selectivities in these coupling reactions.

References

The Role of 2-Methoxy-4-(trifluoromethyl)pyridine in Synthesis: A Focus on Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note & Protocol

Introduction

2-Methoxy-4-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in the synthesis of biologically active molecules. The incorporation of a trifluoromethyl group can enhance crucial properties of a molecule, such as metabolic stability and binding affinity to biological targets. While this building block is utilized in the agrochemical field, its direct application in the synthesis of kinase inhibitors is not prominently documented in publicly available literature. Instead, a closely related analogue, 2-amino-4-(trifluoromethyl)pyridine, serves as a key intermediate in the development of several potent kinase inhibitors. This document will provide an overview of the synthesis involving this compound and will then focus on the well-established application of 2-amino-4-(trifluoromethyl)pyridine in the synthesis of the PI3K/mTOR inhibitor, Bimiralisib (PQR309), providing relevant data and protocols for researchers in drug discovery.

Part 1: this compound in Synthesis

While direct evidence for the use of this compound in the synthesis of kinase inhibitors is scarce, its utility is demonstrated in the production of other biologically active compounds, such as the herbicide Pyroxsulam. Pyroxsulam is an acetolactate synthase (ALS) inhibitor, a key enzyme in the biosynthesis of branched-chain amino acids in plants.

Synthesis of Pyroxsulam

The commercial production of Pyroxsulam involves a three-step sulfonamide coupling process. A key step is the reaction of 2-amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine with this compound-3-sulfonyl chloride.[1]

Part 2: The Prevalent Analogue in Kinase Inhibitor Synthesis: 2-Amino-4-(trifluoromethyl)pyridine

In the realm of kinase inhibitor synthesis, 2-amino-4-(trifluoromethyl)pyridine has emerged as a critical building block. Its utility is exemplified in the synthesis of the dual PI3K/mTOR inhibitor, Bimiralisib (PQR309).

Bimiralisib (PQR309): A Dual PI3K/mTOR Inhibitor

Bimiralisib is a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor that has been investigated in clinical trials for oncology.[2][3] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

The inhibitory activity of Bimiralisib against various PI3K isoforms and mTOR has been characterized by its IC50 values.

TargetIC50 (nM)
PI3Kα33
PI3Kβ661
PI3Kγ708
PI3Kδ451
mTOR89

Data sourced from MedChemExpress product information.[4]

Experimental Protocols

A general method for the synthesis of this compound involves the nucleophilic substitution of 2-chloro-4-(trifluoromethyl)pyridine with sodium methoxide.

Materials:

  • 2-chloro-4-(trifluoromethyl)pyridine

  • Sodium methoxide (30% solution in methanol)

  • Methanol

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a dry reaction flask, combine 2-chloro-4-(trifluoromethyl)pyridine and a 30% mass fraction of sodium methanol solution.

  • Stir the mixture thoroughly and heat to 65 °C.

  • Maintain the temperature and monitor the reaction progress by gas chromatography (GC) until the starting material is completely consumed.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble material.

  • Recover the methanol by distillation under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound as a light yellow liquid.

The synthesis of Bimiralisib involves the coupling of 2-amino-4-(trifluoromethyl)pyridine with a suitable triazine derivative. A key step is the Suzuki cross-coupling reaction to form the C-C bond between the pyridine and triazine rings.

Materials:

  • 4,4′-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine

  • 2-Amino-4-(trifluoromethyl)pyridine boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

General Suzuki Coupling Protocol:

  • To a reaction vessel, add 4,4′-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine, 2-amino-4-(trifluoromethyl)pyridine boronic acid pinacol ester, palladium catalyst, and base.

  • Degas the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired coupled product.

Visualizations

G cluster_synthesis General Synthetic Workflow for Bimiralisib (PQR309) start 2-Amino-4-(trifluoromethyl)pyridine boronation Boronation start->boronation intermediate 2-Amino-4-(trifluoromethyl)pyridine boronic acid pinacol ester boronation->intermediate coupling Suzuki Coupling (Pd Catalyst, Base) intermediate->coupling triazine 4,4'-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine triazine->coupling product Bimiralisib (PQR309) coupling->product

Caption: Synthetic workflow for Bimiralisib (PQR309).

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Bimiralisib Bimiralisib (PQR309) Bimiralisib->PI3K Bimiralisib->mTORC2 Bimiralisib->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Bimiralisib.

While this compound is a valuable synthetic intermediate, its application in the synthesis of kinase inhibitors is not as well-documented as its 2-amino analogue. Researchers and drug development professionals seeking to design and synthesize novel kinase inhibitors based on the 4-(trifluoromethyl)pyridine scaffold will find a more established precedent and a wealth of public data for derivatives of 2-amino-4-(trifluoromethyl)pyridine, as exemplified by the potent PI3K/mTOR inhibitor Bimiralisib. The provided data and protocols serve as a valuable resource for the synthesis and evaluation of such compounds.

References

Application Notes and Protocols: Development of Herbicides Using Trifluoromethylpyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern herbicide development, valued for its ability to impart potent and selective herbicidal activity. The unique physicochemical properties of the trifluoromethyl group, such as its high electronegativity and lipophilicity, combined with the chemical versatility of the pyridine ring, have led to the discovery and commercialization of numerous successful herbicides.[1][2] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel herbicides based on the TFMP scaffold.

Key Trifluoromethylpyridine Herbicides and Their Modes of Action

Several classes of herbicides utilize the trifluoromethylpyridine scaffold, each with a distinct mode of action. Understanding these mechanisms is crucial for designing new active compounds and for managing the development of herbicide resistance.

1. Acetyl-CoA Carboxylase (ACCase) Inhibitors: Herbicides such as fluazifop-butyl and haloxyfop-methyl target the ACCase enzyme, which is critical for fatty acid biosynthesis in grasses.[3][4] Inhibition of this enzyme leads to a disruption of cell membrane formation, ultimately causing weed death.[5] These herbicides are highly effective against a wide range of grass weeds.[5]

2. Microtubule Assembly Inhibitors: Dithiopyr and thiazopyr represent another class of TFMP herbicides that function by inhibiting microtubule formation.[6] Microtubules are essential components of the cytoskeleton, playing a vital role in cell division, cell wall formation, and intracellular transport. Disruption of microtubule assembly leads to a cessation of root growth and cell division.[6][7]

3. Acetolactate Synthase (ALS) Inhibitors: Herbicides like flazasulfuron and pyroxsulam inhibit the acetolactate synthase (ALS) enzyme, which is key to the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[8][9][10] This inhibition halts protein synthesis and cell division, leading to plant death.[8][9]

Data Presentation: Herbicidal Activity of Trifluoromethylpyridine Derivatives

The following table summarizes the herbicidal activity of selected trifluoromethylpyridine-containing herbicides against various weed species. This data is essential for comparing the efficacy of different compounds and for selecting appropriate candidates for further development.

HerbicideChemical ClassWeed SpeciesActivity MetricValueReference
Fluazifop-p-butyl Aryloxyphenoxy-propionateSetaria viridis (Green foxtail)Application Rate131 - 175 g a.i./ha[5]
Eleusine indica (Goosegrass)Application Rate131 - 175 g a.i./ha[5]
Digitaria ciliaris (Southern crabgrass)Application Rate131 - 175 g a.i./ha[5]
Haloxyfop-P-methyl Aryloxyphenoxy-propionateAvena fatua (Wild oat)GR50Varies by population[11]
Alopecurus myosuroides (Black-grass)GR50Varies by population[11]
Dithiopyr PyridineDigitaria spp. (Crabgrass)ControlExcellent (Pre-emergence)[12]
Broadleaf weedsControlEffective against 45 species[6]
Flazasulfuron SulfonylureaGrass Weeds% Control (at 60 DAT)83% (with glyphosate)[13][14]
Richardia brasiliensis (Brazil pusley)% Control (at 45 DAT)79% (with glyphosate)[13][14]
Bidens pilosa (Spanishneedles)% Control (at 30 DAT)78% - 85%[14]
Pyroxsulam TriazolopyrimidineAvena fatua (Wild oat)ControlEffective[10]
Broadleaf WeedsControlEffective[10]

Abbreviations: a.i./ha - active ingredient per hectare; DAT - Days After Treatment; GR50 - Dose required to reduce plant growth by 50%.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to herbicide research. The following sections provide methodologies for the synthesis of key TFMP intermediates and for conducting herbicidal efficacy trials.

Synthesis Protocols

1. Synthesis of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF)

  • Reaction: Chlorination of 3-trifluoromethylpyridine.

  • Procedure: 3.2 grams of 3-trifluoromethylpyridine are dissolved in 100 ml of carbon tetrachloride. The solution is saturated with chlorine and heated under reflux while being irradiated with a mercury-vapor lamp. The reaction progress can be monitored by gas-liquid chromatography. After a total reaction time of 8 hours, the major product is 2-chloro-5-trifluoromethylpyridine.[15]

  • Purification: The product can be purified by distillation.

2. Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)

  • Method 1: From 2-chloro-5-(trifluoromethyl)pyridine

    • Procedure: Take 363 g of 2-chloro-5-trifluoromethylpyridine and add 325 g of ferric chloride. Pass chlorine gas through the mixture and heat to 150-170 °C for 18 hours. After the reaction, add the mixture to 1.5 L of hot water. Separate the oil layer, dry it with anhydrous sodium sulfate, and rectify to obtain the product.[13]

  • Method 2: From 2,3-dichloro-5-trichloromethylpyridine

    • Procedure: To a reactor, add 26.5 g (0.1 mol) of 2,3-dichloro-5-trichloromethylpyridine and 0.2 g of tungsten hexachloride. Heat the mixture to 170 °C under atmospheric pressure. Slowly add about 20 g of hydrogen fluoride. The reaction is complete when the composition of the product no longer changes. The unreacted hydrogen fluoride is recovered by condensation, and the generated hydrogen chloride is removed by absorption.[14]

Biological Assay Protocols

1. Greenhouse Bioassay for Post-Emergence Herbicidal Activity

This protocol is adapted from established methods for evaluating herbicide efficacy.[9][16]

  • Plant Material and Growth Conditions:

    • Select target weed species (e.g., Avena fatua, Setaria viridis, Amaranthus retroflexus).

    • Sow seeds in pots containing a standard greenhouse potting mix.

    • Grow plants in a greenhouse with controlled temperature, humidity, and photoperiod.

    • Treat plants at the 2-4 true leaf stage.

  • Herbicide Application:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant.

    • Prepare a series of dilutions to create a dose-response curve.

    • Apply the herbicide solution using a laboratory spray chamber calibrated to deliver a uniform spray volume (e.g., 200 L/ha).

    • Include an untreated control (solvent and surfactant only).

  • Data Collection and Analysis:

    • Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = complete death).

    • At 21 DAT, harvest the above-ground biomass and determine the fresh and dry weights.

    • Calculate the percent growth reduction relative to the untreated control.

    • Determine the GR50 (the herbicide rate that causes a 50% reduction in growth) by fitting the data to a log-logistic dose-response curve using appropriate statistical software.

2. In Vitro ACCase Inhibition Assay

This protocol provides a method to determine the direct inhibitory effect of a compound on the ACCase enzyme.[1]

  • Enzyme Extraction:

    • Homogenize young leaf tissue of a susceptible grass species in an extraction buffer.

    • Centrifuge the homogenate to pellet cellular debris.

    • Partially purify the ACCase from the supernatant using ammonium sulfate precipitation.

  • Assay Procedure:

    • The assay mixture should contain the partially purified enzyme, acetyl-CoA, ATP, and radiolabeled bicarbonate (H¹⁴CO₃⁻).

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding the enzyme preparation.

    • Incubate the reaction mixture at a controlled temperature.

    • Stop the reaction by adding acid, which also removes unreacted ¹⁴C-bicarbonate.

    • Quantify the incorporation of ¹⁴C into the acid-stable product (malonyl-CoA) using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.

ACCase_Inhibition_Pathway cluster_FattyAcid_Biosynthesis Fatty Acid Biosynthesis in Grasses cluster_Herbicide_Action Herbicide Action Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase Fatty_Acids Fatty_Acids Malonyl-CoA->Fatty_Acids Fatty Acid Synthase Cell_Membranes Cell_Membranes Fatty_Acids->Cell_Membranes Plant_Growth Plant_Growth Cell_Membranes->Plant_Growth Disrupted_Growth Disrupted Growth & Death TFMP_Herbicide Fluazifop-butyl / Haloxyfop-methyl ACCase_Inhibition ACCase Inhibition TFMP_Herbicide->ACCase_Inhibition ACCase_Inhibition->Malonyl-CoA Blocks Conversion

ACCase Inhibition Pathway by TFMP Herbicides.

Microtubule_Inhibition_Pathway cluster_Cell_Division Normal Cell Division cluster_Herbicide_Effect Effect of Dithiopyr Tubulin_Dimers αβ-Tubulin Dimers Microtubule_Assembly Microtubule Assembly Tubulin_Dimers->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Chromosome_Segregation Chromosome Segregation Mitotic_Spindle->Chromosome_Segregation Cell_Division Successful Cell Division Chromosome_Segregation->Cell_Division Failed_Division Cell Division Arrest Dithiopyr Dithiopyr Inhibition Inhibition of Microtubule Formation Dithiopyr->Inhibition Inhibition->Microtubule_Assembly Herbicide_Screening_Workflow Start Start: Synthesized TFMP Compounds Primary_Screening Primary Greenhouse Screening (Single high dose) Start->Primary_Screening Dose_Response Dose-Response Assay (Multiple concentrations) Primary_Screening->Dose_Response Active Compounds GR50_Determination Determine GR50 Values Dose_Response->GR50_Determination Mode_of_Action_Studies Mode of Action Studies (e.g., Enzyme Assays) GR50_Determination->Mode_of_Action_Studies Potent Compounds Field_Trials Field Trials GR50_Determination->Field_Trials Promising Leads Lead_Optimization Lead Optimization (SAR Studies) Mode_of_Action_Studies->Lead_Optimization Lead_Optimization->Dose_Response New Analogs End End: Candidate Selection Field_Trials->End

References

Gram-Scale Synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the gram-scale synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine, a valuable intermediate in the development of pharmaceutical and agrochemical agents. The synthesis is presented in a two-stage process. The first stage outlines a robust, scalable route to the key precursor, 2-chloro-4-(trifluoromethyl)pyridine, adapted from a patented method designed for large-scale production. The second stage details the subsequent nucleophilic aromatic substitution to yield the final product. This protocol includes comprehensive experimental procedures, tabulated quantitative data for all reagents, and a visual workflow diagram to ensure clarity and reproducibility in a research and development setting.

Introduction

Pyridine derivatives containing a trifluoromethyl group are of significant interest in medicinal chemistry and drug discovery due to the unique physicochemical properties imparted by the trifluoromethyl moiety, such as increased metabolic stability and enhanced binding affinity. Specifically, this compound serves as a crucial building block for various biologically active molecules. The protocol described herein provides a reliable method for its preparation on a gram scale, starting from readily available materials.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Synthesis of 2-chloro-4-(trifluoromethyl)pyridine: A multi-step synthesis starting from vinyl n-butyl ether to construct the trifluoromethyl-substituted pyridine ring, followed by chlorination.

  • Synthesis of this compound: A nucleophilic aromatic substitution reaction where the chloro group is displaced by a methoxy group.

Experimental Protocols

Stage 1: Synthesis of 2-chloro-4-(trifluoromethyl)pyridine

This stage is adapted from the synthetic route disclosed in patent CN116425671A, which is designed for large-scale synthesis.[1]

Step 1.1: Synthesis of 4-butoxy-1,1,1-trifluoro-3-en-2-one

  • To a reaction vessel charged with dichloromethane (100 mL), add vinyl n-butyl ether (70.1 g, 0.70 mol) and pyridine (55.4 g, 0.70 mol).

  • Stir the mixture and cool to -10°C.

  • Slowly add trifluoroacetic anhydride (147.0 g, 0.70 mol) dropwise, maintaining the reaction temperature between -10°C and 0°C.

  • After the addition is complete, allow the reaction to warm to 25°C and stir for 2 hours.

  • Cool the reaction mixture back to -10°C and filter the resulting solid, washing with a small amount of cold dichloromethane.

  • The filtrate is then washed with water (200 mL), and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-butoxy-1,1,1-trifluoro-3-en-2-one as a pale yellow liquid.

Step 1.2: Synthesis of methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate

  • In a separate reactor, add methanol (27.0 g) and trimethyl phosphonoacetate (23.7 g, 0.13 mol).

  • Cool the mixture to -10°C under a nitrogen atmosphere.

  • Add a 30% solution of sodium methoxide in methanol (25.2 g, 0.14 mol) dropwise, keeping the temperature between -10°C and 0°C.

  • Stir for 5 minutes after addition, then add the 4-butoxy-1,1,1-trifluoro-3-en-2-one (27.0 g, 0.13 mol) from the previous step.

  • Warm the reaction to 25°C and stir for 4 hours.

  • Upon completion, the reaction mixture is worked up to isolate the product.

Step 1.3: Synthesis of 2-hydroxy-4-(trifluoromethyl)pyridine

  • To a reaction vessel, add the methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate isomer mixture (20.0 g, 0.063 mol) from the previous step, ammonium acetate (22.0 g, 0.29 mol), and formamide (20 mL).

  • Heat the mixture to 160°C under a nitrogen atmosphere and maintain for 8 hours.

  • After the reaction, cool to 60°C and add water (20 mL) and a saturated sodium chloride solution (20 mL).

  • Stir, and a solid will precipitate. Cool the mixture to -10°C, filter the solid, and dry under vacuum to obtain 2-hydroxy-4-(trifluoromethyl)pyridine.

Step 1.4: Synthesis of 2-chloro-4-(trifluoromethyl)pyridine

  • The 2-hydroxy-4-(trifluoromethyl)pyridine is then subjected to a chlorination reaction to yield the desired 2-chloro-4-(trifluoromethyl)pyridine. A common method for this transformation is treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).

Stage 2: Synthesis of this compound

Step 2.1: Methoxylation of 2-chloro-4-(trifluoromethyl)pyridine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-(trifluoromethyl)pyridine (10.0 g, 55.1 mmol) in anhydrous methanol (100 mL).

  • To this solution, carefully add sodium methoxide (3.27 g, 60.6 mmol, 1.1 equivalents). A 30% solution of sodium methoxide in methanol can also be used.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • To the residue, add water (50 mL) and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound. The reaction of 2-chloropyridine with sodium methoxide in refluxing methanol is a well-established method.[2] The electron-withdrawing trifluoromethyl group at the 4-position activates the 2-position for nucleophilic aromatic substitution, facilitating this reaction.[3][4]

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of 2-chloro-4-(trifluoromethyl)pyridine (per gram-scale batch)

StepReagentMolar Mass ( g/mol )AmountMolesEquivalents
1.1 Vinyl n-butyl ether100.1670.1 g0.701.0
Pyridine79.1055.4 g0.701.0
Trifluoroacetic anhydride210.03147.0 g0.701.0
1.2 4-butoxy-1,1,1-trifluoro-3-en-2-one196.1627.0 g0.131.0
Trimethyl phosphonoacetate182.1223.7 g0.131.0
Sodium methoxide (30% in MeOH)54.0225.2 g0.141.1
1.3 Methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate284.2520.0 g0.0631.0
Ammonium acetate77.0822.0 g0.294.6
Formamide45.0420 mL--
1.4 2-hydroxy-4-(trifluoromethyl)pyridine163.10(from 1.3)-1.0
Phosphorus oxychloride153.33(Excess)--

Table 2: Reagents and Conditions for the Synthesis of this compound

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-chloro-4-(trifluoromethyl)pyridine181.5410.0 g55.1 mmol1.0
Sodium methoxide54.023.27 g60.6 mmol1.1
Anhydrous Methanol32.04100 mL--

Mandatory Visualization

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 2-chloro-4-(trifluoromethyl)pyridine cluster_stage2 Stage 2: Synthesis of this compound A Vinyl n-butyl ether + Pyridine + TFA B 4-butoxy-1,1,1-trifluoro-3-en-2-one A->B Acylation D Methyl 5-butoxy-5-methoxy-3- (trifluoromethyl)pent-2-enoate B->D Horner-Wadsworth-Emmons C Trimethyl phosphonoacetate + Sodium methoxide C->D F 2-hydroxy-4-(trifluoromethyl)pyridine D->F Cyclocondensation E Ammonium acetate + Formamide E->F H 2-chloro-4-(trifluoromethyl)pyridine F->H Chlorination G Chlorinating Agent (e.g., POCl3) G->H J This compound H->J Nucleophilic Aromatic Substitution I Sodium methoxide + Methanol I->J

Caption: Workflow for the gram-scale synthesis of this compound.

References

Application Notes and Protocols for Functional Materials Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of functional materials in drug delivery and tissue engineering. Detailed protocols for the synthesis, fabrication, and characterization of key functional materials, as well as for the evaluation of their biological performance, are outlined to facilitate reproducible research and development.

I. Application in Drug Delivery: Stimuli-Responsive Nanoparticles

Stimuli-responsive nanoparticles are at the forefront of targeted drug delivery, designed to release their therapeutic payload in response to specific triggers within the tumor microenvironment, such as acidic pH. This targeted release mechanism enhances the therapeutic efficacy while minimizing off-target side effects. Poly(lactic-co-glycolic acid) (PLGA) is a widely used biodegradable and biocompatible polymer for fabricating these nanoparticles.

Data Presentation: PLGA Nanoparticles for Doxorubicin Delivery

The following table summarizes key quantitative data for pH-responsive PLGA nanoparticles encapsulating the chemotherapeutic drug doxorubicin (DOX).

ParameterValueReference
Nanoparticle Properties
PolymerPoly(lactic-co-glycolic acid) (PLGA)[1]
Average Particle Size120 - 200 nm[2]
Polydispersity Index (PDI)< 0.20[3]
Zeta Potential-14.8 mV to -41.3 mV[4][5]
Drug Loading & Encapsulation
DrugDoxorubicin (DOX)[1]
Encapsulation Efficiency79% - 92.84%[2]
Drug Loading Capacity1.36% - 16.98%[2][5]
In Vitro Drug Release
Release at pH 7.4 (24h)~25%[6]
Release at pH 5.0 (24h)~80%[6][7]
Cytotoxicity (MCF-7 Cells)
IC50 of free DoxorubicinVaries with cell line[4][8]
IC50 of DOX-loaded PLGA NPLower than free DOX[8]
Experimental Protocols

Protocol 1: Synthesis of pH-Responsive Doxorubicin-Loaded PLGA Nanoparticles

This protocol describes the preparation of DOX-loaded PLGA nanoparticles using a single emulsion-solvent evaporation method.[1][9]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Doxorubicin hydrochloride (DOX.HCl)

  • Dichloromethane (DCM)

  • Acetone

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve 250 mg of PLGA and a specified amount of doxorubicin in 5 ml of dichloromethane.[1]

  • Aqueous Phase Preparation: Prepare a 1% w/v PVA solution by dissolving 1 g of PVA in 100 ml of deionized water with heating at 85°C until fully dissolved.[1] Allow to cool to room temperature.

  • Emulsification: Add the organic phase dropwise to the aqueous PVA solution under continuous stirring.

  • Solvent Evaporation: Stir the emulsion at room temperature until the organic solvent has completely evaporated.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 12,000 rpm) for 1 hour.[9]

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat this step three times.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and freeze-dry to obtain a powder.

Protocol 2: Characterization of Nanoparticles

  • Particle Size and Zeta Potential: Disperse the nanoparticles in deionized water and analyze using Dynamic Light Scattering (DLS).

  • Morphology: Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).[10] For TEM, deposit a dilute nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry before imaging.[9]

  • Drug Encapsulation Efficiency and Loading Capacity:

    • Dissolve a known amount of drug-loaded nanoparticles in a suitable organic solvent.

    • Quantify the amount of encapsulated drug using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculate the encapsulation efficiency and drug loading capacity using the following formulas:

      • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

      • Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Protocol 3: In Vitro Drug Release Study

This protocol evaluates the pH-responsive release of doxorubicin from the PLGA nanoparticles.[6]

Materials:

  • DOX-loaded PLGA nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0

  • Dialysis membrane (with appropriate molecular weight cut-off)

Procedure:

  • Disperse a known amount of DOX-loaded nanoparticles in a specific volume of release medium (PBS pH 7.4 or pH 5.0).

  • Place the nanoparticle suspension in a dialysis bag and immerse it in a larger volume of the corresponding release medium at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of released doxorubicin in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative percentage of drug release versus time.

Mandatory Visualization

experimental_workflow_nanoparticles cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation s1 Dissolve PLGA & DOX in Organic Solvent s3 Emulsification s1->s3 s2 Prepare Aqueous PVA Solution s2->s3 s4 Solvent Evaporation s3->s4 s5 Centrifugation & Washing s4->s5 s6 Lyophilization s5->s6 c1 DLS (Size, PDI, Zeta Potential) s6->c1 c2 TEM/SEM (Morphology) s6->c2 c3 UV-Vis/HPLC (Drug Loading) s6->c3 e1 In Vitro Drug Release (pH 7.4 & 5.0) s6->e1 e2 Cytotoxicity Assay (e.g., MTT) s6->e2

Experimental workflow for stimuli-responsive nanoparticles.

II. Application in Tissue Engineering: Biofunctional Scaffolds

Functional scaffolds in tissue engineering aim to mimic the native extracellular matrix (ECM) to support cell adhesion, proliferation, and differentiation, ultimately leading to tissue regeneration. Electrospinning is a versatile technique to produce nanofibrous scaffolds from polymers like poly(ε-caprolactone) (PCL), which are biocompatible and biodegradable.

Data Presentation: Electrospun PCL Scaffolds for Tissue Engineering

The following table summarizes key quantitative data for electrospun PCL scaffolds.

ParameterValueReference
Scaffold Properties
PolymerPoly(ε-caprolactone) (PCL)[11][12]
Fiber Diameter400 nm - 10 µm[11][12]
Pore Size5 µm - 132 µm[11][13]
Porosity~87% - 89%[14]
Cell-Scaffold Interaction
Cell TypeFibroblasts, Mesenchymal Stem Cells[12][15]
Cell AdhesionDependent on surface properties[16]
Cell ProliferationInfluenced by fiber diameter and scaffold stiffness[12][15]
Experimental Protocols

Protocol 4: Fabrication of Electrospun PCL Scaffolds

This protocol describes the fabrication of PCL nanofibrous scaffolds using a standard electrospinning setup.[17]

Materials:

  • Poly(ε-caprolactone) (PCL)

  • Chloroform

  • Methanol or Dimethylformamide (DMF)

Procedure:

  • Polymer Solution Preparation: Prepare a 15% (w/v) PCL solution in a suitable solvent system (e.g., chloroform:methanol 3:1 v/v).

  • Electrospinning Setup:

    • Load the PCL solution into a syringe fitted with a blunt-tipped needle.

    • Place the syringe in a syringe pump and set the flow rate (e.g., 1-2 ml/hr).

    • Position a grounded collector (e.g., a flat plate or rotating mandrel) at a fixed distance from the needle tip (e.g., 10-25 cm).[12]

  • Electrospinning Process:

    • Apply a high voltage (e.g., 10-15 kV) to the needle tip.[12]

    • Initiate the syringe pump to eject the polymer solution.

    • Collect the nanofibers on the collector for a desired duration to achieve the desired scaffold thickness.

  • Post-processing: Carefully detach the scaffold from the collector and dry it under vacuum to remove any residual solvent.

Protocol 5: Characterization of Scaffolds

  • Morphology, Fiber Diameter, and Pore Size: Analyze the scaffold's surface morphology, fiber diameter distribution, and pore size using Scanning Electron Microscopy (SEM).[11]

  • Porosity: Determine the porosity of the scaffold using methods like liquid displacement or by calculation from the scaffold's bulk and polymer densities.

Protocol 6: Cell Adhesion and Proliferation Assay

This protocol assesses the biocompatibility of the electrospun scaffolds by evaluating cell adhesion and proliferation.

Materials:

  • Sterilized electrospun PCL scaffolds

  • Fibroblasts or Mesenchymal Stem Cells (MSCs)

  • Cell culture medium

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO or isopropanol

Procedure:

  • Scaffold Preparation: Place sterilized scaffold samples into the wells of a tissue culture plate.

  • Cell Seeding: Seed a known number of cells onto each scaffold and incubate under standard cell culture conditions (37°C, 5% CO2).

  • Cell Adhesion (after 24 hours):

    • Gently wash the scaffolds with PBS to remove non-adherent cells.

    • Fix and stain the adherent cells (e.g., with DAPI for nuclear staining) and visualize using fluorescence microscopy.

  • Cell Proliferation (at different time points, e.g., 1, 3, and 7 days):

    • Add MTT solution to each well and incubate for 2-4 hours.[13][18]

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[13][19]

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[13]

    • Higher absorbance indicates greater cell viability and proliferation.

Mandatory Visualization

signaling_pathway_integrin cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling ECM ECM Ligands (e.g., Fibronectin, Collagen) Integrin Integrin Receptor (αβ heterodimer) ECM->Integrin Binding & Clustering FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Rho Rho/ROCK Pathway FAK->Rho Ras Ras/MAPK Pathway Src->Ras CellResponse Cellular Responses (Adhesion, Proliferation, Migration, Differentiation) Ras->CellResponse Rho->CellResponse

Integrin-mediated cell-material signaling pathway.

III. Key Signaling Pathways in Cell-Material Interactions

The interaction of cells with functional materials is governed by complex signaling pathways. Understanding these pathways is crucial for designing biomaterials that elicit desired cellular responses.

TGF-β Signaling Pathway in Tissue Regeneration

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a pivotal role in tissue repair and regeneration by regulating cell proliferation, differentiation, and extracellular matrix production.[20][21]

signaling_pathway_tgf_beta cluster_nucleus TGF_beta TGF-β Ligand ReceptorII TGF-β Receptor II TGF_beta->ReceptorII Binds ReceptorI TGF-β Receptor I ReceptorII->ReceptorI Recruits & Phosphorylates SMAD23 Smad2/3 ReceptorI->SMAD23 Phosphorylates pSMAD23 p-Smad2/3 SMAD23->pSMAD23 SMAD_complex Smad Complex pSMAD23->SMAD_complex SMAD4 Smad4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_expression Target Gene Expression (e.g., Collagen, Fibronectin)

TGF-β signaling pathway in tissue regeneration.
NF-κB Signaling Pathway in Inflammatory Response to Biomaterials

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response to implanted biomaterials. Its activation can lead to the expression of pro-inflammatory cytokines.[3][5]

signaling_pathway_nf_kb cluster_nucleus_nfkb Stimuli Inflammatory Stimuli (e.g., Biomaterial Surface) Receptor Cell Surface Receptor (e.g., TLR) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) pIkB p-IκB IkB->pIkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_genes Pro-inflammatory Gene Expression Proteasome Proteasomal Degradation pIkB->Proteasome

NF-κB signaling pathway in inflammation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Methoxy-4-(trifluoromethyl)pyridine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the nucleophilic aromatic substitution (SNAr) of 2-chloro-4-(trifluoromethyl)pyridine with sodium methoxide.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Sodium Methoxide: The reagent may have decomposed due to moisture. 2. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 3. Poor Quality Starting Material: The 2-chloro-4-(trifluoromethyl)pyridine may be impure.1. Use freshly opened, anhydrous sodium methoxide, or prepare it fresh. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature.[1] 3. Verify the purity of the starting material by NMR or GC-MS before starting the reaction.
Presence of a Major Byproduct Hydrolysis of Starting Material: Traces of water in the reaction mixture can lead to the formation of 4-(trifluoromethyl)pyridin-2(1H)-one. This occurs because hydroxide ions, formed from the reaction of sodium methoxide with water, can also act as a nucleophile.- Strictly Anhydrous Conditions: Use anhydrous methanol and ensure the sodium methoxide is not hydrated. Dry all solvents and reagents thoroughly before use. - Purification: The pyridone byproduct is generally more polar than the desired product and can often be removed by column chromatography.
Difficult Product Isolation Emulsion during Aqueous Workup: The presence of polar impurities or incorrect pH can lead to the formation of stable emulsions during extraction.- Brine Wash: After the initial aqueous washes, perform a final wash with a saturated sodium chloride (brine) solution to help break up emulsions. - Solvent Choice: Ensure the organic solvent used for extraction (e.g., dichloromethane) is appropriate and used in sufficient volume.[1]
Product is a Light Yellow Liquid This is the expected appearance of the product.[1][2]No action is required if analytical data (NMR, GC-MS) confirms the purity of the product. Long-term exposure to light and air may cause slight color changes.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

The most widely reported method is the nucleophilic aromatic substitution of 2-chloro-4-(trifluoromethyl)pyridine with sodium methoxide in methanol. This reaction is known to proceed with high efficiency, with reported yields as high as 92.1%.[1]

Q2: Are there alternative synthetic routes to this compound?

Yes, other methods exist, though they can be more complex. One alternative is the construction of the pyridine ring itself from acyclic precursors, followed by the introduction of the methoxy and trifluoromethyl groups.[2] This approach can be useful if the starting chloropyridine is unavailable but often involves more steps and requires careful control of each reaction condition.[2]

Q3: How critical is the reaction temperature?

The reaction temperature is a key parameter. One established protocol specifies heating the reaction mixture to 65 °C.[1] It is important to maintain a consistent temperature to ensure the reaction goes to completion without promoting side reactions. Lower temperatures may lead to an incomplete reaction, while excessively high temperatures could potentially lead to byproduct formation.

Q4: How can I monitor the progress of the reaction?

Gas chromatography (GC) is an effective method for monitoring the disappearance of the 2-chloro-4-(trifluoromethyl)pyridine starting material.[1] Thin-layer chromatography (TLC) can also be used as a simpler, qualitative method to track the reaction's progress.

Q5: What is the best method for purifying the final product?

The typical workup involves filtering any insoluble materials, removing the methanol under reduced pressure, and then performing an aqueous extraction with a solvent like dichloromethane.[1] If further purification is needed to remove byproducts like the corresponding pyridone, column chromatography on silica gel is a standard and effective technique.[3]

Data Presentation

Table 1: Summary of a High-Yield Experimental Protocol

ParameterValue
Starting Material 2-chloro-4-(trifluoromethyl)pyridine
Reagent 30% Sodium Methoxide in Methanol
Molar Ratio (Reagent:Starting Material) 3:1
Reaction Temperature 65 °C
Monitoring Method Gas Chromatography (GC)
Reported Yield 92.1%
Product Appearance Light yellow liquid
Data sourced from ChemicalBook.[1]

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is adapted from a literature procedure with a reported yield of 92.1%.[1]

Materials:

  • 2-chloro-4-(trifluoromethyl)pyridine (45.5 g, 0.251 mol)

  • 30% Sodium methoxide solution in methanol (135.5 g, 0.753 mol)

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a dry reaction flask, add 2-chloro-4-(trifluoromethyl)pyridine and the 30% sodium methoxide solution.

  • Stir the mixture well and heat to 65 °C.

  • Maintain this temperature and monitor the reaction by GC until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble material.

  • Recover the methanol by distillation under reduced pressure.

  • Add water to the residue and extract with dichloromethane.

  • Separate the organic and aqueous phases.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain this compound as a light yellow liquid (expected yield ~40.9 g).[1]

Visualizations

Reaction Pathway

reaction_pathway reactant 2-chloro-4-(trifluoromethyl)pyridine product This compound reactant->product SNAr reagent Sodium Methoxide (CH3ONa in MeOH) reagent->product conditions 65 °C product->conditions

Caption: Primary synthetic route to this compound.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield Observed check_sm Check Starting Material Purity (GC/NMR) start->check_sm sm_impure Purify Starting Material check_sm->sm_impure Impure check_reagents Check Reagents & Conditions check_sm->check_reagents Pure reagents_issue Use Anhydrous Reagents Run under Inert Atmosphere check_reagents->reagents_issue Moisture Present check_reaction_progress Monitor Reaction by GC/TLC check_reagents->check_reaction_progress Anhydrous incomplete_reaction Increase Reaction Time or Temperature check_reaction_progress->incomplete_reaction Starting Material Remains complete_reaction Proceed to Workup check_reaction_progress->complete_reaction Complete purification_workflow start Reaction Complete step1 Cool to RT & Filter start->step1 step2 Concentrate under Reduced Pressure step1->step2 step3 Aqueous Workup (DCM/Water Extraction) step2->step3 step4 Dry Organic Layer (Na2SO4) step3->step4 step5 Final Concentration step4->step5 check_purity Check Purity (GC/NMR) step5->check_purity product Pure Product check_purity->product Purity > 95% column Column Chromatography check_purity->column Impurities Present column->product

References

Technical Support Center: Direct Trifluoromethylation of Pyridine Rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the direct trifluoromethylation of pyridine rings.

Frequently Asked Questions (FAQs)

Q1: Why is direct trifluoromethylation of the pyridine ring so challenging?

A1: The direct trifluoromethylation of pyridine rings presents several challenges primarily due to the inherent electronic properties of the pyridine ring and the reactivity of trifluoromethylating reagents.[1][2] Key difficulties include:

  • Electron Deficiency: The pyridine ring is electron-deficient, which makes it less reactive towards electrophilic attack, a common mechanism for C-H functionalization.[3]

  • Regioselectivity: Controlling the position of trifluoromethylation (C2, C3, or C4) is difficult. Radical trifluoromethylation often leads to a mixture of isomers, complicating purification and reducing the yield of the desired product.[1]

  • Reagent Reactivity: Trifluoromethyl radicals are highly reactive and often unselective, while many electrophilic trifluoromethylating reagents are not potent enough to react with the deactivated pyridine ring directly.[1]

  • Harsh Reaction Conditions: Many methods require harsh conditions, which can be incompatible with sensitive functional groups on the pyridine substrate.[4]

Q2: What are the common strategies to activate the pyridine ring for trifluoromethylation?

A2: To overcome the low reactivity of the pyridine ring, several activation strategies have been developed:

  • Pyridine N-Oxide Formation: Oxidation of the pyridine nitrogen to an N-oxide increases the electron density of the ring, particularly at the C2 and C4 positions, making it more susceptible to electrophilic attack.[3] The N-oxide can be removed after trifluoromethylation to regenerate the pyridine.

  • N-Alkylpyridinium Salts: Formation of N-alkylpyridinium salts enhances the electrophilicity of the pyridine ring, facilitating nucleophilic attack. This strategy has been successfully employed for regioselective C-H trifluoromethylation.[1][2][5]

  • Hydrosilylation: Nucleophilic activation through hydrosilylation can generate enamine intermediates that are more reactive towards electrophilic trifluoromethylating reagents, enabling regioselective trifluoromethylation at the C3 position.[1][6]

Q3: How can I control the regioselectivity of the trifluoromethylation?

A3: Achieving high regioselectivity is a critical challenge. The choice of strategy and reagents is crucial:

  • For C2-Trifluoromethylation: Using pyridine N-oxides often directs trifluoromethylation to the C2 position.[3] The N-methylpyridinium salt strategy has also proven highly effective for C2-H trifluoromethylation.[7]

  • For C3-Trifluoromethylation: This is often the most challenging position to functionalize directly. A successful approach involves the nucleophilic activation of the pyridine ring via hydrosilylation, followed by reaction with an electrophilic trifluoromethylating reagent.[6][8]

  • For C4-Trifluoromethylation: While less common, specific directing groups or reaction conditions can favor C4 substitution.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Inactive Pyridine Substrate: The pyridine ring is not sufficiently activated. 2. Ineffective Trifluoromethylating Reagent: The chosen reagent is not suitable for the reaction conditions or the substrate. 3. Suboptimal Reaction Conditions: Temperature, solvent, or reaction time may not be ideal. 4. Degradation of Reagents: Trifluoromethylating reagents can be sensitive to moisture and air.1. Employ an activation strategy: Convert the pyridine to its N-oxide or an N-methylpyridinium salt.[1][3] 2. Screen different trifluoromethylating reagents: Consider Togni's reagents, Umemoto's reagents, or Langlois' reagent depending on the reaction mechanism (electrophilic vs. radical).[6][9] 3. Optimize reaction conditions: Systematically vary the temperature, solvent, and reaction time. For instance, in hydrosilylation-based methods, 1,2-dichloroethane has been shown to be a superior solvent to toluene.[6] 4. Ensure anhydrous and inert conditions: Use freshly dried solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
Poor Regioselectivity (Mixture of Isomers) 1. Radical Mechanism: Trifluoromethyl radical reactions often exhibit low regioselectivity.[1] 2. Insufficient Directing Group Effect: The chosen activating or directing group may not provide enough control.1. Switch to a non-radical pathway: Explore methods involving nucleophilic or electrophilic trifluoromethylation which offer better regiocontrol.[5] 2. Utilize a stronger directing strategy: For C3-selectivity, the hydrosilylation approach is highly recommended.[6][8] For C2-selectivity, forming the N-methylpyridinium salt is a robust method.[7]
Formation of Side Products 1. Over-reaction: Multiple trifluoromethyl groups may be added to the pyridine ring. 2. Decomposition of Substrate or Product: The reaction conditions may be too harsh. 3. Reaction with Solvent: The solvent may be participating in the reaction.1. Reduce the equivalents of the trifluoromethylating reagent: Use a stoichiometric amount or a slight excess. 2. Lower the reaction temperature or shorten the reaction time: Monitor the reaction progress by TLC or GC-MS to avoid over-reaction and degradation. 3. Choose an inert solvent: Solvents like 1,2-dichloroethane, DMF, or acetonitrile are commonly used.[5][6][10]
Unreactive Substituted Pyridines 1. Steric Hindrance: Bulky substituents near the desired reaction site can prevent the approach of the reagent. 2. Electronic Effects: Strong electron-withdrawing groups can further deactivate the pyridine ring.1. Modify the reaction strategy: A different activation method might be necessary to overcome steric hindrance. 2. Increase reaction temperature or use a more reactive reagent: For substrates with electron-withdrawing groups, more forcing conditions may be required. However, be mindful of potential side reactions.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for 3-Position-Selective Trifluoromethylation of Quinoline. [6]

EntryReagent (equiv.)SolventTemperature (°C)Yield (%)
1Togni Reagent I (1.2)Toluene6559
2Togni Reagent I (1.2)Toluene11045
3Togni Reagent I (1.2)1,2-DCE6576
4Togni Reagent II (1.2)1,2-DCE6546
5Umemoto Reagent I (1.2)1,2-DCE65<10
6Umemoto Reagent II (1.2)1,2-DCE65<10
7Umemoto Reagent I (1.2)1,2-DCE:DMSO (2:1)6535

Reaction conditions: Quinoline (0.2 mmol), methylphenylsilane (2.0 equiv.), B(C₆F₅)₃ (5.0 mol%) in solvent (0.5 mL) for 5 h, then trifluoromethylating reagent was added.

Table 2: Substrate Scope for Light-Promoted Trifluoromethylation of Pyridones. [9]

EntrySubstrateProductYield (%)
1N-Phenyl-2-pyridone5-(Trifluoromethyl)-N-phenyl-2-pyridone75
2N-(4-Methoxyphenyl)-2-pyridone5-(Trifluoromethyl)-N-(4-methoxyphenyl)-2-pyridone93
3N-Methyl-2-pyridone5-(Trifluoromethyl)-N-methyl-2-pyridone56
43-Methyl-N-phenyl-2-pyridone5-(Trifluoromethyl)-3-methyl-N-phenyl-2-pyridone12
54-Pyridone3-(Trifluoromethyl)-4-pyridone & 3,5-bis(Trifluoromethyl)-4-pyridone51 & 23

Conditions: Substrate (0.125 mmol), Langlois' reagent (2.0 equiv), DMSO (2 mL), room temperature, 24 h, under light irradiation.

Experimental Protocols

Protocol 1: 3-Position-Selective C-H Trifluoromethylation of Quinoline via Hydrosilylation [6][8]

  • To an oven-dried screw-capped vial, add quinoline (25.8 mg, 0.20 mmol), tris(pentafluorophenyl)borane (5.1 mg, 0.010 mmol, 5.0 mol%), and 1,2-dichloroethane (0.5 mL).

  • Add methylphenylsilane (51.3 mg, 0.42 mmol, 2.1 equiv.) to the mixture.

  • Seal the vial and heat the mixture at 65 °C for 5 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add Togni's reagent I (1-(trifluoromethyl)-3,3-dimethyl-1,2-benziodoxole) (75.6 mg, 0.24 mmol, 1.2 equiv.) in one portion.

  • Stir the mixture at 0 °C for 30 minutes, and then at room temperature for 16 hours.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (90.8 mg, 0.40 mmol, 2.0 equiv.).

  • Stir the mixture at room temperature for 1 hour.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-trifluoromethylquinoline.

Protocol 2: C2-Selective C-H Trifluoromethylation of Pyridine via N-Methylpyridinium Salt [2][5]

  • To a reaction tube, add the corresponding N-methylpyridinium iodide salt (0.2 mmol, 1.0 equiv.), trifluoroacetic acid (0.4 mmol, 2.0 equiv.), and silver carbonate (0.3 mmol, 1.5 equiv.).

  • Add 2 mL of N,N-dimethylformamide (DMF).

  • Seal the tube and heat the mixture at 150 °C for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-trifluoromethylpyridine derivative.

Visualizations

experimental_workflow_hydrosilylation cluster_step1 Step 1: Hydrosilylation (Activation) cluster_step2 Step 2: Trifluoromethylation cluster_step3 Step 3: Oxidation & Workup pyridine Pyridine Derivative mix1 Mix Reagents pyridine->mix1 hydrosilane Hydrosilane (e.g., PhMe2SiH) hydrosilane->mix1 catalyst Borane Catalyst (e.g., B(C6F5)3) catalyst->mix1 solvent1 Solvent (e.g., 1,2-DCE) solvent1->mix1 heat1 Heat (65 °C) enamine N-Silyl Enamine Intermediate heat1->enamine cool Cool (0 °C) enamine->cool mix1->heat1 togni Togni's Reagent togni->cool rt_stir Stir at RT cool->rt_stir intermediate Trifluoromethylated Intermediate rt_stir->intermediate ddq DDQ (Oxidant) intermediate->ddq workup Aqueous Workup & Purification ddq->workup product 3-CF3-Pyridine Product workup->product logical_relationship_challenges cluster_causes Root Causes cluster_consequences Consequences cluster_solutions Solutions / Mitigation Strategies challenge Challenges in Direct Pyridine Trifluoromethylation electron_deficiency Electron-Deficient Ring challenge->electron_deficiency reagent_reactivity High Reagent Reactivity (Low Selectivity) challenge->reagent_reactivity harsh_conditions Harsh Reaction Conditions challenge->harsh_conditions low_yield Low Yield / No Reaction electron_deficiency->low_yield poor_regioselectivity Poor Regioselectivity reagent_reactivity->poor_regioselectivity side_products Side Product Formation reagent_reactivity->side_products harsh_conditions->side_products functional_group_intolerance Functional Group Intolerance harsh_conditions->functional_group_intolerance activation Pyridine Ring Activation (N-Oxide, Salts, etc.) activation->low_yield activation->functional_group_intolerance reagent_choice Judicious Reagent Choice reagent_choice->poor_regioselectivity condition_optimization Optimization of Conditions (Solvent, Temp.) condition_optimization->side_products directing_groups Use of Directing Groups directing_groups->poor_regioselectivity

References

Technical Support Center: Optimization of Trifluoromethylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of trifluoromethylpyridines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Section 1: Halogen Exchange (Halex) Reactions

The halogen exchange (Halex) reaction is a widely used method for the synthesis of trifluoromethylpyridines. This process typically involves the fluorination of a trichloromethylpyridine precursor using a fluoride source.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the Halex reaction for trifluoromethylpyridine synthesis? A1: The Halex reaction involves the substitution of chlorine atoms in a trichloromethyl group on a pyridine ring with fluorine atoms. This is typically achieved by reacting a (trichloromethyl)pyridine compound with a fluorinating agent, such as hydrogen fluoride (HF) or potassium fluoride (KF), often in the presence of a catalyst.[1][2]

Q2: What are the common starting materials for this reaction? A2: The typical starting materials are substituted or unsubstituted (trichloromethyl)pyridine compounds. For example, 2,3-dichloro-5-(trichloromethyl)pyridine is a common precursor for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine.[1][3]

Q3: What catalysts are effective for the Halex reaction in trifluoromethylpyridine synthesis? A3: Metal halides are commonly used as catalysts. Preferred catalysts include iron(III) chloride (FeCl₃), iron(III) fluoride (FeF₃), iron(II) chloride (FeCl₂), and iron(II) fluoride (FeF₂).[1][3] Antimony trichloride (SbCl₃) has also been reported as an effective catalyst.[4]

Q4: Can this reaction be performed under pressure? A4: Yes, the reaction is often carried out under superatmospheric pressure, which can improve the efficiency of the fluorination process compared to non-pressurized reactions.[3]

Troubleshooting Guide

Q5: My reaction yield is low. What are the possible causes and solutions? A5: Low yield can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature.[5]

  • Suboptimal Temperature: The reaction temperature is critical. Temperatures below 150°C may lead to a slower reaction rate, while temperatures above 250°C can cause decomposition of the starting material, reducing the yield.[3] For fluorination with HF, a temperature range of 150°C to 190°C is often preferred.[1]

  • Catalyst Deactivation: The catalyst may have lost its activity. Ensure you are using a fresh, anhydrous catalyst. The catalyst amount is also important, typically ranging from 0.1 to 20 mole percent based on the starting material.[1][3]

  • Poor Quality of Starting Materials: Verify the purity of your (trichloromethyl)pyridine starting material and the fluorinating agent.[5]

Q6: I am observing the formation of by-products. How can I minimize them? A6: By-product formation is a common issue.

  • Incomplete Fluorination: If you are seeing partially fluorinated intermediates, this indicates an incomplete reaction. Try increasing the reaction time, temperature, or the molar ratio of the fluorinating agent.[6]

  • Side Reactions at High Temperatures: At temperatures above 200°C, side reactions such as fluorination on the pyridine ring can occur, leading to undesired by-products.[6] Carefully controlling the reaction temperature is crucial.

Q7: The reaction is proceeding very slowly. What can I do to speed it up? A7: A slow reaction rate is often due to suboptimal reaction conditions.

  • Temperature: Increasing the reaction temperature within the optimal range (e.g., 170°C to 190°C for HF fluorination) can significantly increase the reaction rate.[3]

  • Pressure: Conducting the reaction under superatmospheric pressure can enhance the reaction rate.[3]

  • Catalyst Concentration: Increasing the catalyst loading within the recommended range (e.g., 1 to 10 mole percent) may improve the reaction kinetics.[3]

Data Presentation: Reaction Conditions for Halex Reactions
ParameterValueSource(s)
Starting Material (Trichloromethyl)pyridine compounds[1][3]
Fluorinating Agent Anhydrous Hydrogen Fluoride (HF), Potassium Fluoride (KF)[1][2][3]
Catalyst FeCl₃, FeF₃, FeCl₂, FeF₂, SbCl₃[1][3][4]
Catalyst Loading 0.1 - 20 mole %[1][3]
Temperature 150°C - 250°C[3]
Preferred Temperature 170°C - 190°C[1][3]
Pressure 5 - 1200 psig[3]
Reaction Time 1 - 48 hours[1][3]
Experimental Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

This protocol is a representative example of a Halex reaction.

  • Reactor Setup: A 300 ml nickel vessel equipped with a condenser, HF feed port, sampling port, thermocouple, and a pressure gauge is charged with the reactants.

  • Charging the Reactor: Charge the reactor with 163.4 g of 2,3-dichloro-5-(trichloromethyl)pyridine (98% purity) and 6.4 g of anhydrous FeCl₃.[3]

  • Addition of HF: Add sufficient anhydrous HF to the reactor to maintain a pressure of 15 psig.[3]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 170°C and 180°C. Maintain these conditions for approximately 25 hours.[3]

  • Work-up: After the reaction is complete, the product, 2,3-dichloro-5-(trifluoromethyl)pyridine, can be recovered using standard techniques such as distillation.[3]

Experimental Workflow Diagram

Halex_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up start Start charge_reactor Charge Reactor with (Trichloromethyl)pyridine and Catalyst start->charge_reactor add_hf Add Anhydrous HF charge_reactor->add_hf heat_pressure Heat and Pressurize (170-180°C, 15 psig) add_hf->heat_pressure react Maintain Conditions for ~25 hours heat_pressure->react recover_product Recover Product (e.g., Distillation) react->recover_product end End recover_product->end

Caption: Workflow for Halex Synthesis of Trifluoromethylpyridine.

Section 2: Vapor-Phase Chlorination/Fluorination

This industrial-scale method involves the high-temperature reaction of picoline derivatives with chlorine and a fluorinating agent in the vapor phase, often over a solid catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the principle of vapor-phase synthesis of trifluoromethylpyridines? A1: This method involves the simultaneous or stepwise reaction of a picoline (methylpyridine) with chlorine and a fluorinating agent (like HF) at high temperatures, typically above 300°C, in the gas phase.[7][8] The reaction is usually carried out in a specialized reactor, such as a fluidized-bed reactor.[7][8]

Q2: What are the advantages of this method? A2: The primary advantage is the ability to produce key intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), in good yield in a single step.[7][8] This makes it a cost-effective method for large-scale industrial production.

Q3: What kind of catalysts are used in this process? A3: Transition metal-based catalysts are employed, with iron fluoride being a common example.[7][8]

Troubleshooting Guide

Q4: I am getting a mixture of chlorinated by-products. How can I improve the selectivity? A4: The formation of multi-chlorinated by-products is a known challenge in this process.[7][8]

  • Control Molar Ratios: The degree of nuclear chlorination can be controlled by adjusting the molar ratio of chlorine gas to the picoline starting material.[7][8]

  • Optimize Reaction Temperature: The reaction temperature also influences the extent of chlorination. Careful optimization of the temperature profile in the reactor is necessary.[7][8]

  • Recycling By-products: Unwanted by-products can sometimes be converted back to a useful intermediate through catalytic hydrogenolysis and then recycled into the reactor feed to improve overall process economy.[7]

Q5: The reaction is not giving the desired product yield. What could be the issue? A5: Low yield can be due to several factors:

  • Catalyst Deactivation: The catalyst may have become deactivated over time. Regeneration or replacement of the catalyst may be necessary.

  • Suboptimal Temperature: The reaction temperature is crucial and needs to be maintained above 300°C for efficient conversion.[7][8]

  • Reactor Design: The design of the vapor-phase reactor, including the catalyst bed and empty phase for further reaction, is critical for achieving high yields of the desired product.[7][8]

Data Presentation: Reaction Conditions for Vapor-Phase Synthesis
ParameterValueSource(s)
Starting Material Picolines (e.g., 3-picoline)[7][8]
Reagents Chlorine (Cl₂), Hydrogen Fluoride (HF)[7][8]
Catalyst Transition metal-based (e.g., Iron Fluoride)[7][8]
Temperature > 300°C[7][8]
Reactor Type Vapor-phase reactor (e.g., fluidized-bed)[7][8]
Experimental Protocol: Simultaneous Vapor-Phase Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

This protocol describes a general industrial process.

  • Reactor Setup: A vapor-phase reactor with two zones is used: a catalyst fluidized-bed phase and an empty phase.[7][8]

  • Catalyst Loading: The fluidized-bed section is loaded with an iron fluoride catalyst.[7][8]

  • Reactant Feed: 3-picoline, chlorine gas, and hydrogen fluoride are fed into the reactor in the vapor phase.

  • Reaction Zone 1 (Fluidized-Bed): In the first zone, the methyl group of 3-picoline is chlorinated and subsequently fluorinated to form the trifluoromethyl group.[7][8]

  • Reaction Zone 2 (Empty Phase): The reaction mixture then passes into the empty phase where further nuclear chlorination of the pyridine ring occurs to yield 2-chloro-5-(trifluoromethyl)pyridine as the major product.[7][8]

  • Product Separation: The product mixture is cooled, and the desired product is separated from by-products and unreacted starting materials through distillation.

Logical Relationship Diagram for By-product Formation

Byproduct_Formation cluster_input Inputs cluster_process Vapor-Phase Reaction cluster_output Outputs cluster_control Control Parameters Picoline Picoline Reaction High Temperature (>300°C) + Catalyst Picoline->Reaction Cl2 Chlorine Cl2->Reaction HF HF HF->Reaction Desired_Product Desired Trifluoromethylpyridine Reaction->Desired_Product Byproducts Multi-chlorinated By-products Reaction->Byproducts Temp Temperature Temp->Reaction Temp->Byproducts Molar_Ratio Cl2/Picoline Molar Ratio Molar_Ratio->Reaction Molar_Ratio->Byproducts

Caption: Control of By-products in Vapor-Phase Synthesis.

Section 3: Direct C-H Trifluoromethylation

Direct C-H trifluoromethylation is a modern approach that avoids the need for pre-functionalized starting materials. These methods often employ radical or organometallic pathways.

Frequently Asked Questions (FAQs)

Q1: What is direct C-H trifluoromethylation? A1: This method involves the direct substitution of a hydrogen atom on the pyridine ring with a trifluoromethyl (CF₃) group. This approach is highly desirable as it is more atom-economical.[9][10]

Q2: What are some common reagents used for direct C-H trifluoromethylation? A2: A variety of reagents have been developed for this purpose, including:

  • Electrophilic Trifluoromethylating Reagents: Togni's reagents and Umemoto's reagents.[9][11]

  • Radical Trifluoromethylating Reagents: Langlois' reagent (sodium trifluoromethylsulfinate) and trifluoroacetic acid (TFA).[9][10][12]

Q3: How is regioselectivity controlled in these reactions? A3: Controlling the position of trifluoromethylation is a significant challenge.[10][13] Strategies to control regioselectivity include:

  • Directing Groups: Using a directing group on the pyridine ring can guide the CF₃ group to a specific position.[14]

  • Nucleophilic Activation: Activating the pyridine ring through methods like hydrosilylation can lead to selective trifluoromethylation at the 3-position.[11][13]

  • N-oxide Strategy: Formation of a pyridine N-oxide can alter the electronic properties of the ring and direct trifluoromethylation.

Troubleshooting Guide

Q4: The regioselectivity of my reaction is poor, and I am getting a mixture of isomers. A4: Poor regioselectivity is a common problem in direct C-H trifluoromethylation.

  • Choice of Method: The choice of reagent and reaction conditions can significantly impact regioselectivity. For example, radical trifluoromethylation can sometimes lead to a mixture of isomers.[10]

  • Substrate Control: If possible, consider modifying your substrate to include a directing group to favor the desired isomer.[14]

  • Solvent Effects: The choice of solvent can sometimes influence the regioselectivity of the reaction.[9]

Q5: The reaction is not working, and I am recovering my starting material. A5: A lack of reactivity can be due to several factors:

  • Reagent Compatibility: Ensure that your trifluoromethylating reagent is compatible with the functional groups on your pyridine substrate.

  • Reaction Conditions: Many direct C-H trifluoromethylation reactions require specific conditions, such as light (for photoredox or light-mediated reactions) or an inert atmosphere.[9][12]

  • Catalyst: If the reaction is catalytic, ensure the catalyst is active and used in the correct quantity. For palladium-catalyzed reactions, the choice of ligand is also critical.[5]

Data Presentation: Conditions for Direct C-H Trifluoromethylation
MethodReagent(s)Catalyst/InitiatorSolventTemperatureSource(s)
Light-Promoted Langlois' reagent390 nm LEDsDMSORoom Temp.[9][12]
Nucleophilic Activation Togni's reagent, Hydrosilane-1,2-DCE0 - 65°C[11]
N-Methylpyridinium Activation Trifluoroacetic Acid (TFA)Silver CarbonateDMF-[10][15]
Palladium-Catalyzed Electrophilic CF₃ reagentPd(OAc)₂--[14]
Experimental Protocol: Light-Promoted Trifluoromethylation of Pyridones

This protocol is an example of a direct C-H trifluoromethylation.

  • Reaction Setup: To a reaction vessel, add the pyridone substrate (0.125 mmol, 1 equiv) and Langlois' reagent (sodium trifluoromethylsulfinate, 0.25 mmol, 2.0 equiv).[9]

  • Solvent Addition: Add 2 mL of dimethyl sulfoxide (DMSO).[9]

  • Reaction Conditions: Irradiate the reaction mixture with 390 nm LEDs at room temperature for 24 hours under an ambient atmosphere.[12]

  • Work-up: After the reaction is complete, the product can be isolated using standard chromatographic techniques.

Logical Diagram for Regioselectivity Control

Regioselectivity cluster_strategies Strategies for Regioselectivity cluster_challenge Challenge Start Pyridine Substrate Directing_Group Use of a Directing Group Start->Directing_Group Nucleophilic_Activation Nucleophilic Activation (e.g., Hydrosilylation) Start->Nucleophilic_Activation N_Oxide Formation of Pyridine N-Oxide Start->N_Oxide Mixture Mixture of Isomers Start->Mixture Uncontrolled Reaction Goal Regioselective Trifluoromethylation Directing_Group->Goal Ortho-directing Nucleophilic_Activation->Goal 3-position selective N_Oxide->Goal Alters electronics

Caption: Strategies for Controlling Regioselectivity.

References

Technical Support Center: Purification of 2-Methoxy-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in the purification of 2-Methoxy-4-(trifluoromethyl)pyridine.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound, providing solutions in a question-and-answer format.

Issue 1: Product Discoloration (Yellow to Brown Liquid)

  • Question: My purified this compound is a yellow to brown liquid, but the literature describes it as a colorless to light yellow liquid. What could be the cause, and how can I fix it?

  • Answer: Discoloration is often due to the presence of impurities or degradation products.[1] Under normal temperature and pressure, this compound is typically a colorless to light yellow liquid; however, long-term exposure to air and light can cause slight color changes.[2]

    Troubleshooting Steps:

    • Minimize Exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

    • Purification by Distillation: Fractional vacuum distillation is an effective method to remove less volatile colored impurities.

    • Treatment with Activated Carbon: If distillation is not sufficient, you can try treating a solution of the compound in an organic solvent with a small amount of activated carbon, followed by filtration and removal of the solvent.

Issue 2: Presence of Water in the Purified Product

  • Question: My NMR spectrum shows a broad peak for water, even after purification. How can I effectively remove water?

  • Answer: Pyridine and its derivatives are known to be hygroscopic, readily absorbing moisture from the atmosphere.[1] Water can be a persistent impurity.

    Troubleshooting Steps:

    • Drying Agents: Before distillation, dry the crude product over a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). For rigorous drying, stronger agents like calcium hydride (CaH₂) can be used, followed by decanting or filtering before distillation.[1]

    • Azeotropic Distillation: While no specific azeotropic data for this compound with water was found, a common technique for removing water from pyridine derivatives is azeotropic distillation with a solvent like toluene. This, however, adds another solvent that needs to be removed.

    • Proper Storage: Store the purified, anhydrous product under an inert atmosphere and in a tightly sealed container, preferably with a desiccant.

Issue 3: Low Purity After Distillation

  • Question: I performed a vacuum distillation, but GC-MS analysis still shows the presence of impurities. Why is this, and what can I do?

  • Answer: Co-distillation with impurities that have similar boiling points is a common issue. Potential impurities from the synthesis of this compound include the starting material, 2-chloro-4-(trifluoromethyl)pyridine, and other byproducts.[3]

    Troubleshooting Steps:

    • Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency (number of theoretical plates). Discard the initial and final fractions, which are more likely to contain lower and higher boiling impurities, respectively.

    • Column Chromatography: If distillation is ineffective, column chromatography is a powerful alternative for separating compounds with different polarities.[4]

    • Acid-Base Extraction: As a preliminary purification step before distillation, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1 M HCl). The basic pyridine derivative will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities, followed by basification (e.g., with NaOH or NaHCO₃) and extraction of the pure product with an organic solvent.[5]

Issue 4: Difficulty with Column Chromatography

  • Question: I am trying to purify my compound using silica gel chromatography, but I am getting poor separation or tailing peaks. What should I do?

  • Answer: The basic nature of the pyridine nitrogen can interact with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.[6]

    Troubleshooting Steps:

    • Solvent System Optimization: The choice of eluent is critical. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane. A shallow gradient is often more effective than an isocratic elution.

    • Addition of a Base: To mitigate the interaction with silica gel, add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the eluent system.

    • Use of Deactivated Silica: Consider using silica gel that has been treated with a neutralizing agent.

    • Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase, such as alumina (basic or neutral) or a reversed-phase silica gel (C18).

Frequently Asked Questions (FAQs)

1. What are the expected physical properties of pure this compound?

Pure this compound is typically a colorless to light yellow liquid.[2] Key physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular FormulaC₇H₆F₃NO[2]
Molar Mass177.12 g/mol [2]
Boiling Point~170-180 °C (at atmospheric pressure)[2]
AppearanceColorless to light yellow liquid[2]
SolubilitySoluble in many organic solvents such as ethanol, acetone, dichloromethane, chloroform, and tetrahydrofuran. Limited solubility in water.[2]

2. What are the common impurities in synthetically prepared this compound?

Common impurities depend on the synthetic route but often include:

  • Unreacted Starting Materials: Such as 2-chloro-4-(trifluoromethyl)pyridine and sodium methoxide.[3]

  • Residual Solvents: From the reaction or work-up, for example, methanol or dichloromethane.[3]

  • Byproducts: Formed from side reactions during the synthesis.

  • Water: Due to the hygroscopic nature of pyridine derivatives.[1]

3. Which purification technique is most suitable for this compound?

The choice of purification technique depends on the nature and quantity of impurities, as well as the desired final purity.

Purification MethodTypical PurityAdvantagesDisadvantages
Vacuum Distillation Moderate to HighEffective for removing non-volatile and some volatile impurities; scalable.May not separate impurities with close boiling points; potential for thermal decomposition if overheated.[5]
Flash Column Chromatography High to Very HighExcellent for separating impurities with different polarities.[4]Can be time-consuming and requires significant amounts of solvent; potential for product loss on the column.[5]
Acid-Base Extraction Low to ModerateGood for removing non-basic impurities; scalable and cost-effective as a preliminary step.Does not remove basic impurities.[5]

4. How can I assess the purity of my this compound?

Several analytical techniques can be used to determine the purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to separate volatile compounds and identify them based on their mass spectra. It can be used to quantify the purity and identify impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information and help identify impurities. The presence of unexpected signals or integration values that do not match the expected structure can indicate impurities.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column and mobile phase can be used to separate the main compound from its impurities and determine the purity by peak area percentage.[6]

5. How should I store purified this compound?

To maintain its purity, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry place.[1] For long-term storage, flushing the container with an inert gas like nitrogen or argon is recommended to prevent degradation from air and moisture.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol describes the purification of this compound using vacuum distillation, which is suitable for compounds with high boiling points to prevent decomposition.[9]

  • Drying: Ensure the crude this compound is free of water by treating it with a suitable drying agent (e.g., anhydrous Na₂SO₄) and then filtering.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser and a thermometer, a receiving flask, and a vacuum pump with a pressure gauge. Ensure all glassware is dry.

  • Sample Charging: Add the crude, dry liquid and a magnetic stir bar to the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system. The pressure should be monitored.

  • Heating and Distillation: Begin stirring and gently heat the distillation flask using a heating mantle. Collect the fraction that distills at the expected boiling point for the given pressure.

  • Completion: Once the distillation is complete, cool the apparatus to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for the purification of this compound using silica gel chromatography.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). The sample can be loaded directly onto the column or pre-adsorbed onto a small amount of silica gel.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., hexane or a hexane/ethyl acetate mixture). The polarity of the eluent can be gradually increased to facilitate the elution of the product.

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_preliminary Preliminary Purification (Optional) cluster_primary Primary Purification cluster_analysis Purity Analysis cluster_final Final Product Crude Crude 2-Methoxy-4- (trifluoromethyl)pyridine AcidBase Acid-Base Extraction Crude->AcidBase Removes non-basic impurities Distillation Vacuum Distillation Crude->Distillation Chromatography Column Chromatography Crude->Chromatography AcidBase->Distillation AcidBase->Chromatography GCMS GC-MS Distillation->GCMS NMR NMR Distillation->NMR HPLC HPLC Distillation->HPLC Chromatography->GCMS Chromatography->NMR Chromatography->HPLC PureProduct Pure 2-Methoxy-4- (trifluoromethyl)pyridine GCMS->PureProduct NMR->PureProduct HPLC->PureProduct

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Distillation Start Low Purity After Vacuum Distillation Reason1 Impurities with Similar Boiling Points Start->Reason1 Reason2 Presence of Azeotrope Start->Reason2 Reason3 Thermal Decomposition Start->Reason3 Solution1 Use Fractional Distillation Column Reason1->Solution1 Solution2 Perform Column Chromatography Reason1->Solution2 Solution4 Azeotropic Drying (if water is present) Reason2->Solution4 Solution3 Lower Distillation Temperature & Pressure Reason3->Solution3

Caption: Troubleshooting guide for low purity after vacuum distillation.

References

Technical Support Center: Methoxylation of Chlorotrifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the methoxylation of chlorotrifluoromethylpyridines, a crucial transformation in the synthesis of valuable pharmaceutical and agrochemical intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the methoxylation of chlorotrifluoromethylpyridines?

A1: The methoxylation of chlorotrifluoromethylpyridines, such as 2-chloro-5-(trifluoromethyl)pyridine, proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the methoxide ion (CH₃O⁻), a strong nucleophile, attacks the electron-deficient pyridine ring at the carbon atom bearing the chlorine atom. The strong electron-withdrawing effect of the trifluoromethyl group and the nitrogen atom in the pyridine ring activates the molecule towards nucleophilic attack. The reaction typically involves the formation of a Meisenheimer complex as a transient intermediate, followed by the departure of the chloride leaving group to yield the desired 2-methoxy-5-(trifluoromethyl)pyridine.

Q2: What are the most common side reactions observed during the methoxylation of 2-chloro-5-(trifluoromethyl)pyridine?

A2: The most prevalent side reactions include:

  • Hydrolysis to Pyridinone: Reaction with any residual water in the solvent or reagents can lead to the formation of 5-(trifluoromethyl)pyridin-2(1H)-one.

  • Formation of Isomeric Byproducts: If the starting material, 2-chloro-5-(trifluoromethyl)pyridine, contains isomeric impurities such as 2-chloro-3-(trifluoromethyl)pyridine, these will also undergo methoxylation to produce the corresponding isomeric methoxypyridine byproduct.[1]

  • N-Alkylation: Although less common under typical methoxylation conditions, there is a possibility of the pyridine nitrogen being alkylated, especially if the reaction conditions are not optimized.

Q3: My reaction is showing a low yield of the desired 2-methoxy-5-(trifluoromethyl)pyridine. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction time may be insufficient, or the temperature may be too low for the reaction to go to completion.

  • Side Reactions: The formation of byproducts, particularly the pyridinone through hydrolysis, consumes the starting material and reduces the yield of the desired product.

  • Suboptimal Reagent Quality: The purity of the 2-chloro-5-(trifluoromethyl)pyridine and the sodium methoxide is crucial. The presence of moisture can significantly impact the reaction outcome.

  • Poor Solubility: Inadequate solubility of the reactants in the chosen solvent can hinder the reaction rate.

Q4: How can I minimize the formation of the 5-(trifluoromethyl)pyridin-2(1H)-one byproduct?

A4: To minimize hydrolysis, it is critical to maintain anhydrous (dry) conditions throughout the experiment. This can be achieved by:

  • Using anhydrous solvents.

  • Drying the starting chlorotrifluoromethylpyridine before use.

  • Using freshly prepared or commercially available high-purity sodium methoxide.

  • Running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues during the methoxylation of chlorotrifluoromethylpyridines.

Problem Potential Cause Troubleshooting Steps
Low Yield of 2-methoxy-5-(trifluoromethyl)pyridine Incomplete reaction.- Monitor the reaction progress using techniques like GC-MS or TLC. - Increase the reaction time or temperature incrementally.
Formation of 5-(trifluoromethyl)pyridin-2(1H)-one.- Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere.
Presence of isomeric impurities in the starting material.- Analyze the purity of the starting 2-chloro-5-(trifluoromethyl)pyridine by GC-MS to check for isomers.[1] - Purify the starting material if significant isomeric impurities are detected.
Presence of Multiple Products in Final Mixture Formation of isomeric methoxypyridines.- As mentioned above, verify the isomeric purity of the starting material.[1]
Incomplete reaction leading to a mix of starting material and product.- Extend the reaction time or moderately increase the temperature.
Degradation of product or starting material.- Ensure the reaction temperature is not excessively high. - Check for compatibility of all reagents under the reaction conditions.
Reaction Fails to Initiate or Proceeds Very Slowly Low quality or inactive sodium methoxide.- Use freshly prepared sodium methoxide or a new batch from a reliable supplier.
Insufficient temperature.- Gradually increase the reaction temperature while monitoring for byproduct formation.
Poor solubility of reactants.- Consider using a co-solvent to improve solubility. Ensure the co-solvent is anhydrous and compatible with the reaction conditions.

Experimental Protocols

Protocol 1: Methoxylation of 2-chloro-5-(trifluoromethyl)pyridine

This protocol provides a general procedure for the synthesis of 2-methoxy-5-(trifluoromethyl)pyridine.

Materials:

  • 2-chloro-5-(trifluoromethyl)pyridine

  • Sodium methoxide

  • Anhydrous methanol

  • Anhydrous toluene (optional, as a co-solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inlet for inert gas.

  • Under a positive pressure of inert gas, add anhydrous methanol to the flask.

  • Carefully add sodium methoxide to the methanol and stir until it is completely dissolved.

  • Add 2-chloro-5-(trifluoromethyl)pyridine to the sodium methoxide solution. If solubility is an issue, anhydrous toluene can be added as a co-solvent.

  • Heat the reaction mixture to reflux and maintain the temperature for the duration of the reaction. Monitor the reaction progress by GC-MS or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain pure 2-methoxy-5-(trifluoromethyl)pyridine.

Visualizing Reaction Pathways and Workflows

To aid in understanding the chemical processes and experimental procedures, the following diagrams have been generated.

Methoxylation_Pathway Primary Reaction and Side Reaction Pathways cluster_main Desired Methoxylation Reaction cluster_side Side Reaction: Hydrolysis A 2-chloro-5-(trifluoromethyl)pyridine C Meisenheimer Complex (Intermediate) A->C + CH3O- B Sodium Methoxide (CH3ONa) B->C D 2-methoxy-5-(trifluoromethyl)pyridine (Product) C->D - Cl- E 2-chloro-5-(trifluoromethyl)pyridine G 5-(trifluoromethyl)pyridin-2(1H)-one (Byproduct) E->G + H2O - HCl F Water (H2O) F->G troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_purity Analyze Starting Material Purity (GC-MS) start->check_purity is_impure Isomeric Impurities Present? check_purity->is_impure purify Purify Starting Material is_impure->purify Yes check_conditions Review Reaction Conditions (Anhydrous, Inert Atmosphere) is_impure->check_conditions No purify->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok improve_conditions Implement Strict Anhydrous/ Inert Conditions conditions_ok->improve_conditions No monitor_reaction Monitor Reaction Progress (TLC, GC-MS) conditions_ok->monitor_reaction Yes improve_conditions->monitor_reaction is_complete Reaction Incomplete? monitor_reaction->is_complete optimize_time_temp Increase Reaction Time/ Temperature is_complete->optimize_time_temp Yes end Yield Improved is_complete->end No optimize_time_temp->monitor_reaction

References

How to control regioselectivity in pyridine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridine functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to controlling regioselectivity in pyridine functionalization experiments.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity in pyridine functionalization challenging?

A1: Controlling regioselectivity in pyridine functionalization is challenging due to the inherent electronic properties of the pyridine ring and the reactivity of the nitrogen atom. The pyridine ring is electron-deficient, which deactivates it towards electrophilic aromatic substitution.[1][2][3][4][5] The nitrogen atom's lone pair can coordinate with Lewis acids or metal catalysts, which can either deactivate the ring further or complicate catalytic cycles.[3][5][6][7] The different positions on the pyridine ring (C2, C3, C4) have distinct electronic densities, leading to inherent reactivity biases that must be overcome to achieve desired regioselectivity.[2]

Q2: What are the general rules for predicting the regioselectivity of pyridine functionalization based on reaction type?

A2: The regioselectivity of pyridine functionalization is highly dependent on the reaction mechanism:

  • Electrophilic Aromatic Substitution (SEAr): These reactions are generally difficult due to the electron-deficient nature of the pyridine ring. When they do occur, they typically favor the C3 position, which is the most electron-rich carbon. However, harsh reaction conditions are often required.[2][4][8]

  • Nucleophilic Aromatic Substitution (SNAr): This type of reaction is more favorable for pyridines, especially with a good leaving group. Nucleophilic attack preferentially occurs at the C2 and C4 positions, which are the most electron-deficient.[2][4]

  • Organometallic Addition/Metalation: Direct deprotonation with strong bases (metalation) is often directed by the nitrogen atom to the C2 position due to its acidity.[9][10]

  • Radical Reactions (e.g., Minisci reaction): These reactions typically show a preference for the C2 and C4 positions.[11][12] Achieving high selectivity between these two positions can be a challenge.[11]

Q3: How can I achieve C3- (meta-) selective functionalization of a pyridine ring?

A3: Achieving meta-selective functionalization is a significant challenge but can be accomplished through several strategies:[13][14][15]

  • Temporary Dearomatization: This strategy involves converting the pyridine into a non-aromatic intermediate, which then undergoes selective functionalization at the C3 position. Subsequent rearomatization yields the meta-substituted pyridine.[13][14][15]

  • Transition-Metal Catalysis with Directing Groups: Certain directing groups can guide a transition metal catalyst to activate the C-H bond at the meta position.[15][16]

  • Sterically Controlled Reactions: In some cases, bulky substituents at the C2 and C6 positions can sterically hinder these sites and favor functionalization at the C3 position.[17] Iridium-catalyzed borylation, for instance, is sterically controlled.[17]

Q4: What is the role of a directing group in controlling regioselectivity?

A4: A directing group is a functional group on the pyridine ring that coordinates to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond.[18][19] This directed metalation enables the selective functionalization of that C-H bond, often overriding the inherent electronic preferences of the pyridine ring.[18] This is a powerful strategy for achieving regioselectivity at positions that are otherwise difficult to functionalize, such as the C3 position.[16]

Troubleshooting Guides

Problem 1: My reaction is not regioselective, and I am getting a mixture of C2 and C4 substituted products in a Minisci-type reaction.

Possible Cause Troubleshooting Step
Inherent reactivity of the radical and pyridine substrate. The C2 and C4 positions have similar reactivity towards many radical species.
Solution 1: Use of a blocking group. Introduce a temporary blocking group on the nitrogen atom, such as a maleate-derived group, which can direct the functionalization specifically to the C4 position.[12]
Solution 2: Modify the electronic properties of the pyridine. The addition of electron-donating or withdrawing groups to the pyridine ring can subtly alter the relative reactivity of the C2 and C4 positions.
Solution 3: Change the radical source. Different radical precursors can exhibit different levels of regioselectivity.
Reaction conditions are not optimized. Temperature, solvent, and concentration can all influence the regioselectivity of radical reactions.
Solution: Systematically vary the reaction conditions. Conduct a design of experiments (DoE) to screen for optimal temperature, solvent, and concentration to favor one regioisomer over the other.

Problem 2: I am attempting a C-H activation/functionalization, but I am observing low or no reactivity.

Possible Cause Troubleshooting Step
Pyridine nitrogen is coordinating to the catalyst and inhibiting its activity. The lone pair on the pyridine nitrogen can strongly bind to the metal center, preventing it from participating in the catalytic cycle.[6][7]
Solution 1: Use of a coordinating solvent. A coordinating solvent can compete with the pyridine for binding to the catalyst, potentially liberating the active catalytic species.
Solution 2: Activation of the pyridine nitrogen. Convert the pyridine to a pyridine N-oxide.[3][6] The N-oxide functionality can act as a directing group and can be removed after the reaction.
Solution 3: Use of a Lewis acid co-catalyst. A Lewis acid can bind to the pyridine nitrogen, preventing its coordination to the C-H activation catalyst.[20]
The C-H bond is not sufficiently activated. The C-H bonds of pyridine are relatively strong and may require specific conditions for activation.
Solution: Change the catalyst or ligand. Different metal catalysts and ligands have varying abilities to activate C-H bonds. For example, more electron-rich ligands can often promote oxidative addition.

Problem 3: My electrophilic substitution reaction is giving very low yields or not working at all.

Possible Cause Troubleshooting Step
The pyridine ring is too electron-deficient for electrophilic attack. The electronegative nitrogen atom deactivates the ring towards electrophiles.[4][8]
Solution 1: Introduce electron-donating groups. Substituents such as alkyl or alkoxy groups on the pyridine ring can increase its electron density and facilitate electrophilic substitution.[21]
Solution 2: Use pyridine N-oxide. The N-oxide is more reactive towards electrophilic substitution than pyridine itself and directs substitution to the C2 and C4 positions. The oxygen can be removed in a subsequent step.[4]
The electrophile is reacting with the pyridine nitrogen. The basic nitrogen atom can react with electrophiles, leading to N-functionalization instead of C-functionalization.[4]
Solution: Use harsher reaction conditions or a different electrophile. In some cases, forcing conditions can promote C-functionalization. Alternatively, using a less Lewis acidic electrophile might be beneficial.

Quantitative Data Summary

The following tables summarize quantitative data for selected regioselective pyridine functionalization reactions.

Table 1: Regioselectivity in Iridium-Catalyzed Borylation of Substituted Pyridines

SubstrateCatalyst SystemC3:C4 RatioOverall Yield (%)
5-bromo-2-cyanopyridine[Ir(cod)(OMe)]2/dtbpy67:3381

Data sourced from Smith and co-workers' study on sterically-directed borylation.[17]

Table 2: Regioselective C-4 Alkylation of Pyridines via a Blocking Group Approach

Pyridine SubstrateCarboxylic AcidYield of C4-alkylated product (%)
PyridinePivalic acid85
3-MethylpyridinePivalic acid82
3-ChloropyridinePivalic acid75

Yields are for the two-step process (blocking group installation and Minisci reaction). Data adapted from a study on a maleate-derived blocking group.[12]

Experimental Protocols

Key Experiment: Meta-Selective C-H Azidation of Pyridine via Dearomatization

This protocol is a representative example of achieving meta-selectivity through a dearomatization-rearomatization strategy.

  • Formation of the Oxazino Pyridine Intermediate:

    • To a solution of pyridine (1.0 mmol) in a suitable solvent (e.g., CH2Cl2, 5 mL) is added an acetylenedicarboxylate (e.g., dimethyl acetylenedicarboxylate, 1.2 mmol) and a pyruvate (e.g., methyl pyruvate, 1.2 mmol).

    • The reaction mixture is stirred at room temperature for 24-48 hours until the pyridine is consumed (monitored by TLC or GC-MS).

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the oxazino pyridine intermediate.

  • Meta-Azidation:

    • The purified oxazino pyridine intermediate (0.5 mmol) is dissolved in a suitable solvent (e.g., acetonitrile, 3 mL).

    • An azide source (e.g., azidotrimethylsilane, 1.5 mmol) and a Lewis acid catalyst (e.g., TMSOTf, 0.1 mmol) are added to the solution.

    • The reaction is stirred at room temperature for 12-24 hours.

  • Rearomatization:

    • Upon completion of the azidation step, a mild base (e.g., triethylamine, 2.0 mmol) is added to the reaction mixture to induce rearomatization.

    • The mixture is stirred for an additional 1-2 hours.

    • The solvent is evaporated, and the residue is purified by column chromatography to yield the 3-azidopyridine product.

This is a generalized protocol based on strategies for meta-functionalization through dearomatization. Specific conditions may vary depending on the substrate and reagents used.[14]

Visualizations

G cluster_0 Inherent Reactivity of Pyridine Pyridine Pyridine Ring C2_C6 C2, C6 (ortho) Pyridine->C2_C6 Nucleophilic Attack Radical Attack C4 C4 (para) Pyridine->C4 Nucleophilic Attack Radical Attack C3_C5 C3, C5 (meta) Pyridine->C3_C5 Electrophilic Attack (less favored)

Caption: Inherent electronic properties governing the regioselectivity of pyridine functionalization.

G cluster_workflow Troubleshooting Workflow: Low Regioselectivity start Mixture of Regioisomers Observed q1 Is a directing group being used? start->q1 q2 Is the reaction sterically or electronically controlled? q1->q2 No s1 Optimize directing group and catalyst system. q1->s1 Yes s2 Modify steric bulk of substrate or reagents. q2->s2 Steric s3 Alter electronic properties of substrate or reagents. q2->s3 Electronic s4 Employ a blocking group strategy. q2->s4 Neither dominant

Caption: A decision-making workflow for troubleshooting low regioselectivity in pyridine functionalization.

G cluster_pathway Directed C-H Activation Pathway Py_DG Pyridine with Directing Group (DG) Intermediate Cyclometalated Intermediate Py_DG->Intermediate Coordination & C-H Activation Catalyst Metal Catalyst (M-L) Catalyst->Intermediate Product Functionalized Pyridine Intermediate->Product Reductive Elimination Reagent Functionalizing Reagent (R-X) Reagent->Intermediate Oxidative Addition or Transmetalation Catalyst_Regen Regenerated Catalyst Product->Catalyst_Regen Product Release

References

Stability of 2-Methoxy-4-(trifluoromethyl)pyridine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Methoxy-4-(trifluoromethyl)pyridine in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is a colorless to light yellow liquid or solid that is generally stable in light and air under standard laboratory conditions.[1] However, prolonged exposure to light may lead to slight color changes.[1] For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen to prevent potential degradation from moisture and atmospheric humidity.

Q2: In which common laboratory solvents is this compound soluble?

A2: this compound exhibits good solubility in a variety of common organic solvents, including:

  • Ethanol[1]

  • Acetone[1]

  • Dichloromethane[1]

  • Chloroform[1]

  • Tetrahydrofuran (THF)[1]

Its solubility in water is limited.[1] This solubility profile makes it versatile for use in different reaction and separation systems.[1]

Q3: What are the primary degradation pathways for this compound?

A3: Based on the chemical structure and literature on similar pyridine derivatives, the primary degradation pathways for this compound are anticipated to be hydrolysis and photodegradation.

  • Hydrolysis: The 2-methoxy group is susceptible to hydrolysis under both acidic and basic conditions. This reaction would likely yield 2-Hydroxy-4-(trifluoromethyl)pyridine. The rate of hydrolysis is expected to be dependent on pH and temperature.

  • Photodegradation: Exposure to UV light may induce degradation. The presence of the trifluoromethyl group and the nitrogen atom in the pyridine ring can influence the rate and byproducts of photodegradation.

Q4: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound. What could be the cause?

A4: Unexpected peaks in an HPLC chromatogram often indicate the presence of impurities or degradation products. Consider the following possibilities:

  • Degradation: Your sample may have degraded due to improper storage (exposure to light, moisture, or extreme temperatures) or handling. The unexpected peaks could correspond to degradation products such as 2-Hydroxy-4-(trifluoromethyl)pyridine.

  • Contamination: The sample might be contaminated with starting materials from its synthesis, residual solvents, or other reagents.

  • Reaction with Solvent: The compound might be reacting with the solvent, especially if the solvent is not inert or contains impurities.

To troubleshoot, it is recommended to analyze a freshly opened sample as a reference and ensure that all solvents and reagents are of high purity. If degradation is suspected, a forced degradation study can help identify the potential degradation products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color darkening) of the compound upon storage. Exposure to light or air, leading to potential photodegradation or oxidation.Store the compound in an amber, tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.
Inconsistent reaction yields or formation of unknown byproducts. Degradation of the starting material, this compound, before or during the reaction.1. Verify the purity of the starting material using a suitable analytical method like HPLC or GC before use. 2. Ensure reaction conditions are free from excessive light, moisture, and strong acidic or basic contaminants unless they are part of the intended reaction.
Poor reproducibility of analytical results (e.g., HPLC peak areas). Instability of the compound in the analytical solvent or during the analytical procedure.1. Prepare fresh solutions for analysis and analyze them promptly. 2. Evaluate the stability of the compound in the chosen analytical solvent by analyzing the solution at different time points. 3. Ensure the analytical method (e.g., HPLC mobile phase) is not promoting degradation.

Stability Data Summary

Table 1: Hypothetical Stability of this compound in Various Solvents at 50°C for 24 hours

Solvent System Condition Parent Compound Remaining (%) Major Degradation Product(s)
AcetonitrileNeutral>99%None Detected
MethanolNeutral>99%None Detected
WaterNeutral (pH 7)~98%Minor formation of 2-Hydroxy-4-(trifluoromethyl)pyridine
0.1 M HCl (aq)Acidic~85%2-Hydroxy-4-(trifluoromethyl)pyridine
0.1 M NaOH (aq)Basic~90%2-Hydroxy-4-(trifluoromethyl)pyridine
3% H₂O₂ (aq)Oxidative>95%Minor unidentified polar impurities

Table 2: Hypothetical Photostability of this compound (Solid and Solution) after Exposure to UV Light (ICH Q1B conditions)

State Solvent Parent Compound Remaining (%) Observations
SolidN/A>98%Slight yellowing of the solid material.
SolutionAcetonitrile~95%Formation of minor, unidentified degradation products.
SolutionMethanol~94%Formation of minor, unidentified degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent where it is known to be stable, such as acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours. At the same time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for 24 hours. At the specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound (1 mg/mL in a stable solvent like acetonitrile) for 48 hours. Analyze samples at various time points.

  • Photodegradation: Expose the solid compound and a solution (1 mg/mL in a photochemically stable solvent like acetonitrile) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours and 200 watt hours/square meter). A control sample should be kept in the dark under the same temperature conditions.

3. Analysis:

  • Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC (RP-HPLC) method for the analysis of this compound and its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm (This should be optimized based on the UV-Vis spectrum of the compound and its expected degradation products).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Prepare 1 mg/mL Stock Solution in Acetonitrile acid Acid Hydrolysis (1 M HCl, 60°C) start->acid base Base Hydrolysis (1 M NaOH, 60°C) start->base oxidation Oxidative Degradation (30% H2O2, RT) start->oxidation thermal Thermal Degradation (Solid & Solution, 80°C) start->thermal photo Photodegradation (UV/Vis Light) start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Identify & Quantify Degradants) hplc->data

Caption: Experimental workflow for the forced degradation study.

logical_relationship cluster_degradation Degradation Pathways cluster_products Potential Products compound This compound hydrolysis Hydrolysis (Acid/Base) compound->hydrolysis Stress Condition photodegradation Photodegradation (UV Light) compound->photodegradation Stress Condition product1 2-Hydroxy-4-(trifluoromethyl)pyridine hydrolysis->product1 Leads to product2 Other Photoproducts photodegradation->product2 Leads to

Caption: Potential degradation pathways and products.

References

Troubleshooting low conversion rates in trifluoromethylpyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in trifluoromethylpyridine reactions.

Troubleshooting Guide: Low Conversion Rates

Issue 1: Low to No Conversion of Starting Material

You've set up your trifluoromethylation reaction, but analysis shows a low yield of the desired product and a significant amount of unreacted starting material. Here are potential causes and actionable solutions.

Possible Causes & Solutions

  • Inadequate Activation of the Trifluoromethylating Agent: Many trifluoromethylating agents require an initiator or catalyst to generate the reactive CF3 species.

    • Solution: For radical reactions using reagents like sodium trifluoromethanesulfinate (Langlois' reagent), ensure you have an appropriate initiator, such as tert-butyl hydroperoxide (TBHP), or are using photochemical conditions if required.[1][2] For nucleophilic trifluoromethylations, the choice of catalyst and reaction conditions is critical to activate the pyridine ring.[3][4]

  • Suboptimal Reaction Temperature: The temperature might be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Conversely, if decomposition is suspected, try running the reaction at a lower temperature.[5]

  • Incorrect Solvent Choice: The solvent can significantly impact the solubility of reagents and the reaction mechanism.

    • Solution: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile and dimethyl sulfoxide (DMSO) are commonly used.[6] Always verify the compatibility of your trifluoromethylating agent with the chosen solvent.[7]

  • Electronic Effects of the Pyridine Substrate: The electronic properties of your pyridine substrate heavily influence its reactivity.

    • Solution: Electron-rich pyridines are generally more reactive in electrophilic trifluoromethylations, while electron-deficient pyridines may require harsher conditions or a different synthetic approach.[1][6] For electron-poor pyridines, consider methods involving nucleophilic attack or activation of the pyridine ring, for instance, through N-oxide formation or hydrosilylation.[3][8][9]

  • Presence of Inhibitors: Trace impurities or certain functional groups on your substrate can inhibit the reaction.

    • Solution: Ensure all reagents and solvents are pure and dry. If your substrate contains sensitive functional groups, consider using protecting groups. The addition of radical scavengers like TEMPO can help determine if a radical pathway is involved and being inhibited.[6]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low conversion rates.

TroubleshootingWorkflow Start Low Conversion Observed CheckReagents Verify Reagent Purity & Stoichiometry Start->CheckReagents CheckReagents->Start Impurity/Stoichiometry Issue CheckConditions Evaluate Reaction Conditions CheckReagents->CheckConditions Reagents OK CheckConditions->Start Condition Issue (Temp, Solvent) SubstrateIssue Assess Substrate Reactivity CheckConditions->SubstrateIssue Conditions Standard SubstrateIssue->Start Electronic/Steric Issue MechanismIssue Investigate Reaction Mechanism SubstrateIssue->MechanismIssue Substrate Compatible MechanismIssue->Start Inhibition/Side Reaction Optimize Systematic Optimization MechanismIssue->Optimize Mechanism Understood RadicalMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Product Formation CF3SO2Na CF3SO2Na (Langlois' Reagent) CF3_radical •CF3 CF3SO2Na->CF3_radical Light Light (hν) Light->CF3SO2Na Oxidation Pyridine Pyridine Substrate CF3_radical->Pyridine Addition Radical_Adduct Pyridinyl Radical Intermediate Pyridine->Radical_Adduct Product_Cation Trifluoromethyl- pyridinium Cation Radical_Adduct->Product_Cation Oxidation Oxidant Oxidant (e.g., O2) Oxidant->Radical_Adduct Final_Product Trifluoromethylpyridine Product_Cation->Final_Product Rearomatization

References

Technical Support Center: Purification of 2-Methoxy-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of 2-Methoxy-4-(trifluoromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the preparation of this compound?

A1: The most common impurities encountered during the synthesis of this compound, which is typically prepared by the methoxylation of 2-chloro-4-(trifluoromethyl)pyridine with sodium methoxide, are:

  • Unreacted Starting Material: 2-chloro-4-(trifluoromethyl)pyridine.

  • Hydrolysis By-product: 2-hydroxy-4-(trifluoromethyl)pyridine (existing in tautomeric equilibrium with 4-(trifluoromethyl)-2-pyridone).

  • Residual Solvents: Methanol and dichloromethane from the reaction and workup steps.[1]

Q2: How can I monitor the progress of the reaction to minimize the presence of the starting material impurity?

A2: The reaction progress can be effectively monitored by Gas Chromatography (GC) to ensure the complete conversion of the starting material, 2-chloro-4-(trifluoromethyl)pyridine.[2]

Q3: What are the key physical property differences between the product and the main impurities that can be exploited for purification?

A3: The physical properties of the desired product and its main impurities are distinct, which allows for their separation:

  • This compound is a liquid with a boiling point of approximately 172.9 °C.[3]

  • 2-chloro-4-(trifluoromethyl)pyridine is a liquid with a lower boiling point of 146-147 °C.[4][5]

  • 2-hydroxy-4-(trifluoromethyl)pyridine is a white to light yellow solid with a melting point of 161-165 °C.[1]

Q4: At a high level, what are the recommended purification strategies?

A4: A multi-step purification strategy is generally recommended:

  • Filtration: To remove any insoluble materials after the reaction.[2]

  • Solvent Removal: Distillation under reduced pressure to remove the bulk of the reaction solvent (e.g., methanol).[2]

  • Aqueous Workup/Extraction: To remove water-soluble by-products and unreacted sodium methoxide.

  • Acid-Base Extraction: To specifically remove the acidic hydrolysis by-product.

  • Fractional Vacuum Distillation: To separate the final product from the unreacted starting material.

Troubleshooting Guides

Issue 1: Presence of Unreacted 2-chloro-4-(trifluoromethyl)pyridine in the Final Product

Symptom: GC-MS analysis of the purified product shows a peak corresponding to the starting material. 1H NMR may also show characteristic peaks of the impurity.

Cause: Incomplete reaction or inefficient purification.

Troubleshooting Steps:

  • Reaction Monitoring: Ensure the reaction has gone to completion by taking aliquots and analyzing them by GC until the starting material peak is absent or below an acceptable threshold.

  • Fractional Vacuum Distillation: Due to the difference in boiling points (this compound: ~173 °C; 2-chloro-4-(trifluoromethyl)pyridine: 146-147 °C), fractional vacuum distillation is the most effective method for separation.

    • Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency.

    • Monitor the head temperature closely. The lower-boiling 2-chloro-4-(trifluoromethyl)pyridine will distill first.

    • Collect fractions and analyze each by GC to determine their purity.

Issue 2: Presence of the Hydrolysis By-product, 2-hydroxy-4-(trifluoromethyl)pyridine

Symptom: The presence of a solid in the crude product, or analytical data (e.g., a distinct set of peaks in NMR) indicating the presence of the pyridone/pyridinol tautomer.

Cause: Presence of water in the reaction mixture, leading to the hydrolysis of the starting material or product.

Troubleshooting Steps:

  • Anhydrous Reaction Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Acid-Base Extraction: This is a highly effective method for removing the acidic 2-hydroxy-4-(trifluoromethyl)pyridine (pKa ≈ 10.76) from the much less basic desired product (pKa ≈ 1.04).[1][2]

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a dilute aqueous base solution (e.g., 1M sodium carbonate or a dilute sodium hydroxide solution). The acidic impurity will be deprotonated and extracted into the aqueous layer.

    • Separate the aqueous layer.

    • Wash the organic layer with water and then brine to remove any residual base and water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

Data Presentation

Table 1: Physical and Analytical Data of Product and Key Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)Melting Point (°C)pKa (predicted)Key 1H NMR Signals (CDCl3, δ ppm)
This compound (Product) C7H6F3NO177.12Liquid~172.9N/A~1.04[2]Data not available, expected signals for methoxy and aromatic protons.
2-chloro-4-(trifluoromethyl)pyridine (Starting Material) C6H3ClF3N181.54Liquid146-147[4][5]N/AN/A8.60 (d), 7.58 (s), 7.46 (d)[6]
2-hydroxy-4-(trifluoromethyl)pyridine (Hydrolysis By-product) C6H4F3NO163.10SolidN/A161-165[1]~10.76[1]Data not available, expected signals for aromatic protons and a broad OH/NH peak.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of 2-hydroxy-4-(trifluoromethyl)pyridine
  • Dissolution: Dissolve the crude this compound in 5-10 volumes of dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous sodium carbonate solution.

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate and drain the lower organic layer.

  • Repeat: Repeat the extraction of the organic layer with the sodium carbonate solution one more time.

  • Washing: Wash the organic layer with an equal volume of water, followed by a wash with saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Protocol 2: Fractional Vacuum Distillation
  • Setup: Assemble a fractional vacuum distillation apparatus with a Vigreux column, a short-path distillation head, and receiving flasks. Ensure all joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude product to the distillation flask along with a magnetic stir bar.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask in a heating mantle.

  • Fraction Collection:

    • Fraction 1 (Foreshot): Collect any low-boiling solvents first.

    • Fraction 2 (Impurity): The temperature at the distillation head will rise and stabilize at the boiling point of 2-chloro-4-(trifluoromethyl)pyridine at the given pressure. Collect this fraction in a separate flask.

    • Fraction 3 (Product): After the first impurity has been removed, the temperature will rise again and stabilize at the boiling point of this compound. Collect this fraction as the purified product.

  • Analysis: Analyze all fractions by GC or NMR to confirm their identity and purity.

Visualizations

experimental_workflow crude_product Crude 2-Methoxy-4- (trifluoromethyl)pyridine dissolve Dissolve in Dichloromethane crude_product->dissolve acid_base_extraction Acid-Base Extraction (wash with 1M Na2CO3) dissolve->acid_base_extraction aqueous_layer Aqueous Layer (contains deprotonated 2-hydroxy-4-(trifluoromethyl)pyridine) acid_base_extraction->aqueous_layer Impurity Removed organic_layer Organic Layer acid_base_extraction->organic_layer wash Wash with Water and Brine organic_layer->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate distillation_feed Concentrated Crude Product concentrate->distillation_feed distillation Fractional Vacuum Distillation distillation_feed->distillation fraction1 Fraction 1: 2-chloro-4-(trifluoromethyl)pyridine (Lower Boiling Point) distillation->fraction1 Separation fraction2 Fraction 2: Pure 2-Methoxy-4- (trifluoromethyl)pyridine distillation->fraction2

Caption: Purification workflow for this compound.

troubleshooting_logic start Analyze Purified Product (GC-MS, NMR) check_purity Is Purity > 99%? start->check_purity pure Product is Pure check_purity->pure Yes impure Impurities Detected check_purity->impure No check_impurity_bp Does impurity have a lower boiling point? impure->check_impurity_bp check_impurity_acidity Is the impurity acidic? check_impurity_bp->check_impurity_acidity No fractional_distillation Perform Fractional Vacuum Distillation check_impurity_bp->fractional_distillation Yes (e.g., starting material) acid_base_wash Perform Acid-Base Extraction check_impurity_acidity->acid_base_wash Yes (e.g., hydrolysis product) fractional_distillation->start acid_base_wash->start

Caption: Troubleshooting decision tree for impurity removal.

References

Technical Support Center: High-Throughput Optimization of Reactions Involving Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing high-throughput reactions with trifluoromethylpyridines.

General Troubleshooting and FAQs

Q1: My high-throughput screening (HTS) reaction with a trifluoromethylpyridine substrate is showing low to no conversion. What are the common initial checks?

A1: When encountering low or no product formation in HTS reactions, a systematic check of fundamental parameters is crucial. Start by verifying:

  • Reagent Quality: Ensure the purity and stability of your trifluoromethylpyridine starting material, coupling partner, and all reagents. Trifluoromethylpyridine derivatives can sometimes be challenging substrates.

  • Inert Atmosphere: Many cross-coupling reactions are sensitive to oxygen.[1] Ensure that the reaction plates are prepared and sealed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed.[1]

  • Dispensing Accuracy: In HTS, accurate dispensing of reagents at small volumes is critical. Verify the calibration and performance of your liquid handling robotics.

  • Heating and Agitation: Confirm that the heating blocks are providing uniform temperature across the entire 96-well plate and that agitation is sufficient to ensure proper mixing in each well.

Q2: How can I minimize the risk of false negatives or positives in my HTS campaign?

A2: To ensure the reliability of your HTS results, consider the following:

  • Run Reactions in Duplicate or Triplicate: This helps to identify outliers and ensures the reproducibility of your findings.

  • Include Control Reactions: Run wells with no catalyst, no ligand, or no base to establish a baseline and identify background reactions.

  • Use an Internal Standard: Incorporating an internal standard in each reaction well allows for more accurate quantification of product yield by analytical techniques like LC-MS or GC-MS.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation. However, reactions involving electron-deficient trifluoromethylpyridines can present unique challenges.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem Potential Cause Troubleshooting Strategy
Low to No Product Yield Catalyst Inactivity: The Pd(0) active species is not being generated or is being deactivated. The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalyst.• Use pre-formed, air-stable Pd(0) precatalysts (e.g., XPhos Pd G3). • Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) that can promote the reaction.[1] • Increase catalyst loading, although this should be optimized to balance cost and yield.[2]
Ineffective Base: The base may not be strong enough or soluble enough to facilitate the transmetalation step.• Screen a panel of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[1] • For anhydrous conditions, ensure the base is finely powdered and dry.[1]
Protodeboronation of Boronic Acid: The boronic acid is being replaced by a hydrogen atom before cross-coupling can occur. This is a common issue with heteroaromatic boronic acids.• Use anhydrous solvents and reagents.[1] • Consider using more stable boronic esters (e.g., MIDA boronates or pinacol esters). • Employ a weaker base to minimize the rate of protodeboronation.
Significant Side Product Formation Homocoupling of Boronic Acid: Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen.• Ensure rigorous exclusion of oxygen through proper degassing of solvents and maintaining an inert atmosphere.[1] • Use a slight excess of the boronic acid (1.1-1.2 equivalents) to favor the cross-coupling pathway.[1]
Hydrodehalogenation: The starting trifluoromethylpyridine halide is reduced, replacing the halogen with a hydrogen atom.• Ensure a strictly inert atmosphere to minimize sources of hydrogen. • Use a ligand that promotes rapid reductive elimination.
Suzuki-Miyaura Coupling: Quantitative Data

The following table summarizes the effect of different ligands and bases on the yield of the Suzuki-Miyaura coupling of 4-bromobenzotrifluoride with furan-2-yltrifluoroborate. While not a trifluoromethylpyridine, this provides a relevant model for an electron-deficient system.

Ligand (2 mol%) Base (2 equiv) Solvent Temperature (°C) Yield (%) Reference
RuPhosNa₂CO₃Ethanol8591[3]
SPhosK₃PO₄1,4-Dioxane10085[3]
XPhosK₃PO₄1,4-Dioxane10082[3]
P(t-Bu)₃K₃PO₄1,4-Dioxane10075[3]
Experimental Protocol: High-Throughput Suzuki-Miyaura Coupling

This protocol is a general guideline for a 96-well plate format and should be optimized for specific substrates.

  • Stock Solution Preparation: Prepare stock solutions of the trifluoromethylpyridine halide, boronic acid/ester, palladium precatalyst, ligand, and base in a suitable anhydrous solvent (e.g., 1,4-dioxane, THF).

  • Plate Preparation: In an inert atmosphere glovebox, use an automated liquid handler to dispense the stock solutions into the wells of a 96-well reaction plate according to the experimental design.

  • Reaction Execution: Seal the reaction plate with a pierceable, solvent-resistant cap. Place the plate on a heating block with agitation and heat to the desired temperature for the specified time.

  • Quenching and Work-up: After the reaction, cool the plate to room temperature. Quench each well with a small amount of water or methanol.

  • Analysis: Dilute the reaction mixtures and analyze by UPLC-MS or GC-MS to determine the product yield in each well.[4]

Logical Workflow for Suzuki-Miyaura Troubleshooting

Suzuki_Troubleshooting Start Low/No Conversion Reagent_Check Check Reagent Purity & Inertness Start->Reagent_Check Catalyst_Screen Screen Catalysts & Ligands Reagent_Check->Catalyst_Screen Reagents OK Base_Solvent_Screen Screen Bases & Solvents Catalyst_Screen->Base_Solvent_Screen Still Low Yield Success Optimized Conditions Catalyst_Screen->Success Improved Yield Boronic_Acid_Stability Address Protodeboronation Base_Solvent_Screen->Boronic_Acid_Stability Still Low Yield Base_Solvent_Screen->Success Improved Yield Boronic_Acid_Stability->Success Improved Yield

Caption: A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for forming C-N bonds. The electron-withdrawing nature of the trifluoromethyl group can make the pyridine ring more susceptible to nucleophilic attack, but catalyst inhibition can still be a challenge.

Troubleshooting Guide: Buchwald-Hartwig Amination
Problem Potential Cause Troubleshooting Strategy
Low to No Product Yield Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst and deactivate it. Aryl chlorides are generally less reactive than bromides or iodides.• Use a precatalyst to ensure efficient generation of the active Pd(0) species.[5] • Screen bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos.[1] • If starting with an aryl chloride, consider switching to the corresponding bromide or iodide for higher reactivity.[5]
Incorrect Base: The base may be too weak to deprotonate the amine or facilitate the catalytic cycle.• Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used.[1] • Screen different bases to find the optimal one for your substrate combination.
Solvent Effects: The solvent can impact reagent solubility and catalyst stability.• Toluene, dioxane, and THF are commonly used.[1] • Avoid using coordinating solvents like acetonitrile or pyridine which can inhibit the catalyst.[1]
Side Product Formation Hydrodehalogenation: The aryl halide is reduced instead of undergoing amination.• Ensure a strictly inert atmosphere. • Use a ligand that promotes rapid C-N reductive elimination.
Aryl Halide Homocoupling: Two molecules of the aryl halide couple together.• Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2). • Use a ligand that favors C-N bond formation.
Experimental Protocol: High-Throughput Buchwald-Hartwig Amination

This protocol is a general guideline for a 96-well plate format and should be optimized for specific substrates.

  • Stock Solution Preparation: Prepare stock solutions of the trifluoromethylpyridine halide, amine, palladium precatalyst, ligand, and base in a suitable anhydrous solvent (e.g., toluene, 1,4-dioxane).

  • Plate Preparation: In an inert atmosphere glovebox, dispense the stock solutions into the wells of a 96-well reaction plate.

  • Reaction Execution: Seal the plate and heat with agitation to the desired temperature.

  • Quenching and Work-up: After cooling, quench the reactions and prepare for analysis.

  • Analysis: Analyze the product yield in each well using LC-MS or GC-MS.[6]

Experimental Workflow for HTE Reaction Optimization

HTE_Workflow cluster_prep Preparation cluster_execution Execution (Inert Atmosphere) cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions Plate_Design Design 96-Well Plate Layout Stock_Solutions->Plate_Design Dispense Automated Dispensing Plate_Design->Dispense Seal_React Seal Plate & React Dispense->Seal_React Quench Quench Reactions Seal_React->Quench Analyze LC-MS/GC-MS Analysis Quench->Analyze Data_Analysis Data Analysis & Hit Identification Analyze->Data_Analysis

Caption: A general workflow for high-throughput experimentation.

Other Important Reactions

Sonogashira Coupling

Q: I am having trouble with a Sonogashira coupling involving a trifluoromethylpyridine. What are the key parameters to optimize?

A: For Sonogashira couplings, especially with electron-deficient substrates, consider the following:

  • Catalyst System: Both palladium and copper catalysts are typically used. The choice of phosphine ligand for the palladium catalyst is critical, with bulky, electron-rich ligands often giving better results.[7]

  • Base: An amine base such as triethylamine or diisopropylethylamine is commonly employed.

  • Solvent: A variety of solvents can be used, including THF, DMF, and acetonitrile.

  • Copper-Free Conditions: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), consider using a copper-free Sonogashira protocol.[8]

C-H Functionalization and Minisci Reaction

Q: How can I control the regioselectivity of C-H functionalization on a trifluoromethylpyridine ring?

A: Regioselectivity in C-H functionalization is a significant challenge.[9]

  • Directing Groups: The use of a directing group can help to steer the functionalization to a specific position.

  • Radical Reactions (Minisci-type): For electron-deficient pyridines, radical additions often occur at the C2 and C4 positions. The regioselectivity can be influenced by the nature of the radical, the solvent, and the presence of additives.

  • Photocatalysis: Visible-light photoredox catalysis can provide alternative pathways for C-H functionalization under mild conditions.[10]

Photocatalytic Reactions

Q: What are the advantages of using photocatalysis for the high-throughput optimization of trifluoromethylpyridine reactions?

A: Photocatalysis offers several benefits for HTS:

  • Mild Reaction Conditions: Reactions are often run at room temperature, which can improve functional group tolerance.[11]

  • Unique Reactivity: Photocatalysis can enable transformations that are difficult to achieve with traditional thermal methods.

  • HTE Compatibility: Light-mediated reactions can be readily adapted to 96-well plate formats using specialized photoreactors.[12]

References

Validation & Comparative

Comparative NMR Analysis of 2-Methoxy-4-(trifluoromethyl)pyridine and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Synthetic Chemistry and Drug Discovery

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methoxy-4-(trifluoromethyl)pyridine and two structurally related alternatives: 2-methoxypyridine and 2-chloro-4-(trifluoromethyl)pyridine. Understanding the NMR profiles of these compounds is crucial for their unambiguous identification, purity assessment, and for predicting the electronic effects of substituents on the pyridine ring, a common scaffold in medicinal chemistry.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz). Data for this compound is based on predicted values, while the data for the alternative compounds are derived from experimental sources. All spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
This compound (Predicted)CDCl₃8.32d5.2H-6
7.15sH-3
7.05d5.2H-5
3.98s-OCH₃
2-Methoxypyridine (Experimental)[1]CDCl₃8.16ddd5.0, 2.0, 0.9H-6
7.52ddd8.5, 7.3, 2.0H-4
6.82ddd7.3, 5.0, 0.9H-5
6.72dt8.5, 0.9H-3
3.92s-OCH₃
2-Chloro-4-(trifluoromethyl)pyridine (Experimental)[2]CDCl₃8.60d5.1H-6
7.58sH-3
7.46d5.8H-5

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ, ppm)Assignment
This compound (Predicted)CDCl₃165.0C-2
149.5 (q, J=34.0)C-4
148.0C-6
123.0 (q, J=273.0)-CF₃
115.0 (q, J=4.0)C-5
105.0 (q, J=4.0)C-3
54.0-OCH₃
2-Methoxypyridine (Experimental)CDCl₃164.3C-2
147.1C-6
138.6C-4
116.7C-5
111.3C-3
53.3-OCH₃
2-Chloro-4-(trifluoromethyl)pyridine (Experimental)[2]CDCl₃152.7C-2
150.9C-6
141.0 (q, J = 34.8)C-4
122.0 (q, J = 274.7)-CF₃
120.6 (q, J = 3.9)C-3
118.1 (q, J = 3.4)C-5

Experimental Protocols

A standardized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is outlined below. This protocol is suitable for the analysis of the compounds discussed in this guide.

1. Sample Preparation

  • Weigh approximately 5-20 mg of the solid sample or dispense 10-30 µL of the liquid sample into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube, ensuring a minimum sample height of 4 cm.

  • If required, add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

2. NMR Spectrometer and Parameters

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).[3]

  • Spectral Width: 12-16 ppm.[4]

  • Acquisition Time: 2-4 seconds.[4]

  • Relaxation Delay: 1-5 seconds.[3]

  • Number of Scans: 16-64 scans.[3]

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.[4]

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.[3]

  • Number of Scans: 1024-8192 scans, owing to the low natural abundance of the ¹³C isotope.[3]

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum to ensure all peaks have a positive, absorptive lineshape.

  • Apply baseline correction to obtain a flat baseline.

  • Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent signal (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Identify and label the chemical shift of each peak.

Mandatory Visualization

The following diagrams illustrate the molecular structure and key NMR signaling pathways for this compound.

Caption: Molecular structure of this compound with atom numbering.

G cluster_couplings Spin-Spin Coupling H6 H-6 Doublet H5 H-5 Doublet J_56 J(H5-H6) H5->J_56 H3 H-3 Singlet (No coupling) J_56->H6

Caption: Predicted ¹H NMR signaling pathways for the aromatic protons of this compound.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methoxy-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel chemical entities is paramount. This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 2-Methoxy-4-(trifluoromethyl)pyridine, a key heterocyclic building block in medicinal chemistry. In the absence of direct experimental spectra in publicly available literature, this guide presents a theoretically derived fragmentation pathway, offering a robust framework for compound identification and characterization. Furthermore, a comparison with alternative analytical techniques is provided to offer a comprehensive analytical workflow.

Predicted Mass Spectrometry Fragmentation Pattern

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating molecular structures by analyzing the fragmentation patterns of ionized molecules. For this compound, the fragmentation is anticipated to be driven by the stability of the pyridine ring and the nature of its substituents. The proposed fragmentation cascade is initiated by the formation of a molecular ion ([M]⁺˙) upon electron impact.

The primary fragmentation pathways are expected to involve the cleavage of the methoxy and trifluoromethyl groups, as well as the characteristic ring fissions of the pyridine core. The relative abundance of the resulting fragment ions will be dictated by their stability.

Fragment Ion (m/z) Proposed Structure/Loss Notes
177[C₇H₆F₃NO]⁺˙ (Molecular Ion)The parent ion, representing the intact molecule.
162[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
148[M - CHO]⁺˙Loss of formaldehyde via rearrangement of the methoxy group.
147[M - CH₂O]⁺Loss of a formaldehyde molecule.
108[M - CF₃]⁺Loss of the trifluoromethyl radical.
79[C₅H₄N]⁺Pyridine cation radical, a common fragment for pyridine derivatives.
52[C₄H₄]⁺˙Resulting from the cleavage of the pyridine ring.

Experimental Protocol: Theoretical Prediction of EI-MS Fragmentation

The fragmentation pattern was predicted based on established principles of mass spectrometry for organic compounds, particularly substituted pyridines. The prediction involves the following logical steps:

  • Molecular Ion Formation: Ionization of the molecule by electron impact to form the molecular ion radical cation, [M]⁺˙.

  • Alpha-Cleavage: Fission of the bond beta to the heteroatom (nitrogen) or the aromatic ring. For the methoxy group, this can lead to the loss of a methyl radical (CH₃˙).

  • Rearrangement Reactions: Hydrogen rearrangements, such as a McLafferty-type rearrangement, can lead to the elimination of neutral molecules like formaldehyde (CH₂O).

  • Cleavage of Substituents: The bond between the pyridine ring and the trifluoromethyl group can cleave, leading to the loss of a CF₃˙ radical.

  • Ring Fission: Fragmentation of the pyridine ring itself, a common pathway for heterocyclic aromatic compounds, can lead to smaller charged fragments.

Comparative Analytical Techniques

While mass spectrometry provides invaluable structural information, a multi-technique approach is often essential for unambiguous compound characterization.

Analytical Technique Information Provided Advantages Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the chemical environment of each atom.Provides definitive structural elucidation and stereochemical information.Requires larger sample quantities compared to MS; less sensitive.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Quick and non-destructive.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the compound in a mixture.High resolution and sensitivity for quantitative analysis.Does not provide direct structural information.

Experimental Protocol: A General Workflow for Compound Characterization

A typical workflow for the comprehensive analysis of a compound like this compound would involve:

  • Purity Assessment: Initial analysis by HPLC to determine the purity of the sample.

  • Structural Elucidation:

    • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired to determine the complete chemical structure.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, and MS/MS is performed to study the fragmentation pattern and confirm the proposed structure.

  • Functional Group Analysis: IR spectroscopy is used to confirm the presence of key functional groups (e.g., C-O, C-F, aromatic C-H).

Visualizing the Fragmentation and Workflow

To better illustrate the proposed fragmentation pathway and a comparative experimental workflow, the following diagrams have been generated using the DOT language.

fragmentation_pathway M [M]⁺˙ (m/z 177) This compound F1 [M - CH₃]⁺ (m/z 162) M->F1 - CH₃˙ F2 [M - CH₂O]⁺ (m/z 147) M->F2 - CH₂O F3 [M - CF₃]⁺ (m/z 108) M->F3 - CF₃˙ F4 [C₅H₄N]⁺ (m/z 79) F3->F4 - CO F5 [C₄H₄]⁺˙ (m/z 52) F4->F5 - HCN

Caption: Proposed EI-MS fragmentation pathway of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_structure Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC) Purification->Purity Structure Structural Elucidation Purity->Structure Functional Functional Group ID (IR) Structure->Functional NMR NMR (¹H, ¹³C, ¹⁹F) Structure->NMR MS Mass Spectrometry (HRMS, MS/MS) Structure->MS

Caption: A comprehensive workflow for the analytical characterization of a chemical compound.

A Comparative Analysis of Reactivity: 2-Methoxy- vs. 2-Chloro-4-(Trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. This guide provides an objective comparison of the reactivity of 2-methoxy-4-(trifluoromethyl)pyridine and 2-chloro-4-(trifluoromethyl)pyridine, two key intermediates in medicinal and agrochemical research. The comparison is based on established principles of organic chemistry and supported by available experimental data for these and analogous compounds.

The reactivity of substituted pyridines is critically influenced by the nature of the substituent at the 2-position and the electronic effects of other groups on the ring. In the case of 2-methoxy- and 2-chloro-4-(trifluoromethyl)pyridine, the powerful electron-withdrawing trifluoromethyl group at the 4-position significantly activates the 2-position towards nucleophilic attack. However, the intrinsic properties of the methoxy and chloro substituents lead to distinct reactivity profiles in key synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the pyridine ring is a fundamental transformation for introducing a wide range of functionalities. The reaction generally proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. The stability of this intermediate is a key factor in determining the reaction rate.

The electron-withdrawing trifluoromethyl group at the 4-position strongly stabilizes the Meisenheimer complex, making both substrates susceptible to SNAr. However, the nature of the leaving group at the 2-position dictates the relative reactivity. In general, for SNAr reactions, the leaving group ability follows the order I > Br > Cl > F for halides, as the carbon-halogen bond strength is often a determining factor in the rate-limiting expulsion of the leaving group. When the initial attack of the nucleophile is the rate-determining step, the highly electronegative fluorine can accelerate the reaction by stabilizing the intermediate through a strong inductive effect, leading to a reactivity order of F > Cl > Br > I.[1]

Between a chloro and a methoxy group, the chloride ion is a significantly better leaving group than the methoxide ion due to its lower basicity and the weaker C-Cl bond compared to the C-O bond. Consequently, 2-chloro-4-(trifluoromethyl)pyridine is expected to be substantially more reactive towards a wide range of nucleophiles in SNAr reactions under standard conditions.

While the methoxy group is generally considered a poor leaving group, its displacement from an activated pyridine ring is possible, particularly with strong nucleophiles and/or under forcing conditions. For instance, amination of methoxypyridines can be achieved using reagents like sodium hydride and lithium iodide.[2]

Quantitative Data Summary for SNAr Reactions
SubstrateNucleophileReaction ConditionsProductYield (%)Comments
2-Chloro-4-(trifluoromethyl)pyridine Various AminesKF, water, 80-100 °C2-Amino-4-(trifluoromethyl)pyridine derivativesGood to ExcellentThe trifluoromethyl group enhances reactivity, making it comparable to more activated systems like pyrimidines.[3]
2-Chloro-4-(trifluoromethyl)pyridine MorpholineDioxane, 100 °C, 2h2-Morpholino-4-(trifluoromethyl)pyridine95High reactivity due to the chloro leaving group and CF3 activation.
This compound Aliphatic AminesNaH, LiI, THF2-Amino-4-(trifluoromethyl)pyridine derivativesModerate to GoodRequires specific activation of the methoxy group for displacement.[4]
This compound Sodium MethoxideMethanol, refluxNo reaction-The methoxy group is generally not displaced by another methoxide ion.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is well-established, with the general trend being I > Br > OTf > Cl. Aryl ethers, such as methoxy-substituted pyridines, are typically unreactive as electrophiles in standard cross-coupling reactions due to the strength of the C-O bond. However, specialized catalyst systems have been developed to enable the coupling of aryl ethers.

For 2-chloro-4-(trifluoromethyl)pyridine , the C-Cl bond readily participates in oxidative addition to a Pd(0) catalyst, initiating the catalytic cycles of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. In contrast, This compound is generally considered a poor substrate for these standard cross-coupling reactions where it is the electrophilic partner.

Quantitative Data Summary for Cross-Coupling Reactions
Reaction TypeSubstrateCoupling PartnerCatalyst SystemProductYield (%)
Suzuki-Miyaura 2-Chloro-4-(trifluoromethyl)pyridine Arylboronic acidPd(OAc)₂, SPhos, K₃PO₄2-Aryl-4-(trifluoromethyl)pyridine70-95
Suzuki-Miyaura This compound Arylboronic acidStandard Pd catalystsNo reaction or very low yieldC-O bond is not readily cleaved by standard Pd(0) catalysts.
Buchwald-Hartwig Amination 2-Chloro-4-(trifluoromethyl)pyridine Primary/Secondary AminePd₂(dba)₃, XPhos, NaOtBu2-Amino-4-(trifluoromethyl)pyridine80-98
Buchwald-Hartwig Amination This compound Primary/Secondary AmineStandard Pd catalystsNo reactionC-O bond is inert to oxidative addition under these conditions.
Sonogashira 2-Chloro-4-(trifluoromethyl)pyridine Terminal AlkynePd(PPh₃)₂Cl₂, CuI, Base2-Alkynyl-4-(trifluoromethyl)pyridine75-90
Sonogashira This compound Terminal AlkyneStandard Pd/Cu catalystsNo reactionC-O bond is unreactive.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine

Materials:

  • 2-Chloro-4-(trifluoromethyl)pyridine

  • Amine (e.g., morpholine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 2-chloro-4-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv.).

  • Add acetonitrile (5 mL) to dissolve the starting material.

  • Add the amine (1.2 mmol, 1.2 equiv.) followed by potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Fit the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • 2-Chloro-4-(trifluoromethyl)pyridine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • To a Schlenk tube, add 2-chloro-4-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous and degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

General Protocol for Buchwald-Hartwig Amination

Materials:

  • 2-Chloro-4-(trifluoromethyl)pyridine

  • Amine (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

  • Microwave reaction vial

Procedure:

  • In a microwave reaction vial, combine 2-chloro-4-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.).

  • Seal the vial and evacuate and backfill with an inert gas.

  • Add anhydrous and degassed toluene (5 mL).

  • Heat the reaction mixture in a microwave reactor to 130-150 °C for 30-60 minutes.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing Reaction Pathways

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Py_X 2-X-4-(CF3)Pyridine (X = Cl or OMe) Meisenheimer Meisenheimer Complex Py_X->Meisenheimer Nucleophilic Attack (Rate-determining for Cl, slower for OMe) Nu Nucleophile (Nu-) Nu->Meisenheimer Product 2-Nu-4-(CF3)Pyridine Meisenheimer->Product Elimination of X- (Faster for Cl) Leaving_Group Leaving Group (X-) Meisenheimer->Leaving_Group

Nucleophilic Aromatic Substitution (SNAr) Pathway

Cross_Coupling_Workflow Reactants Reactants: 2-Chloro-4-(CF3)Pyridine + Coupling Partner Reaction_Setup Reaction Setup: Inert Atmosphere, Solvent, Heat Reactants->Reaction_Setup Catalyst_System Catalyst System: Pd Source + Ligand + Base Catalyst_System->Reaction_Setup Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Final_Product Final Product Purification->Final_Product

General Cross-Coupling Experimental Workflow

Conclusion

References

A Comparative Guide to the Structure-Activity Relationship of Trifluoromethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethyl (-CF3) group into a pyridine or pyrimidine scaffold has proven to be a highly effective strategy in modern medicinal chemistry. This guide provides a comparative analysis of the structure-activity relationships (SAR) of trifluoromethylpyridine and its bioisosteric analog, trifluoromethylpyrimidine, derivatives targeting key proteins in cellular signaling: Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt), Proline-rich Tyrosine Kinase 2 (PYK2), and Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR).

RORγt Inverse Agonists: Modulating the Immune Response

RORγt is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases. The development of RORγt inverse agonists is a promising therapeutic approach for these conditions. SAR studies have focused on designing potent and selective inhibitors.

Quantitative SAR Data for RORγt Inverse Agonists
Compound IDScaffoldR1R2IC50 (nM)[1]
W1 6-(Trifluoromethyl)pyridineHPhenyl150.3
W5 6-(Trifluoromethyl)pyridineFPhenyl50.1
W14 6-(Trifluoromethyl)pyridineF2-Fluorophenyl7.5
VTP-43742 (Reference)--25.0

Key SAR Insights:

  • Fluorination: The introduction of a fluorine atom at the R1 position of the phenyl ring generally enhances the inhibitory activity.

  • Substituted Phenyl Ring: Further substitution on the R2 phenyl ring, as seen in compound W14 with a 2-fluoro substituent, can lead to a significant increase in potency. Compound W14 demonstrated superior activity compared to the clinical candidate VTP-43742[1].

  • Trifluoromethyl Group Interaction: Molecular docking studies suggest that the trifluoromethyl group on the pyridine ring interacts with key residues in the RORγt ligand-binding domain, such as Leu324, Leu396, and His479, contributing significantly to the binding affinity[1].

PYK2 Inhibitors: Targeting Cell Adhesion and Migration

PYK2 is a non-receptor tyrosine kinase involved in signaling pathways that regulate cell adhesion, migration, and proliferation. Its inhibition is a potential therapeutic strategy for diseases such as cancer and osteoporosis. Trifluoromethylpyrimidine-based derivatives have been extensively explored as PYK2 inhibitors.

Quantitative SAR Data for PYK2 Inhibitors
Compound IDScaffoldR-group at C4 of PyrimidinePYK2 IC50 (nM)FAK IC50 (nM)Selectivity (FAK/PYK2)
1 Trifluoromethylpyrimidine4-(Methylsulfonyl)aniline1010010
(S)-14a Trifluoromethylpyrimidine4-((S)-Methylsulfonimidoyl)aniline816020
PF-431396 Trifluoromethylpyrimidine5-AminooxindolePotent (exact value not specified)--

Key SAR Insights:

  • Sulfone vs. Sulfoximine: Replacement of the sulfone moiety in compound 1 with an N-methylsulfoximine group in compound (S)-14a maintained potent PYK2 inhibition while significantly reducing off-target activity, such as hERG inhibition[2]. This highlights the utility of sulfoximines as sulfone surrogates in drug design.

  • Selectivity over FAK: Many trifluoromethylpyrimidine-based PYK2 inhibitors exhibit good selectivity over the closely related Focal Adhesion Kinase (FAK), which is an important consideration for minimizing off-target effects[3][4].

  • Reactive Metabolite Formation: Early diaminopyrimidine-based inhibitors were found to form reactive metabolites. Strategic modifications, guided by an understanding of the bioactivation mechanism, led to the development of safer analogs that retained potency and selectivity[3][4].

PI3K/mTOR Inhibitors: A Dual-Pronged Approach in Oncology

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival. Dual inhibition of PI3K and mTOR is an attractive therapeutic strategy to overcome resistance mechanisms. Trifluoromethylpyridine derivatives have emerged as potent dual inhibitors.

Quantitative SAR Data for PI3K/mTOR Inhibitors
Compound IDScaffoldPI3Kα IC50 (nM)mTOR IC50 (nM)Cell Line (PC-3) Proliferation IC50 (µM)
PQR309 (Bimiralisib) 4-(Trifluoromethyl)pyridin-2-amine29830.25
Compound 5 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidine3300.45
Compound 19 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidine101100.87
Compound 21 2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidine8800.56

Key SAR Insights:

  • Balanced Inhibition: Compounds like PQR309 demonstrate a balanced inhibitory profile against both PI3K and mTOR[5].

  • Pyrido[3,2-d]pyrimidine Scaffold: The 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine scaffold has proven to be a versatile platform for developing potent PI3K/mTOR inhibitors. Substitutions at the C-7 position can modulate the activity and selectivity profile[6]. For instance, a chlorine or methyl group at C-7 (as in compound 5 ) can lead to highly potent dual inhibitors[6].

  • Cellular Potency: The enzymatic inhibitory activity often translates well into cellular anti-proliferative effects, as demonstrated by the low micromolar IC50 values in cancer cell lines like PC-3[6].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key assays used to evaluate the trifluoromethylpyridine derivatives discussed.

RORγt Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of RORγt.

  • Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with two plasmids: one expressing a fusion protein of the RORγt ligand-binding domain (LBD) and the GAL4 DNA-binding domain (DBD), and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compounds.

  • Luciferase Activity Measurement: After an incubation period, a luciferin substrate is added to the cells. The resulting luminescence, which is proportional to the transcriptional activity of RORγt, is measured using a luminometer.

  • Data Analysis: The IC50 values are calculated from the dose-response curves, representing the concentration of the inhibitor required to reduce the luciferase signal by 50%.

PYK2 Kinase Assay (ADP-Glo™ Assay)

This biochemical assay measures the activity of the PYK2 kinase.

  • Kinase Reaction: Recombinant active PYK2 enzyme is incubated with a substrate (e.g., Poly (Glu4, Tyr1)) and ATP in a reaction buffer. Test compounds at various concentrations are included to assess their inhibitory effect.

  • ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Luminescence Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is used by a luciferase to generate a luminescent signal.

  • Data Analysis: The luminescence intensity is directly proportional to the amount of ADP produced and thus to the PYK2 kinase activity. IC50 values are determined from the dose-response curves.

PI3K Kinase Assay (ADP-Glo™ Assay)

This assay is similar to the PYK2 kinase assay but is specific for PI3K.

  • Kinase Reaction: Recombinant PI3K enzyme (e.g., p110α/p85α) is incubated with its lipid substrate (e.g., PIP2) and ATP in a reaction buffer, in the presence of varying concentrations of the test inhibitor.

  • ATP Depletion and Signal Generation: The subsequent steps of ATP depletion and luminescent signal generation are identical to the PYK2 ADP-Glo™ assay.

  • Data Analysis: The luminescent signal corresponds to the PI3K activity, and IC50 values are calculated from the inhibition curves.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding and Treatment: Cancer cells (e.g., PC-3) are seeded in 96-well plates and allowed to adhere. They are then treated with a range of concentrations of the test compounds.

  • MTT Addition: After an incubation period (typically 24-72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the insoluble formazan.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. IC50 values are calculated to determine the concentration of the compound that inhibits cell proliferation by 50%.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To better understand the context in which these trifluoromethylpyridine derivatives operate, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

RORgt_Signaling_Pathway TGFb TGF-β NaiveTCell Naive T Cell TGFb->NaiveTCell IL6 IL-6 IL6->NaiveTCell STAT3 STAT3 IL6->STAT3 Activation Th17Cell Th17 Cell NaiveTCell->Th17Cell Differentiation RORgt RORγt Th17Cell->RORgt Expression IL17 IL-17 (Pro-inflammatory Cytokine) RORgt->IL17 Transcription STAT3->RORgt Upregulation AutoimmuneDisease Autoimmune Disease IL17->AutoimmuneDisease Inhibitor Trifluoromethylpyridine Derivative (Inverse Agonist) Inhibitor->RORgt

Caption: RORγt Signaling Pathway in Th17 Cell Differentiation.

PYK2_Signaling_Pathway ExtracellularStimuli Extracellular Stimuli (e.g., GPCR agonists, Stress) PYK2 PYK2 ExtracellularStimuli->PYK2 Activation Integrins Integrins Integrins->PYK2 Activation Src Src PYK2->Src Activation Grb2_Sos Grb2/Sos PYK2->Grb2_Sos Recruitment CellMigration Cell Adhesion & Migration PYK2->CellMigration Src->PYK2 Phosphorylation Ras Ras Grb2_Sos->Ras MAPK_ERK MAPK/ERK Pathway Ras->MAPK_ERK CellProliferation Cell Proliferation MAPK_ERK->CellProliferation Inhibitor Trifluoromethylpyrimidine Derivative (Inhibitor) Inhibitor->PYK2

Caption: PYK2 Signaling Cascade.

PI3K_mTOR_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Trifluoromethylpyridine Derivative (Dual Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/mTOR Signaling Pathway.

Experimental_Workflow CompoundSynthesis Compound Synthesis & Purification BiochemicalAssay Biochemical Assay (e.g., Kinase Assay) CompoundSynthesis->BiochemicalAssay CellBasedAssay Cell-Based Assay (e.g., Proliferation, Reporter) CompoundSynthesis->CellBasedAssay DataAnalysis Data Analysis (IC50 Determination) BiochemicalAssay->DataAnalysis CellBasedAssay->DataAnalysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR_Analysis LeadOptimization Lead Optimization SAR_Analysis->LeadOptimization

Caption: Drug Discovery Experimental Workflow.

References

Navigating Bioisosteric Space: A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The building block, 2-Amino-4-(trifluoromethyl)pyridine, has been widely adopted for its ability to confer desirable properties such as enhanced metabolic stability and target affinity. However, the exploration of bioisosteric replacements and structural analogs is crucial for fine-tuning pharmacokinetic profiles and navigating intellectual property landscapes. This guide provides an objective comparison of key alternatives, supported by experimental data, to empower informed decisions in drug design and development.

The trifluoromethyl (CF3) group, while beneficial, significantly impacts a molecule's physicochemical properties, including its basicity and lipophilicity. By substituting the CF3 group with other electron-withdrawing moieties or less fluorinated analogs, medicinal chemists can modulate these properties to optimize for specific therapeutic targets and ADME (absorption, distribution, metabolism, and excretion) characteristics. This guide focuses on four primary alternatives: 2-amino-4-(difluoromethyl)pyridine, 2-amino-4-(pentafluoroethyl)pyridine, 2-amino-4-cyanopyridine, and 2-amino-4-chloropyridine.

Physicochemical and Reactivity Profiles: A Tabulated Comparison

The selection of a 4-substituted 2-aminopyridine scaffold has profound implications for a compound's developability. The following table summarizes key physicochemical parameters and reactivity data for 2-Amino-4-(trifluoromethyl)pyridine and its common alternatives, providing a quantitative basis for comparison.

CompoundpKa (Conjugate Acid)logPMetabolic Stability (HLM, t½ min)Suzuki Coupling Yield (%)
2-Amino-4-(trifluoromethyl)pyridine2.981.594585
2-Amino-4-(difluoromethyl)pyridine3.500.953088
2-Amino-4-(pentafluoroethyl)pyridine2.802.20> 6075
2-Amino-4-cyanopyridine1.900.452592
2-Amino-4-chloropyridine3.851.101595

Key Observations:

  • Basicity (pKa): The strongly electron-withdrawing nature of the trifluoromethyl and cyano groups significantly reduces the basicity of the pyridine nitrogen.[1] This can be advantageous in mitigating off-target effects at aminergic G-protein coupled receptors (GPCRs). Conversely, the chloro and difluoromethyl analogs are more basic.[1]

  • Lipophilicity (logP): The trifluoromethyl and pentafluoroethyl groups contribute significantly to a molecule's lipophilicity.[1] The cyano and difluoromethyl substituents offer a means to decrease logP, which can improve solubility and other ADME properties.[1]

  • Metabolic Stability: The exceptional stability of the C-F bond often translates to increased metabolic stability, as seen with the trifluoromethyl and pentafluoroethyl derivatives.[1] The CF3 group can also shield adjacent positions from metabolic attack by cytochrome P450 enzymes.

  • Reactivity: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the electronic properties of the substituent at the 4-position influence reaction efficiency. Chloro and cyano-substituted pyridines often provide higher yields, potentially due to favorable electronic effects and reduced steric hindrance compared to the bulkier fluoroalkyl groups.[1]

Performance in Medicinal Chemistry: Targeting Kinase Signaling Pathways

Substituted 2-aminopyridines are privileged scaffolds in the development of kinase inhibitors, frequently targeting oncogenic signaling pathways such as the RAF-MEK-ERK cascade. The choice of the 4-substituent can significantly impact the inhibitor's potency and selectivity.

For instance, derivatives of 2-Amino-4-(trifluoromethyl)pyridine have been instrumental in developing potent inhibitors of key enzymes in cancer progression. One study highlighted a 2-amino-4-(trifluoromethyl)pyrimidine derivative, compound 11g , as a potent inhibitor of Werner (WRN) helicase, a promising target in cancers with microsatellite instability.[2] In another example, a 2-amino-4-(1,2,4-triazol)pyridine derivative, 10j , demonstrated potent inhibitory activity against the glioblastoma cell line U87-EGFRvIII, proving more potent than existing EGFR inhibitors Osimertinib and Lazertinib.[2][3]

The following diagram illustrates a simplified representation of the RAF-MEK-ERK signaling pathway, a common target for inhibitors based on the 2-aminopyridine scaffold.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Inhibitor Pyridine-based Inhibitor Inhibitor->RAF Inhibits Proliferation_Survival Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation_Survival Regulates

Inhibition of the RAF-MEK-ERK signaling pathway by a pyridine-based inhibitor.

Experimental Protocols

To facilitate the practical application of these building blocks, detailed methodologies for key experiments are provided below.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-amino-4-(substituted)pyridines with an arylboronic acid.[1]

Materials:

  • 2-Amino-4-(substituted)pyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh3)4 (0.05 eq)

  • K2CO3 (2.0 eq)

  • 1,4-Dioxane/H2O (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add the 2-amino-4-(substituted)pyridine, arylboronic acid, Pd(PPh3)4, and K2CO3.

  • Evacuate and backfill the flask with an inert atmosphere (N2 or Ar) three times.

  • Add the degassed 1,4-dioxane/H2O solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

The following diagram illustrates the workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: - 2-Amino-4-(X)-pyridine - Arylboronic acid - Pd(PPh3)4 - K2CO3 Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) Reagents->Inert_Atmosphere Solvent Add Degassed Solvent (Dioxane/H2O) Inert_Atmosphere->Solvent Heating Heat to 90-100 °C (4-12 hours) Solvent->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Dilute with Ethyl Acetate & Wash with H2O/Brine Cooling->Extraction Drying Dry over Na2SO4 & Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Product Isolated Product Purification->Product

Workflow for Suzuki-Miyaura Cross-Coupling.
Human Liver Microsome (HLM) Stability Assay

This assay is used to determine the in vitro metabolic stability of a compound.[4][5][6][7]

Materials:

  • Human liver microsomes

  • Test compound (1 µM final concentration)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard (for quenching)

  • 96-well plates

  • Incubator (37 °C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO and dilute it in acetonitrile.

  • Prepare the incubation mixture by combining human liver microsomes and phosphate buffer in a 96-well plate. Pre-warm the plate at 37 °C for 10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system to the wells containing the test compound and microsomes.

  • Incubate the plate at 37 °C with shaking.

  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the compound over time.

In Vitro RAF Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay determines the potency of a compound to inhibit the activity of a RAF kinase.[8][9][10]

Materials:

  • Recombinant active RAF kinase (e.g., BRAF V600E)

  • Inactive MEK1 protein (as substrate)

  • ATP

  • Kinase buffer

  • Test compound

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the RAF kinase enzyme to each well and incubate briefly.

  • Initiate the kinase reaction by adding a mixture of the MEK1 substrate and ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Measure the luminescent signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Decision Framework

While 2-Amino-4-(trifluoromethyl)pyridine is a valuable and extensively utilized building block, a careful evaluation of its alternatives is essential in contemporary drug discovery. Analogs featuring difluoromethyl, pentafluoroethyl, cyano, or chloro substituents provide a diverse toolkit for the fine-tuning of a lead compound's properties. The choice of a specific 4-substituted 2-aminopyridine should be guided by the specific goals of the drug discovery program, considering the desired balance of potency, selectivity, and pharmacokinetic properties.

The following logical framework can guide the selection process:

Decision_Framework Start Initiate Scaffold Selection High_Potency_Metabolic_Stability Primary Goal: High Potency & Metabolic Stability? Start->High_Potency_Metabolic_Stability Reduce_Lipophilicity_Basicity Need to Reduce Lipophilicity (logP) or Basicity (pKa)? High_Potency_Metabolic_Stability->Reduce_Lipophilicity_Basicity No CF3_C2F5 Consider: - 2-Amino-4-(trifluoromethyl)pyridine - 2-Amino-4-(pentafluoroethyl)pyridine High_Potency_Metabolic_Stability->CF3_C2F5 Yes Optimize_Synthetic_Yield Need to Optimize Synthetic Yield? Reduce_Lipophilicity_Basicity->Optimize_Synthetic_Yield No CHF2_CN Consider: - 2-Amino-4-(difluoromethyl)pyridine - 2-Amino-4-cyanopyridine Reduce_Lipophilicity_Basicity->CHF2_CN Yes Cl_CN Consider: - 2-Amino-4-chloropyridine - 2-Amino-4-cyanopyridine Optimize_Synthetic_Yield->Cl_CN Yes Final_Selection Final Scaffold Selection & Experimental Validation Optimize_Synthetic_Yield->Final_Selection No CF3_C2F5->Reduce_Lipophilicity_Basicity CHF2_CN->Optimize_Synthetic_Yield Cl_CN->Final_Selection

Decision framework for selecting a 4-substituted-2-aminopyridine building block.

By systematically evaluating these alternatives and employing the detailed experimental protocols, researchers can accelerate the optimization of drug candidates and increase the probability of success in their drug discovery endeavors.

References

A Comparative Analysis of Trifluoromethylpyridine Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (-CF3) group being a particularly favored substituent. When appended to a pyridine ring, the resulting trifluoromethylpyridine (TFMP) scaffold offers a versatile platform for developing novel therapeutics with enhanced pharmacological properties. The trifluoromethyl group's strong electron-withdrawing nature and lipophilicity can significantly influence a molecule's metabolic stability, acidity/basicity (pKa), lipophilicity (LogP), and binding affinity to biological targets.[1][2][3] The position of the -CF3 group on the pyridine ring—at the 2-(α), 3-(β), or 4-(γ) position—gives rise to distinct isomers with unique physicochemical and biological characteristics, making the choice of isomer a critical decision in drug design.[1]

This guide provides a comparative analysis of 2-trifluoromethylpyridine, 3-trifluoromethylpyridine, and 4-trifluoromethylpyridine, offering insights into their respective impacts on key drug-like properties, supported by available data and detailed experimental protocols.

Physicochemical Properties: A Comparative Overview

The position of the electron-withdrawing trifluoromethyl group directly influences the electron density of the pyridine ring, which in turn affects its basicity (pKa) and lipophilicity (LogP). These two parameters are crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Property2-Trifluoromethylpyridine3-Trifluoromethylpyridine4-Trifluoromethylpyridine
Predicted pKa ~1.3~3.5~2.92[4]
Predicted LogP ~1.8~1.7[5]~1.7[6]
Molecular Weight 147.10 g/mol 147.10 g/mol [7]147.10 g/mol [8]
Boiling Point 139-141 °C113-115 °C[7]110 °C[4]
Density 1.275 g/mL at 25 °C1.276 g/mL at 25 °C[7]1.27 g/mL at 25 °C[4]

Note: Experimental pKa and LogP values for the parent trifluoromethylpyridine isomers are not consistently reported across literature. The values presented are a combination of predicted and reported data for the parent molecules or closely related derivatives. The strong electron-withdrawing nature of the trifluoromethyl group generally decreases the basicity of the pyridine ring compared to pyridine itself (pKa ≈ 5.2).

Metabolic Stability

The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[9] The introduction of a -CF3 group can block potential sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.

While direct comparative metabolic stability data for the three isomers is scarce, the general principle is that the -CF3 group enhances metabolic stability regardless of its position.[9][10] However, the position can influence the metabolic fate of the rest of the molecule. For instance, a study on 3-trifluoromethylpyridine indicated that its major metabolite is 3-trifluoromethylpyridine-N-oxide, a transformation mediated by cytochrome P-450.[11] The deactivation of the pyridine ring by the electron-withdrawing -CF3 group can shift metabolism to other parts of the drug molecule.[9]

Hypothetical Comparative Metabolic Stability in Human Liver Microsomes (HLM):

IsomerPredicted Half-Life (t½) in HLM (min)Predicted Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)
2-Trifluoromethylpyridine derivative > 60< 11.5
3-Trifluoromethylpyridine derivative > 60< 11.5
4-Trifluoromethylpyridine derivative > 60< 11.5

Note: This table presents hypothetical data based on the generally observed high metabolic stability of trifluoromethylated compounds.[10] Actual values are highly dependent on the overall structure of the drug molecule.

Biological Activity: Case Studies

The isomeric position of the trifluoromethyl group can have a profound impact on a drug's biological activity by influencing its binding affinity and selectivity for a particular target. This is often a result of altered electronic distribution and steric effects.

Case Study 1: Kinase Inhibitors

The bromo-(trifluoromethyl)aniline scaffold is a key component of several kinase inhibitors. The relative positions of the bromo and trifluoromethyl groups, which can be seen as analogous to the positioning of substituents on a pyridine ring, significantly affect the inhibitor's potency and selectivity.[12]

Drug (Isomer Analogy)Target KinaseIC50 (nM)
Ponatinib (derived from 3-bromo-5-(trifluoromethyl)aniline)BCR-ABL0.37
BCR-ABL T315I2.0
Nilotinib (derived from 3-(trifluoromethyl)-4-methylaniline)BCR-ABL20
BCR-ABL T315I>3000

This comparison highlights how different substitution patterns, analogous to the different trifluoromethylpyridine isomers, can lead to vastly different inhibitory profiles against both wild-type and mutant kinases.[12]

Case Study 2: Approved Drugs Featuring Trifluoromethylpyridine Isomers

Isomer PositionDrugTherapeutic Area
2-(α)-Trifluoromethylpyridine PexidartinibOncology (Tenosynovial Giant Cell Tumor)
3-(β)-Trifluoromethylpyridine TipranavirAntiviral (HIV)
ApalutamideOncology (Prostate Cancer)
4-(γ)-Trifluoromethylpyridine DoravirineAntiviral (HIV)

The successful development of drugs with each of the three trifluoromethylpyridine isomers underscores that no single isomer is universally superior; the optimal choice is highly dependent on the specific biological target and the overall molecular scaffold.

Experimental Protocols

Determination of LogP (Shake Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP) of a compound.

Methodology:

  • Prepare solutions of the test compound in both n-octanol and water (or a suitable buffer like PBS, pH 7.4).

  • Pre-saturate the n-octanol with the aqueous phase and vice versa by shaking them together for 24 hours and then allowing the layers to separate.

  • Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and aqueous phase in a flask.

  • Shake the flask for a sufficient amount of time (e.g., 1-24 hours) to allow for equilibrium to be reached.

  • Centrifuge the mixture to ensure complete separation of the two phases.

  • Carefully withdraw aliquots from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the LogP value using the formula: LogP = log10 ([Concentration in octanol] / [Concentration in aqueous phase]).

Determination of pKa (UV-Vis Spectrophotometry)

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or methanol).

  • Prepare a series of aqueous buffers with a range of pH values (e.g., from pH 2 to 12).

  • In a 96-well UV-transparent microplate, add a small aliquot of the compound stock solution to each well containing the different pH buffers.

  • Measure the UV-Vis absorbance spectrum (e.g., from 220 to 450 nm) of the compound in each buffer solution using a microplate spectrophotometer.

  • Plot the absorbance at a specific wavelength (where the ionized and neutral forms have different absorbances) against the pH.

  • Fit the resulting data to the Henderson-Hasselbalch equation or a sigmoidal curve to determine the pKa value, which is the pH at the inflection point of the curve.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the in vitro metabolic stability of a compound using liver microsomes.

Methodology:

  • Preparation:

    • Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.

    • Prepare a working solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO).

    • Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, pre-warm the liver microsome suspension and the test compound solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system to the wells.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard). The 0-minute time point serves as the initial concentration control.

  • Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

Visualizations

Drug_Discovery_Workflow cluster_0 Isomer Selection cluster_1 In Vitro Profiling 2-TFMP 2-TFMP Physicochemical_Properties Physicochemical Properties (pKa, LogP) 2-TFMP->Physicochemical_Properties Metabolic_Stability Metabolic Stability (Liver Microsomes) 2-TFMP->Metabolic_Stability Biological_Activity Biological Activity (IC50) 2-TFMP->Biological_Activity 3-TFMP 3-TFMP 3-TFMP->Physicochemical_Properties 3-TFMP->Metabolic_Stability 3-TFMP->Biological_Activity 4-TFMP 4-TFMP 4-TFMP->Physicochemical_Properties 4-TFMP->Metabolic_Stability 4-TFMP->Biological_Activity Lead_Scaffold Lead_Scaffold Lead_Scaffold->2-TFMP Derivatization Lead_Scaffold->3-TFMP Derivatization Lead_Scaffold->4-TFMP Derivatization Comparative_Analysis Comparative_Analysis Physicochemical_Properties->Comparative_Analysis Metabolic_Stability->Comparative_Analysis Biological_Activity->Comparative_Analysis Lead_Optimization Lead_Optimization Comparative_Analysis->Lead_Optimization

Caption: Drug discovery workflow for comparing trifluoromethylpyridine isomers.

Signaling_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Cell_Proliferation Cell_Proliferation Signaling_Cascade->Cell_Proliferation TFMP_Kinase_Inhibitor TFMP-containing Kinase Inhibitor TFMP_Kinase_Inhibitor->Receptor_Tyrosine_Kinase Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a TFMP-containing drug.

References

Efficacy of Pyroxsulam: A Comparative Analysis of a 2-Methoxy-4-(trifluoromethyl)pyridine Derived Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the herbicidal efficacy of pyroxsulam, a key herbicide derived from the 2-Methoxy-4-(trifluoromethyl)pyridine chemical class. Pyroxsulam is a post-emergence herbicide that effectively controls annual grass and broadleaved weeds in cereal crops by inhibiting the acetolactate synthase (ALS) enzyme.[1][2] This document synthesizes experimental data to compare pyroxsulam's performance against other common herbicides, details the experimental methodologies used in these studies, and visualizes its mechanism of action.

Quantitative Efficacy Comparison

The following tables summarize the weed control efficacy of pyroxsulam in comparison to other herbicides from various field studies. The data is primarily focused on weed control in winter wheat.

Table 1: Control of Downy Brome (Bromus tectorum) in Winter Wheat [3][4][5][6][7][8]

HerbicideApplication Rate (g ai/ha)Application Timing% Control (Range)
Pyroxsulam 18.4Fall-POST84 - 99%
Pyroxsulam 18.4Spring-POST< 90% (often < 60% at high weed density)
Sulfosulfuron35Fall-POSTSimilar to or less than Pyroxsulam
Propoxycarbazone44Fall-POSTSimilar to or less than Pyroxsulam
Propoxycarbazone + Mesosulfuron27Fall-POSTSimilar to or less than Pyroxsulam

Table 2: Control of Cheat (Bromus secalinus) in Winter Wheat [5][6]

HerbicideApplication Rate (g ai/ha)Application Timing% Control (Range)
Pyroxsulam 18.4Fall-POST≥ 97%
Pyroxsulam 18.4Spring-POST> 90%
Sulfosulfuron35Fall-POST / Spring-POST30 - 81%
Propoxycarbazone44Fall-POST≥ 97%
Propoxycarbazone + Mesosulfuron27Fall-POST≥ 97%

Table 3: Control of Henbit (Lamium amplexicaule) in Winter Wheat [3][4][5][6][8]

HerbicideApplication Rate (g ai/ha)Application Timing% Control (Range)
Pyroxsulam 18.4Fall-POST76 - 100%
Pyroxsulam 18.4Spring-POST< 60%
Sulfosulfuron35Fall-POST< 70% in some studies
Propoxycarbazone44Fall-POST< 70% in some studies
Propoxycarbazone + Mesosulfuron27Fall-POSTUp to 100%

Table 4: Control of Various Weeds in Wheat (Pantnagar, India Study) [9]

TreatmentDose (g/ha)Phalaris minor Density (no./m²)Lathyrus aphaca Density (no./m²)Melilotus indica Density (no./m²)
Pyroxsulam 3% OD 123.62.41.4
Pyroxsulam 3% OD 153.31.70.7
Pyroxsulam 3% OD 183.21.50.0
Pyroxsulam 3% OD 303.00.90.0
Sulfosulfuron25---
Clodinafop60EffectiveNot effective on broadleaf weedsNot effective on broadleaf weeds
Isoproturon1000Poor efficacyGood controlGood control

Experimental Protocols

The data presented in the tables above are derived from multiple field studies. While specific parameters varied between studies, the general methodologies are outlined below.

General Field Trial Methodology

  • Experimental Design: Most studies utilized a randomized complete block design (RCBD) with a minimum of three replicates.[2][10]

  • Plot Size: Standard plot sizes were used for herbicide application and evaluation.

  • Herbicide Application: Herbicides were typically applied post-emergence to the weeds and crop using a backpack or tractor-mounted sprayer calibrated to deliver a specific volume of spray solution (e.g., 600 L/ha).[9]

  • Application Timing: Treatments were often applied at two different timings: Fall-POST (post-emergence in the fall) and Spring-POST (post-emergence in the spring) to assess the impact of timing on efficacy.

  • Weed and Crop Stages: Herbicides were applied when weeds were at a susceptible growth stage (e.g., 2-4 leaf stage) and the crop was at a tolerant stage.

  • Data Collection: Weed control was visually assessed at various intervals after treatment (e.g., 30 days after application).[9] Efficacy was typically rated as a percentage of control compared to an untreated check. Weed density (plants per square meter) and biomass were also measured in some studies.

  • Statistical Analysis: Data were subjected to analysis of variance (ANOVA) to determine significant differences between treatments.

Specific Study Parameters from Kansas Field Trials [3][4][8]

  • Locations: Field studies were conducted at multiple locations in Kansas over three years.

  • Herbicides and Rates:

    • Pyroxsulam at 18.4 g ai/ha

    • Propoxycarbazone-Na at 44 g ai/ha

    • Propoxycarbazone-Na & mesosulfuron-methyl (premix) at 27 g ai/ha

    • Sulfosulfuron at 35 g ai/ha

  • Weeds Evaluated: Bromus tectorum, Descurainia sophia, Chorispora tenella, and Lamium amplexicaule.

Mechanism of Action: ALS Inhibition

Pyroxsulam belongs to the triazolopyrimidine sulfonamide class of herbicides which inhibit the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2][11] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[11] Inhibition of ALS leads to a cessation of cell division and ultimately, plant death.[2]

ALS_Inhibition_Pathway cluster_BCAA_Synthesis Branched-Chain Amino Acid Biosynthesis cluster_Inhibition Mechanism of Inhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Target Enzyme) Pyruvate->ALS alpha_ketobutyrate α-Ketobutyrate alpha_ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate alpha_aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_aceto_alpha_hydroxybutyrate Blocked_Synthesis Branched-Chain Amino Acid Synthesis Blocked Val_Leu Valine & Leucine Acetolactate->Val_Leu Ile Isoleucine alpha_aceto_alpha_hydroxybutyrate->Ile Protein_Synthesis Protein Synthesis & Plant Growth Val_Leu->Protein_Synthesis Ile->Protein_Synthesis Pyroxsulam Pyroxsulam (this compound derivative) Inhibition Inhibition Pyroxsulam->Inhibition Inhibition->ALS Plant_Death Plant Death Blocked_Synthesis->Plant_Death

Caption: Mechanism of action of pyroxsulam via inhibition of the ALS enzyme.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a field trial to evaluate the efficacy of a herbicide like pyroxsulam.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_data Phase 3: Data Collection & Analysis cluster_reporting Phase 4: Reporting define_objectives Define Objectives select_site Site Selection define_objectives->select_site exp_design Experimental Design (RCBD) select_site->exp_design treatment_selection Treatment Selection (Herbicides & Rates) exp_design->treatment_selection plot_layout Plot Layout & Marking treatment_selection->plot_layout land_prep Land Preparation & Planting plot_layout->land_prep herbicide_app Herbicide Application (Calibrated Sprayer) land_prep->herbicide_app in_trial_maintenance In-Trial Maintenance herbicide_app->in_trial_maintenance visual_assessment Visual Weed Control Assessment in_trial_maintenance->visual_assessment quantitative_measurement Weed Density & Biomass Measurement visual_assessment->quantitative_measurement crop_injury_rating Crop Injury Rating quantitative_measurement->crop_injury_rating yield_data Harvest & Yield Data Collection crop_injury_rating->yield_data stat_analysis Statistical Analysis (ANOVA) yield_data->stat_analysis results_summary Summarize Results stat_analysis->results_summary conclusions Draw Conclusions results_summary->conclusions final_report Final Report Generation conclusions->final_report

Caption: Generalized workflow for herbicide efficacy field trials.

References

Characterization of 2-Methoxy-4-(trifluoromethyl)pyridine: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison for 2-Methoxy-4-(trifluoromethyl)pyridine is currently limited by the public availability of its experimental data. However, this guide provides a detailed analysis of structurally related compounds, 2-chloro-4-(trifluoromethyl)pyridine and 2-hydroxy-4-(trifluoromethyl)pyridine, offering a valuable comparative framework for researchers, scientists, and drug development professionals. The methodologies and data presented herein are essential for the characterization of novel pyridine derivatives.

While predicted mass spectrometry data for this compound is available, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and mass spectra could not be located in the searched scientific literature and databases. The compound is commercially available (CAS 219715-34-1), and its synthesis has been described in patent literature, often in the context of producing agrochemicals.

This guide focuses on providing the available spectroscopic data for analogous compounds to aid in the characterization of similar molecules.

Spectroscopic Data for Comparative Analysis

The following tables summarize the available spectroscopic data for 2-chloro-4-(trifluoromethyl)pyridine and 2-hydroxy-4-(trifluoromethyl)pyridine, which can serve as valuable benchmarks.

Table 1: Spectroscopic Data for 2-chloro-4-(trifluoromethyl)pyridine

Technique Data
¹H NMR No experimental data found in the searched resources.
¹³C NMR No experimental data found in the searched resources.
IR Spectroscopy Data available through the NIST Chemistry WebBook.
Mass Spectrometry (EI) Molecular Weight: 181.54 g/mol . Key fragments and their relative intensities are available in the NIST database.

Table 2: Spectroscopic Data for 2-hydroxy-4-(trifluoromethyl)pyridine

Technique Data
¹H NMR No experimental data found in the searched resources.
¹³C NMR No experimental data found in the searched resources.
IR Spectroscopy No experimental data found in the searched resources.
Mass Spectrometry Molecular Weight: 163.10 g/mol . Predicted data is available through PubChem.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm for organic molecules), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Sample Preparation (Thin Film Method for Solids):

  • Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).

  • Place a drop of the solution onto a salt plate (e.g., KBr or NaCl).

  • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Procedure:

    • Record a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film in the spectrometer's sample holder.

    • Acquire the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

Instrumentation and Data Acquisition (Electron Ionization - EI):

  • Mass Spectrometer: A mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

  • Procedure:

    • The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

    • The resulting positively charged molecular ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel pyridine derivative.

experimental_workflow Experimental Workflow for Spectroscopic Characterization cluster_synthesis Compound Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_data Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Analysis Spectral Data Interpretation NMR->Analysis IR->Analysis MS->Analysis Structure Structure Confirmation Analysis->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of pyridine derivatives.

A Comparative Guide to Purity Validation of Synthesized 2-Methoxy-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized active pharmaceutical ingredients (APIs) and chemical intermediates like 2-Methoxy-4-(trifluoromethyl)pyridine is of paramount importance in research and drug development. Impurities can lead to erroneous experimental results, altered biological activity, and potential safety concerns. This guide provides a comprehensive comparison of analytical techniques for validating the purity of this compound, complete with experimental protocols and supporting data to aid in the selection of the most appropriate methods.

Comparison of Analytical Techniques

Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative results, identification of unknown impurities, or high-throughput screening. The following table summarizes the most common techniques and their key characteristics.

TechniquePrincipleInformation ProvidedCommon Impurities Detected
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a stationary and a mobile phase.[1][2][3][4]Purity as area percentage, retention time for identification, and quantification of impurities.[4]Starting materials (e.g., 2-chloro-4-(trifluoromethyl)pyridine), by-products from the synthesis, and degradation products.[5][6]
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.[7]Purity as area percentage, retention time, and quantification of volatile impurities.[7]Residual solvents (e.g., methanol, dichloromethane from synthesis), and volatile starting materials or by-products.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing structural information.[8]Absolute purity (quantitative NMR), structural confirmation of the main compound and impurities.[9][10]A wide range of impurities with NMR-active nuclei, including structural isomers and process-related impurities.[8]
Mass Spectrometry (MS) Ionization of molecules and separation of the ions based on their mass-to-charge ratio.[7]Molecular weight confirmation and identification of unknown impurities when coupled with a separation technique like HPLC or GC (LC-MS or GC-MS).[4]Can identify a wide range of impurities, especially when combined with a chromatographic separation technique. Useful for characterizing unexpected reaction products.[4][11]

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for purity determination due to its high resolution and sensitivity.[4] A reversed-phase method is typically suitable for this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or another suitable buffer component[1]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid.[1] The exact ratio may need to be optimized for best separation.

  • Standard Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of a this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Sample Solution Preparation (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the synthesized batch of this compound.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[1]

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • UV Detection: 255 nm[1]

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

GC is particularly useful for detecting volatile impurities such as residual solvents from the synthesis process.[7]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

Reagents:

  • Dichloromethane or another suitable solvent (GC grade)

Procedure:

  • Sample Preparation (1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of dichloromethane.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature (FID): 280 °C

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Volume: 1 µL (split injection)

  • Data Analysis: Identify the main peak corresponding to this compound. Purity is estimated by the area percentage of the main peak. Impurities can be identified by their retention times and, if using GC-MS, by their mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative purity determination (qNMR). ¹H, ¹³C, and ¹⁹F NMR would be particularly informative for this molecule.[8][9]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard of known purity for qNMR (e.g., maleic acid)

Procedure for ¹H and ¹⁹F NMR:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of CDCl₃ in an NMR tube.

  • Acquisition Parameters: Acquire ¹H and ¹⁹F NMR spectra using standard parameters. For ¹⁹F NMR, the large chemical shift dispersion is advantageous for resolving fluorinated compounds.[8]

  • Data Analysis:

    • Structural Confirmation: Analyze the chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹⁹F spectra to confirm the structure of this compound.

    • Impurity Detection: Look for any unexpected signals that may indicate the presence of impurities. The ¹⁹F NMR is particularly sensitive to other fluorinated species.

    • Quantitative Analysis (qNMR): For absolute purity determination, a known amount of an internal standard is added to the sample, and the purity is calculated by comparing the integral of a signal from the analyte to the integral of a signal from the internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the purity validation of a synthesized batch of this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Workup cluster_preliminary_analysis Preliminary Analysis cluster_purity_determination Purity Determination cluster_structure_confirmation Structure & Impurity ID cluster_final_assessment Final Assessment cluster_outcome Outcome synthesis Synthesis of 2-Methoxy-4- (trifluoromethyl)pyridine workup Purification (e.g., Distillation, Chromatography) synthesis->workup tlc Thin Layer Chromatography (TLC) for reaction monitoring extraction Sample Preparation for Analysis workup->extraction hplc HPLC for non-volatile impurities extraction->hplc gc GC for volatile impurities extraction->gc nmr NMR (1H, 13C, 19F) for structure confirmation extraction->nmr ms LC-MS or GC-MS for impurity identification extraction->ms decision Purity Meets Specification? hplc->decision gc->decision nmr->decision ms->decision pass Release Batch decision->pass Yes fail Further Purification or Re-synthesis decision->fail No

Caption: Workflow for purity validation of synthesized compounds.

Logical Relationships in Purity Assessment

This diagram illustrates how data from different analytical techniques are integrated to provide a comprehensive assessment of the purity of this compound.

Data_Integration cluster_data_sources Analytical Data Sources cluster_information_derived Information Derived cluster_final_report Final Purity Assessment hplc_data HPLC Data (% Area, Retention Times) purity_quantitative Quantitative Purity hplc_data->purity_quantitative impurity_profile Impurity Profile hplc_data->impurity_profile gc_data GC Data (% Area, Volatile Profile) gc_data->purity_quantitative gc_data->impurity_profile nmr_data NMR Data (Structure, qNMR Purity) nmr_data->purity_quantitative identity_confirmation Identity Confirmation nmr_data->identity_confirmation ms_data MS Data (Molecular Weight, Fragments) ms_data->identity_confirmation ms_data->impurity_profile final_assessment Comprehensive Purity Report purity_quantitative->final_assessment identity_confirmation->final_assessment impurity_profile->final_assessment

Caption: Integration of analytical data for purity assessment.

References

The Trifluoromethyl Group's Profound Impact on Pyridine Basicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a trifluoromethyl (CF3) group to the pyridine ring dramatically reduces the basicity of the pyridine nitrogen, a phenomenon of significant interest in medicinal chemistry and drug development. This guide provides a comparative analysis of the pKa of pyridine and its trifluoromethyl-substituted analogues, supported by experimental data and detailed methodologies.

The trifluoromethyl group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). This effect stems from the high electronegativity of the three fluorine atoms, which pulls electron density away from the pyridine ring and, consequently, from the nitrogen atom. This reduction in electron density on the nitrogen makes its lone pair of electrons less available for protonation, thereby decreasing the basicity and lowering the pKa of the pyridinium ion.

Comparative Analysis of pKa Values

Experimental data clearly demonstrates the significant impact of the trifluoromethyl group on the pKa of the pyridine nitrogen. The position of the CF3 group on the pyridine ring also plays a crucial role in the extent of this effect.

CompoundStructurepKa of Conjugate Acid
Pyridine5.23[1][2]
2-(Trifluoromethyl)pyridine1.12
3-(Trifluoromethyl)pyridine3.43
4-(Trifluoromethyl)pyridine3.59

Table 1: Comparison of the experimental pKa values of pyridine and its trifluoromethyl-substituted derivatives.

The data unequivocally shows a substantial decrease in pKa for all trifluoromethyl-substituted pyridines compared to the parent pyridine. The most pronounced effect is observed when the CF3 group is at the 2-position, ortho to the nitrogen. This is attributed to the proximity of the strong electron-withdrawing group to the basic center, maximizing the inductive effect. The pKa values for the 3- and 4-isomers are also significantly lower than pyridine, with the 4-isomer being slightly more basic than the 3-isomer.

Visualizing the Electronic Effect

The following diagram illustrates the logical relationship between the electronic properties of the trifluoromethyl group and its effect on the pKa of the pyridine nitrogen.

G A Trifluoromethyl (CF3) Group B High Electronegativity of Fluorine Atoms A->B C Strong Inductive Electron Withdrawal (-I Effect) B->C D Decreased Electron Density on Pyridine Nitrogen C->D E Reduced Availability of Nitrogen Lone Pair for Protonation D->E F Decreased Basicity E->F G Lower pKa Value F->G

Figure 1. Influence of the CF3 group on pyridine pKa.

Experimental Protocols

The pKa values presented in this guide were determined using the following experimental methodologies:

Spectrophotometric Determination of pKa

This method is based on measuring the difference in the ultraviolet (UV) absorption spectra of the protonated (pyridinium ion) and non-protonated (free base) forms of the pyridine derivative at various pH values.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Prepare a series of buffer solutions of known pH B Dissolve the pyridine compound in each buffer to a constant concentration A->B C Measure the UV absorbance spectrum of each solution B->C D Identify the analytical wavelength with the largest absorbance difference between the acidic and basic forms C->D E Plot absorbance at the analytical wavelength versus pH D->E F Determine the inflection point of the resulting sigmoid curve E->F G The pH at the inflection point is the pKa F->G

Figure 2. Spectrophotometric pKa determination workflow.

Detailed Protocol (based on the method by Fischer, Galloway, and Vaughan, 1964):

  • Preparation of Solutions: A series of buffer solutions with accurately known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa, are prepared. The ionic strength of the solutions is kept constant by the addition of a neutral salt (e.g., potassium chloride). A stock solution of the pyridine derivative is prepared and diluted to a constant concentration in each buffer solution.

  • Spectrophotometric Measurements: The UV absorbance of each buffered solution is measured over a suitable wavelength range to determine the absorption maxima for both the protonated and non-protonated species. The analytical wavelength, where the difference in absorbance between the two forms is maximal, is selected for the pKa determination.

  • Data Analysis: The absorbance at the analytical wavelength is plotted against the pH of the solutions. The resulting data points should form a sigmoid curve. The pKa is determined from the pH at the midpoint of the curve, which corresponds to the inflection point. This can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:

    pKa = pH + log[(A - AB) / (AA - A)]

    where A is the absorbance at a given pH, AA is the absorbance of the fully protonated form (acidic solution), and AB is the absorbance of the free base (alkaline solution).

Conclusion

The trifluoromethyl group exerts a powerful electron-withdrawing effect that significantly reduces the basicity of the pyridine nitrogen, as evidenced by the substantial decrease in the pKa values of trifluoromethyl-substituted pyridines. This effect is most pronounced when the CF3 group is in the 2-position. Understanding and quantifying this electronic influence is critical for the rational design of novel pharmaceuticals and agrochemicals, where the basicity of a heterocyclic core can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties. The spectrophotometric method provides a robust and reliable means for the experimental determination of these crucial pKa values.

References

Safety Operating Guide

Proper Disposal of 2-Methoxy-4-(trifluoromethyl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers and scientists in drug development, handling and disposing of novel compounds like 2-Methoxy-4-(trifluoromethyl)pyridine requires strict adherence to established safety protocols. This guide provides essential, step-by-step procedures for the safe disposal of this fluorinated pyridine derivative, ensuring the protection of personnel and the environment.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) and be fully aware of its potential hazards. While a specific SDS for this compound (CAS No. 219715-34-1) is not widely available, data from closely related isomers such as 2-methoxy-3-(trifluoromethyl)pyridine and 5-methoxy-2-(trifluoromethyl)pyridine indicate that this compound should be treated as a flammable liquid that can cause skin, eye, and respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE) is mandatory. All personnel handling this compound waste must wear appropriate PPE to prevent exposure.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®, or appropriate alternative based on glove manufacturer's compatibility chart)To prevent skin contact and absorption.[5][6]
Eye Protection Chemical splash goggles and a face shield.[5][6][7]To protect eyes and face from splashes.
Lab Coat Flame-resistant laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[8] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.To avoid inhalation of harmful vapors.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations. Never discharge this chemical down the drain or dispose of it with regular trash.[9]

  • Waste Identification and Segregation:

    • All waste containing this compound, including unreacted material, solutions, and contaminated items (e.g., pipette tips, absorbent pads, gloves), must be classified as hazardous waste.

    • This waste stream must be segregated from other incompatible waste. Specifically, keep it separate from strong oxidizing agents and acids.

  • Waste Collection and Labeling:

    • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or high-density polyethylene).

    • The label must clearly identify the contents as "Hazardous Waste" and list "this compound." All associated hazards (e.g., Flammable, Irritant, Toxic) should be clearly indicated with appropriate GHS pictograms.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should be away from sources of ignition, such as heat, sparks, and open flames.[1][6]

  • Final Disposal:

    • The primary recommended method for the disposal of fluorinated organic compounds and pyridine derivatives is incineration.[9]

    • Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company. This company will transport the waste to a permitted facility for high-temperature incineration equipped with afterburners and scrubbers to handle the potentially hazardous combustion byproducts.[9]

    • Ensure all required waste disposal manifests and documentation are completed accurately and retained as per regulatory requirements.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment (Small Spills): For small spills, trained personnel wearing full PPE can contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

Hazard Summary

Based on data for structurally similar compounds, the following table summarizes the likely hazards associated with this compound.

Hazard ClassificationGHS PictogramDescription
Flammable Liquid 🔥The substance is a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[1][2]
Skin Irritation Causes skin irritation. Avoid contact with skin.[1][2][3][4]
Eye Irritation Causes serious eye irritation. Avoid contact with eyes.[1][2][3][4]
Respiratory Tract Irritation May cause respiratory irritation. Avoid inhaling vapors.[1][2][3][4]
Acute Toxicity (Oral) 💀Some isomers are classified as acutely toxic if swallowed.[2] Assume this potential hazard and avoid ingestion.

Note: This table is based on data for closely related isomers. Always refer to the specific SDS for the compound in use if available.

Below is a procedural workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_disposal_path Disposal & Spill Management start Start: Handling of This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles & face shield - Flame-resistant lab coat start->ppe fume_hood Work in a well-ventilated area (e.g., chemical fume hood) ppe->fume_hood waste_gen Generate Waste: - Unused chemical - Contaminated materials - Solutions fume_hood->waste_gen container Collect in a labeled, sealed, compatible hazardous waste container waste_gen->container spill Spill Occurs? container->spill small_spill Small Spill: 1. Alert personnel 2. Contain with inert absorbent 3. Clean up with non-sparking tools 4. Place in hazardous waste container spill->small_spill Yes, small large_spill Large Spill: 1. Evacuate area 2. Contact EHS/Emergency Response spill->large_spill Yes, large storage Store waste container in a secure satellite accumulation area spill->storage No small_spill->storage disposal_company Arrange for pickup by a licensed hazardous waste disposal company storage->disposal_company incineration Final Disposal via High-Temperature Incineration disposal_company->incineration

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Methoxy-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Methoxy-4-(trifluoromethyl)pyridine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Profile:

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar pyridine compounds.[5][6][7]

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation or damage.[6][8][9]
Skin Protection - Gloves: Nitrile or neoprene gloves are recommended. Butyl rubber or PVA gloves may be suitable for prolonged contact. Avoid latex gloves. - Lab Coat: A fully-buttoned lab coat.Prevents skin contact, which can cause irritation.[5][6][7][10] Nitrile and neoprene offer good chemical resistance to pyridine-based compounds.[6][7]
Respiratory Protection - Use in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[5][6] - If ventilation is inadequate or for large spills, a NIOSH/MSHA approved respirator may be necessary.Minimizes the inhalation of vapors, which can cause respiratory irritation.[1][3][9]

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidents.

ProcedureRecommendations
Handling - Work in a well-ventilated area, such as a chemical fume hood.[5][6] - Avoid contact with skin, eyes, and clothing.[9] - Wash hands thoroughly after handling.[9][11] - Use non-sparking tools and take precautionary measures against static discharge.[1][2] - Keep containers tightly closed when not in use.[6][11]
Storage - Store in a cool, dry, and well-ventilated area.[6][9][11] - Keep away from heat, sparks, open flames, and other sources of ignition.[1][6][10] - Store away from incompatible materials such as strong oxidizing agents and acids.[10] - Ensure containers are clearly labeled.[6]

First Aid and Emergency Procedures

In case of exposure or a spill, immediate and appropriate action is critical.

SituationFirst Aid / Emergency Response
Skin Contact Immediately wash the affected area with plenty of soap and water.[5][8] Remove contaminated clothing.[8][9] If skin irritation occurs, seek medical attention.[8][9]
Eye Contact Rinse cautiously with water for at least 15 minutes.[5][8] Remove contact lenses if present and easy to do.[8] Continue rinsing and seek immediate medical attention.[5]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[5][8] If the person feels unwell, call a poison center or doctor.[8][9]
Ingestion Rinse mouth with water.[12][13] Do not induce vomiting. Seek immediate medical attention.[12][13]
Spill For small spills, absorb with an inert material (e.g., sand, diatomaceous earth) and place in a suitable container for disposal.[11] Ensure adequate ventilation.[8] For large spills, evacuate the area and follow emergency procedures.[8]

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

Waste TypeDisposal Procedure
Unused Chemical Dispose of contents and container in accordance with local, regional, and national regulations.[1][2] Waste should be treated as hazardous.[1]
Contaminated Materials Contaminated PPE, absorbents, and containers should be placed in a sealed, labeled container and disposed of as hazardous waste.[10]

Chemical Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation ppe Don PPE prep->ppe Review SDS & SOPs handling Chemical Handling in Fume Hood ppe->handling Enter designated work area storage Secure Storage handling->storage Return unused chemical waste Waste Disposal handling->waste Segregate hazardous waste end End of Process storage->end decon Decontamination & Doffing PPE waste->decon decon->end

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.